molecular formula C23H18N2O B1670648 DIM-C-pPhOH

DIM-C-pPhOH

カタログ番号: B1670648
分子量: 338.4 g/mol
InChIキー: QCPDFNWJBQMXLI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

C-DIM8 is a para-phenyl-substituted diindolylmethane (C-DIM) and an antagonist of the orphan receptor nuclear receptor-related protein 77 (Nur77). It inhibits reporter gene expression induced by the Nur77 agonist C-DIM5 in PANC-28 cells when used at a concentration of 20 µM. C-DIM8 (10, 15, and 20 µM) reduces expression of BIRC5, the gene encoding survivin, in PANC-1 pancreatic cancer cells. In vivo, C-DIM8 (30 mg/kg) induces tumor cell apoptosis and reduces tumor volume in an L3.6pl pancreatic carcinoma mouse xenograft model.>DIM-C-pPhOH is a Nur77 Antagonist. This compound inhibits lung cancer cell and tumor growth in a metastasis model.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-[bis(1H-indol-3-yl)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O/c26-16-11-9-15(10-12-16)23(19-13-24-21-7-3-1-5-17(19)21)20-14-25-22-8-4-2-6-18(20)22/h1-14,23-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPDFNWJBQMXLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(C3=CC=C(C=C3)O)C4=CNC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Core: A Technical Guide to DIM-C-pPhOH as a Novel NR4A1 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear receptor subfamily 4 group A member 1 (NR4A1), also known as Nur77 or TR3, has emerged as a critical regulator in a myriad of cellular processes, including proliferation, apoptosis, inflammation, and metabolism.[1][2] Its aberrant expression and activity are implicated in the pathogenesis of numerous diseases, most notably cancer and inflammatory disorders.[3][4] This has positioned NR4A1 as a promising therapeutic target. Among the molecules developed to modulate its function, 1,1-bis(3′-indolyl)-1-(p-hydroxyphenyl)methane, commonly referred to as DIM-C-pPhOH, has been identified as a potent antagonist of NR4A1.[5][6] This in-depth technical guide serves to consolidate the current understanding of this compound, providing a comprehensive resource on its mechanism of action, experimental validation, and therapeutic potential for researchers and drug development professionals.

The NR4A1 Signaling Axis: A Dual Role in Cellular Fate

NR4A1 is an orphan nuclear receptor, meaning its endogenous ligand has not been definitively identified.[1] Its transcriptional activity is primarily regulated by cellular signaling cascades initiated by growth factors, stress stimuli, and inflammatory cytokines.[1] Upon activation, NR4A1 can translocate to the nucleus and bind to specific DNA response elements, such as the Nur77 binding response element (NBRE) or the Nur-responsive element (NuRE), to regulate the expression of target genes.[2][7]

In the context of cancer, NR4A1 often exhibits pro-oncogenic functions. It can form complexes with other transcription factors, such as Sp1 and p300, to drive the expression of genes involved in cell proliferation and survival, including survivin and Bcl-2.[2][8] Furthermore, NR4A1 can suppress p53 activity, leading to the activation of the mTOR signaling pathway, a central regulator of cell growth and metabolism.[4][8]

Conversely, in certain cellular contexts, NR4A1 can translocate from the nucleus to the mitochondria, where it interacts with Bcl-2, converting it from an anti-apoptotic to a pro-apoptotic protein, thereby triggering programmed cell death.[1] This dual functionality underscores the complexity of NR4A1 signaling and the importance of developing context-specific therapeutic strategies.

This compound: A Potent Antagonist of NR4A1

This compound is a member of the C-substituted diindolylmethane (C-DIM) family of compounds.[5] It has been extensively characterized as a direct antagonist of NR4A1, effectively inhibiting its pro-oncogenic activities.

Mechanism of Action

This compound exerts its antagonistic effects through direct binding to the ligand-binding domain (LBD) of NR4A1.[5] This interaction prevents the recruitment of co-activators and the subsequent transactivation of NR4A1 target genes.[5] By inhibiting NR4A1, this compound effectively mimics the effects of NR4A1 gene silencing (siRNA), leading to:

  • Inhibition of Cancer Cell Growth and Proliferation: By downregulating pro-proliferative genes, this compound halts the cell cycle and inhibits tumor growth.[5][9]

  • Induction of Apoptosis: this compound promotes programmed cell death by decreasing the expression of anti-apoptotic proteins like Bcl-2 and survivin.[9]

  • Inhibition of mTOR Signaling: By preventing NR4A1-mediated suppression of p53, this compound leads to the activation of AMPK and subsequent inhibition of the mTOR pathway.[4][9]

  • Induction of Cellular Stress: Antagonism of NR4A1 by this compound can lead to increased reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress, further contributing to apoptosis.[10]

The multifaceted mechanism of action of this compound makes it a compelling candidate for cancer therapy.

Quantitative Data Summary

The efficacy of this compound as an NR4A1 antagonist has been quantified across various studies. The following tables summarize the key binding affinity and inhibitory concentration data.

Parameter Value Assay Reference
Binding Affinity (Kd) 0.10 µMFluorescence Binding Assay[11]
Table 1: Binding Affinity of this compound for NR4A1.
Cell Line Cancer Type IC50 Value (µM) Assay Duration Reference
RKOColon Cancer21.248 hours[5]
SW480Colon Cancer21.448 hours[5]
ACHNKidney Cancer13.6Not Specified[9]
786-OKidney Cancer13.0Not Specified[9]
Rh30Rhabdomyosarcoma~15-20 (estimated from graph)24 hours[10]
RDRhabdomyosarcoma>22.524 hours[10]
Table 2: In Vitro Inhibitory Activity (IC50) of this compound in Various Cancer Cell Lines.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound as an NR4A1 antagonist.

Synthesis of this compound

This compound, or 1,1-bis(3′-indolyl)-1-(p-hydroxyphenyl)methane, can be synthesized via a condensation reaction.

Materials:

  • Indole

  • p-Hydroxybenzaldehyde

  • Glacial Acetic Acid

  • Ethanol

  • Petroleum Ether

  • Benzene

Procedure:

  • Dissolve indole (2 equivalents) and p-hydroxybenzaldehyde (1 equivalent) in a minimal amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate and wash thoroughly with water.

  • Recrystallize the crude product from a mixture of petroleum ether and benzene to obtain pure 1,1-bis(3′-indolyl)-1-(p-hydroxyphenyl)methane.

  • Confirm the structure and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.

NR4A1 Transactivation Luciferase Reporter Assay

This assay is used to quantify the antagonist activity of this compound on NR4A1-mediated gene transcription.

Materials:

  • Cancer cell line expressing NR4A1 (e.g., RKO, Ishikawa)

  • Expression plasmid for a GAL4-NR4A1 fusion protein (pBIND-NR4A1)

  • Luciferase reporter plasmid containing GAL4 upstream activating sequences (UAS) (e.g., pGL4.35[luc2P/9XGAL4UAS/Hygro])

  • Transfection reagent (e.g., Lipofectamine 2000)

  • This compound

  • Luciferase Assay System (e.g., Promega Dual-Glo®)

  • Luminometer

Procedure:

  • Seed cells in a 12-well or 96-well plate at a density that will result in 50-80% confluency at the time of transfection.

  • Co-transfect the cells with the GAL4-NR4A1 expression plasmid and the UAS-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • After 6 hours of transfection, replace the medium with fresh medium containing either DMSO (vehicle control) or varying concentrations of this compound.

  • Incubate the cells for an additional 18-24 hours.

  • Lyse the cells using the lysis reagent provided in the luciferase assay kit.

  • Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.

  • Normalize the luciferase activity to the total protein concentration of each lysate to account for differences in cell number and transfection efficiency.

  • Calculate the percent inhibition of NR4A1 transactivation for each concentration of this compound relative to the vehicle control.

Cell Proliferation (MTT) Assay for IC50 Determination

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of a compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the overnight culture medium and replace it with medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Apoptosis Assay (Annexin V Staining)

Annexin V staining is used to detect the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound at the desired concentration and for the appropriate time to induce apoptosis. Include a vehicle-treated control.

  • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).

Western Blot Analysis of NR4A1 Target Genes

Western blotting is used to detect changes in the protein expression levels of NR4A1 target genes.

Materials:

  • Cancer cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against NR4A1 target proteins (e.g., Bcl-2, Survivin, p-mTOR, p-AMPK) and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Seed cells and treat with this compound at various concentrations for a specified time.

  • Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of NR4A1 signaling and the experimental evaluation of its antagonists.

NR4A1_Signaling_Pathway cluster_stimuli External Stimuli cluster_pro_oncogenic Pro-Oncogenic Functions cluster_antagonist Antagonist Action Growth Factors Growth Factors Signaling Cascades Signaling Cascades Growth Factors->Signaling Cascades Stress Stress Stress->Signaling Cascades Cytokines Cytokines Cytokines->Signaling Cascades NR4A1 (Cytoplasm) NR4A1 (Cytoplasm) Signaling Cascades->NR4A1 (Cytoplasm) NR4A1 (Nucleus) NR4A1 (Nucleus) NR4A1 (Cytoplasm)->NR4A1 (Nucleus) Gene Transcription Gene Transcription NR4A1 (Nucleus)->Gene Transcription mTOR Activation mTOR Activation NR4A1 (Nucleus)->mTOR Activation Proliferation Proliferation Gene Transcription->Proliferation Survival Survival Gene Transcription->Survival This compound This compound This compound->NR4A1 (Nucleus) Inhibits

NR4A1 Signaling and Antagonist Intervention.

Experimental_Workflow Compound Library Compound Library Primary Screen Primary Screen (NR4A1 Luciferase Assay) Compound Library->Primary Screen Hit Identification Hit Identification Primary Screen->Hit Identification Secondary Assays Secondary Assays (Cell Proliferation, Apoptosis) Hit Identification->Secondary Assays Lead Optimization Lead Optimization Secondary Assays->Lead Optimization In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies

Workflow for NR4A1 Antagonist Discovery.

Logical_Relationship NR4A1 Activation NR4A1 Activation Increased Gene Expression Increased Expression of Pro-Survival Genes NR4A1 Activation->Increased Gene Expression Decreased Apoptosis Decreased Apoptosis Increased Gene Expression->Decreased Apoptosis Increased Cell Proliferation Increased Cell Proliferation Increased Gene Expression->Increased Cell Proliferation Tumor Growth Tumor Growth Decreased Apoptosis->Tumor Growth Increased Cell Proliferation->Tumor Growth

References

An In-depth Technical Guide to DIM-C-pPhOH and its Role in Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-bis(3′-indolyl)-1-(p-hydroxyphenyl)methane, commonly known as DIM-C-pPhOH, is a synthetic derivative of diindolylmethane (DIM) that has emerged as a potent anti-cancer agent. This technical guide provides a comprehensive overview of this compound, with a specific focus on its mechanism of action in inducing apoptosis in cancer cells. This document details the molecular pathways modulated by this compound, presents quantitative data on its efficacy, and provides detailed protocols for key experimental assays. The information herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of oncology, pharmacology, and drug development.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the development of novel therapeutic strategies. A promising approach in cancer therapy is the targeted induction of apoptosis, or programmed cell death, in malignant cells. This compound has garnered significant attention for its ability to selectively induce apoptosis in various cancer cell lines, positioning it as a lead compound for further preclinical and clinical investigation. This guide will delve into the core aspects of this compound's pro-apoptotic activity.

Mechanism of Action: Targeting the NR4A1 Nuclear Receptor

The primary molecular target of this compound is the Nuclear Receptor 4A1 (NR4A1), also known as Nur77 or TR3.[1][2][3] NR4A1 is an orphan nuclear receptor that is overexpressed in several cancers and plays a crucial role in tumor cell proliferation and survival.[3] this compound functions as an antagonist of NR4A1.[1][2] By binding to the ligand-binding domain of NR4A1, this compound inhibits its transcriptional activity, leading to the downregulation of pro-survival genes and the induction of apoptosis.[1]

The antagonism of NR4A1 by this compound triggers a cascade of downstream signaling events that culminate in apoptosis. Key pathways affected include the mTOR (mammalian target of rapamycin) signaling pathway and the regulation of Sp1 (Specificity protein 1)-dependent gene expression.[1]

Inhibition of the mTOR Signaling Pathway

Treatment with this compound leads to the inhibition of the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[1][2] This inhibition is mediated through the activation of the p53/sestrin2/AMPKα axis in cancer cells with wild-type p53.[1] The antagonism of NR4A1 by this compound relieves the inhibition of p53, leading to the upregulation of sestrin 2. Sestrin 2, in turn, activates AMP-activated protein kinase (AMPKα), which subsequently inhibits mTOR signaling.[1]

Downregulation of Sp1-Regulated Genes

This compound also induces apoptosis by downregulating the expression of genes regulated by the transcription factor Sp1.[1] NR4A1 can form a complex with Sp1, enhancing the transcription of pro-survival genes such as survivin and Bcl-2.[3] By antagonizing NR4A1, this compound disrupts this complex, leading to decreased expression of these anti-apoptotic proteins and promoting apoptosis.[1][3]

Quantitative Data on Efficacy

The pro-apoptotic and anti-proliferative effects of this compound have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency across a range of cancer types.

Cell LineCancer TypeIC50 Value (µM)Duration of TreatmentReference
RKOColon Cancer21.248 hours[1]
SW480Colon Cancer21.448 hours[1]
ACHNKidney Cancer13.6Not Specified[2]
786-OKidney Cancer13.0Not Specified[2]
L3.6pLPancreatic Cancer11.3548 hours
MiaPaCa-2Pancreatic Cancer13.8748 hours
Panc1Pancreatic Cancer15.6148 hours

In vivo studies have further corroborated the anti-tumor activity of this compound. In an orthotopic mouse model of pancreatic cancer, daily administration of this compound (30 mg/kg) for 28 days resulted in a significant reduction in both tumor volume and weight.

Signaling Pathways and Experimental Workflows

To visually represent the complex molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.

DIM_C_pPhOH_Signaling_Pathway cluster_inhibition This compound cluster_core Core Mechanism cluster_outcome Cellular Outcome DIM_C This compound NR4A1 NR4A1 (Nur77) DIM_C->NR4A1 Antagonizes Apoptosis Apoptosis CellGrowth Inhibition of Cell Growth p53 p53 NR4A1->p53 Inhibits Sp1 Sp1 NR4A1->Sp1 Complexes with Sestrin2 Sestrin 2 p53->Sestrin2 Activates AMPK AMPKα Sestrin2->AMPK Activates mTOR mTOR Signaling AMPK->mTOR Inhibits mTOR->CellGrowth Promotes ProSurvival Pro-Survival Genes (e.g., Survivin, Bcl-2) Sp1->ProSurvival Promotes Transcription ProSurvival->Apoptosis Inhibits

Figure 1: Signaling pathway of this compound-induced apoptosis.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cancer Cell Lines treatment Treat with this compound cell_culture->treatment cell_viability Cell Viability Assay (MTT / Cell Counting) treatment->cell_viability apoptosis_assay Apoptosis Assay (Annexin V / PI Staining) treatment->apoptosis_assay western_blot Western Blot Analysis (Caspases, PARP, Bcl-2) treatment->western_blot animal_model Orthotopic Mouse Model drug_admin Administer this compound animal_model->drug_admin tumor_measurement Monitor Tumor Growth drug_admin->tumor_measurement histology Histological Analysis tumor_measurement->histology

Figure 2: General experimental workflow for studying this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pro-apoptotic effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control (medium with 0.1% DMSO).

  • Incubate the plate for the desired time period (e.g., 48 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration.

  • Harvest the cells by trypsinization and collect the cell suspension.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls for setting compensation and gates.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key apoptosis-related proteins.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound stock solution (in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Survivin, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed and treat cells with this compound as described in the previous protocols.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Prepare protein lysates by adding Laemmli sample buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Use β-actin as a loading control to normalize protein expression levels.

Conclusion

This compound represents a promising therapeutic agent for the treatment of various cancers. Its ability to induce apoptosis through the antagonism of the NR4A1 nuclear receptor and the subsequent modulation of the mTOR and Sp1 signaling pathways provides a clear mechanism-based rationale for its anti-cancer activity. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound as a novel cancer therapeutic. Continued investigation into its in vivo efficacy, safety profile, and potential for combination therapies is warranted.

References

Discovery and Synthesis of DIM-C-pPhOH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of 1,1-bis(3'-indolyl)-1-(p-hydroxyphenyl)methane (DIM-C-pPhOH). It is intended for researchers, scientists, and professionals in the field of drug development. This compound is a prototypical antagonist of the Nuclear Receptor 4A1 (NR4A1; Nur77), a key regulator in cancer cell proliferation, survival, and migration.[1][2] This guide details its biological activities, summarizes quantitative data, provides key experimental protocols, and visualizes its signaling pathways and experimental workflows.

Discovery and Rationale

This compound belongs to a class of compounds known as 1,1-bis(3'-indolyl)-1-(p-substituted phenyl)methanes (C-DIMs), which have been investigated for their antineoplastic activities.[3] The discovery was driven by the identification of the orphan nuclear receptor NR4A1 (also known as Nur77 or TR3) as a pro-oncogenic factor overexpressed in various cancers, including breast, pancreatic, colon, and lung cancer.[2][3][4] this compound was identified as a C-DIM analog that directly binds to the ligand-binding domain of NR4A1 and functions as an antagonist or inverse agonist.[3][5] Its development provided a critical chemical tool to probe the function of NR4A1 and validate it as a therapeutic target. The effects of this compound often mimic those observed with NR4A1 gene silencing (siRNA), confirming its mechanism-based activity.[6]

Synthesis

The synthesis of this compound is achieved through an acid-catalyzed electrophilic substitution reaction. The process involves the condensation of two equivalents of indole with one equivalent of p-hydroxybenzaldehyde.

Experimental Protocol: Synthesis of this compound
  • Reactant Preparation: Dissolve p-hydroxybenzaldehyde (1.0 eq) and indole (2.2 eq) in ethanol or a similar polar solvent.

  • Catalysis: Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to the solution to protonate the aldehyde, making it more electrophilic.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Precipitation and Filtration: Upon completion, the product often precipitates out of the solution. The crude product can be collected by vacuum filtration and washed with cold ethanol to remove unreacted starting materials.

  • Purification: Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 1,1-bis(3'-indolyl)-1-(p-hydroxyphenyl)methane.

  • Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by directly binding to and antagonizing NR4A1.[3] This interaction inhibits the transcriptional activity of NR4A1, leading to the modulation of numerous downstream genes and signaling pathways critical for cancer cell survival and proliferation.

Key downstream effects of NR4A1 inhibition by this compound include:

  • Inhibition of mTOR Signaling: It inhibits the activation of the mammalian target of rapamycin (mTOR) and its downstream kinases.[1]

  • Induction of Apoptosis: The compound induces programmed cell death, confirmed by Annexin V staining and the cleavage of caspases 7 and 8.[1]

  • Downregulation of Pro-Survival Genes: It decreases the expression of key anti-apoptotic and pro-growth genes regulated by NR4A1, such as survivin, Bcl-2, and EGFR.[1][4]

  • Induction of Cellular Stress: It promotes the generation of reactive oxygen species (ROS) and induces endoplasmic reticulum (ER) stress.

  • Inhibition of Cell Migration: It decreases the expression of β1-integrin, a protein crucial for cell adhesion and migration.[1]

cluster_input Antagonist cluster_target Primary Target cluster_outcomes Cellular Outcomes DIM This compound NR4A1 NR4A1 (Nur77) DIM->NR4A1 mTOR mTOR Signaling NR4A1->mTOR inhibits ProSurvival Pro-Survival Genes (Survivin, Bcl-2, EGFR) NR4A1->ProSurvival inhibits Migration Cell Migration (β1-Integrin) NR4A1->Migration inhibits Apoptosis Apoptosis ↑ NR4A1->Apoptosis induces Stress Cellular Stress ↑ (ROS, ER Stress) NR4A1->Stress induces Proliferation Cell Proliferation ↓ mTOR->Proliferation ProSurvival->Proliferation Migration->Proliferation Proliferation->Apoptosis

Signaling pathway of the NR4A1 antagonist this compound.

Quantitative Biological Data

The biological activity of this compound has been quantified across various cancer cell lines and in vivo models.

Table 1: In Vitro Antiproliferative Activity of this compound (IC₅₀ Values)

Cell Line Cancer Type IC₅₀ Value (µM) Citation(s)
ACHN Kidney 13.6 [1][7]
786-O Kidney 13.0 [1][7]
L3.6pL Pancreatic 11.35 (at 48h) [4]
MiaPaCa-2 Pancreatic 13.87 (at 48h) [4]
Panc1 Pancreatic 15.61 (at 48h) [4]
RKO Colon ~15-20 (at 48h) [8]

| SW480 | Colon | ~15-20 (at 48h) |[8] |

Table 2: In Vivo Efficacy and Dosing of this compound

Animal Model Cancer Type Dose Efficacy Citation(s)
Athymic Nude Mice Kidney (ACHN Xenograft) 30 mg/kg/day (oral gavage) Significant inhibition of tumor growth [1]
Athymic Nude Mice Pancreatic (L3.6pL Orthotopic) 30 mg/kg/day (oral gavage) Significant inhibition of tumor growth and weight [4][6]

| Athymic Nude Mice | Breast (MDA-MB-231 Xenograft) | 15-30 mg/kg/day (oral gavage) | Inhibition of tumor growth |[2] |

Table 3: Physicochemical and Formulation Data

Property Value Citation(s)
Molecular Formula C₂₃H₁₈N₂O
Molecular Weight 338.41 g/mol
CAS Number 151358-47-3
Solubility Soluble to 100 mM in DMSO and ethanol
In Vivo Formulation 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline [1]

| In Vivo Formulation 2 | Solution in corn oil |[6][7] |

Key Experimental Protocols

Detailed protocols are essential for reproducing the findings associated with this compound.

Protocol 1: Cell Proliferation Assay
  • Cell Seeding: Seed cancer cells (e.g., ACHN, Panc1) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound (typically 0-40 µM) or DMSO as a vehicle control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • Cell Counting: At each time point, count the number of viable cells using a hemocytometer, an automated cell counter, or a colorimetric assay (e.g., MTT, SRB).

  • Data Analysis: Calculate the concentration that inhibits cell growth by 50% (IC₅₀) at a specific time point (e.g., 48 hours) using non-linear regression analysis.[4][8]

Protocol 2: Western Blot Analysis for Target Gene Expression
  • Cell Lysis: Treat cells with this compound (e.g., 15-20 µM) for 24 hours.[1] Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Electrophoresis: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and then incubate with primary antibodies against target proteins (e.g., NR4A1, survivin, Bcl-2, cleaved caspase-3, β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[5][8]

Protocol 3: In Vivo Xenograft Study
  • Cell Implantation: Implant cancer cells (e.g., 1x10⁶ L3.6pL cells) orthotopically into the pancreas or subcutaneously into the flank of athymic nude mice.[4][6]

  • Tumor Establishment: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment: Randomize mice into control and treatment groups. Administer this compound (e.g., 30 mg/kg/day) or vehicle control daily via oral gavage.[1][4]

  • Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume. Monitor animal body weight as a measure of toxicity.

  • Endpoint Analysis: After a predefined period (e.g., 28-50 days), sacrifice the animals.[1][4] Excise the tumors, weigh them, and process them for further analysis (e.g., Western blot, immunohistochemistry, TUNEL assay).[6]

cluster_setup Setup cluster_assays Assays cluster_analysis Analysis A Cancer Cell Culture (e.g., ACHN, Panc1) B Treatment with This compound / Vehicle A->B C1 Cell Proliferation Assay (MTT / Cell Counting) B->C1 C2 Western Blot Analysis (Protein Expression) B->C2 C3 Apoptosis Assay (Annexin V Staining) B->C3 D Data Analysis & Interpretation C1->D C2->D C3->D

Experimental workflow for in vitro evaluation of this compound.

cluster_model Model Creation cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis A Orthotopic/Subcutaneous Implantation of Tumor Cells B Tumor Establishment (Palpable Size) A->B C Randomization into Vehicle & Treatment Groups B->C D Daily Oral Gavage (e.g., 30 mg/kg this compound) C->D E Tumor Volume & Body Weight Monitoring D->E F Sacrifice & Tumor Excision E->F G Analysis: Tumor Weight, Western Blot, TUNEL Assay F->G

Experimental workflow for in vivo xenograft studies.

Limitations and Future Directions

While this compound is a potent NR4A1 antagonist in vitro and in vivo, pharmacokinetic studies have indicated that the compound is rapidly metabolized.[2] This limitation reduces its systemic exposure and overall efficacy. To address this, subsequent research has focused on developing "buttressed analogs" of this compound. These analogs incorporate one or two chemical substituents ortho to the hydroxyl group on the phenyl ring. This structural modification sterically hinders metabolic enzymes, leading to improved stability, enhanced potency, and more effective inhibition of tumor growth in preclinical models.[2][9]

Conclusion

This compound is a foundational molecule in the study of NR4A1 biology and its role in cancer. Its discovery validated NR4A1 as a druggable target, and its mechanism of action—antagonizing NR4A1 to inhibit mTOR signaling, suppress pro-survival genes, and induce apoptosis—has been extensively characterized.[1][3][4] Although limited by its metabolic instability, this compound remains an indispensable research tool and has served as the scaffold for the development of next-generation NR4A1 antagonists with improved therapeutic potential.

References

The mTOR Signaling Pathway as a Therapeutic Target: The Role of DIM-C-pPhOH

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. This has positioned mTOR as a key target for therapeutic intervention. This technical guide provides an in-depth analysis of 1,1-bis(3′-indolyl)-1-(p-hydroxyphenyl)methane (DIM-C-pPhOH), a novel antagonist of the nuclear receptor 4A1 (NR4A1), and its inhibitory effects on the mTOR signaling pathway. We will explore its mechanism of action, present quantitative data from various cancer cell line studies, detail relevant experimental protocols, and provide visual representations of the signaling cascades and experimental workflows. This document is intended for researchers, scientists, and drug development professionals investigating new anti-cancer therapeutics targeting the mTOR pathway.

Introduction: The mTOR Pathway and the Emergence of this compound

The mTOR pathway is a complex signaling network that integrates intracellular and extracellular signals to control essential cellular processes. It exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), each with unique downstream targets. Aberrant activation of this pathway is a common feature in a wide range of human cancers, making it an attractive target for drug development.

This compound is a member of the C-substituted diindolylmethane (C-DIM) family of compounds that has demonstrated significant antineoplastic activity.[1] Its mechanism of action involves the direct binding to and antagonism of NR4A1, an orphan nuclear receptor implicated in cancer cell proliferation and survival.[1] By antagonizing NR4A1, this compound initiates a signaling cascade that culminates in the potent inhibition of mTOR signaling, leading to decreased cancer cell growth and induction of apoptosis.[1][2]

Mechanism of Action: An Indirect Inhibition of mTOR

This compound does not directly inhibit mTOR. Instead, it acts as an indirect inhibitor by targeting the upstream regulator NR4A1.[2] In several cancer cell types, particularly those with wild-type p53, the antagonism of NR4A1 by this compound leads to the activation of a p53-dependent pathway.[1] This results in the upregulation of sestrin 2, which in turn activates AMP-activated protein kinase (AMPKα).[1][2] Activated AMPKα then phosphorylates and inhibits the mTORC1 complex, leading to the dephosphorylation and inactivation of its downstream effectors, such as the 70S6 kinase (p70S6K) and the ribosomal protein S6 (S6RP).[1][2]

This indirect mechanism of action provides a novel strategy for targeting the mTOR pathway, potentially overcoming resistance mechanisms associated with direct mTOR inhibitors.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound in various cancer cell lines.

Table 1: IC50 Values for Cell Growth Inhibition by this compound

Cell LineCancer TypeIC50 Value (µM)Treatment DurationReference
RKOColon Cancer21.248 hours[1]
SW480Colon Cancer21.448 hours[1]
ACHNKidney Cancer13.6Not Specified[3]
786-OKidney Cancer13.0Not Specified[3]
L3.6pLPancreatic Cancer11.3548 hours[4]
MiaPaCa-2Pancreatic Cancer13.8748 hours[4]
Panc1Pancreatic Cancer15.6148 hours[4]

Table 2: Effects of this compound on mTOR Pathway Protein Phosphorylation

Cell LineCancer TypeTreatmentEffect on PhosphorylationReference
RKOColon CancerThis compoundDecreased p-p70S6K, Decreased p-S6RP[1]
IshikawaEndometrial CancerThis compound (20 µM, 24h)Decreased p-mTOR, p-70S6K, p-S6RP[2]
Hec-1BEndometrial CancerThis compound (25 µM, 24h)Decreased p-mTOR, p-70S6K, p-S6RP[2]
ACHNKidney CancerThis compound (15-20 µM, 24h)Inhibition of mTOR and downstream kinases[3]
786-OKidney CancerThis compound (15-20 µM, 24h)Inhibition of mTOR and downstream kinases[3]
MDA-MB-231Breast CancerButtressed analogs of this compoundDecreased p-mTOR, p-S6RP, p-4EBP1[5]
SKBR3Breast CancerButtressed analogs of this compoundDecreased p-mTOR, p-S6RP, p-4EBP1[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the mTOR pathway.

Cell Proliferation Assay

This protocol is used to determine the IC50 values for cell growth inhibition.

  • Cell Seeding: Seed cancer cells (e.g., RKO, SW480) in 96-well plates at a density of 5,000 cells/well in their respective growth media.

  • Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) or DMSO as a vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 48 or 72 hours).

  • Cell Counting: At the end of the incubation period, count the number of viable cells using a cell counter or a viability assay such as the MTT assay.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the DMSO control. Determine the IC50 value, the concentration of this compound that causes 50% inhibition of cell growth, using non-linear regression analysis.

Western Blot Analysis

This protocol is used to assess the phosphorylation status of key proteins in the mTOR signaling pathway.

  • Cell Lysis: Treat cancer cells with this compound for the specified time and concentration. Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and then separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-mTOR, mTOR, p-p70S6K, p70S6K, p-S6RP, S6RP, p-AMPKα, AMPKα, sestrin 2, and β-actin as a loading control) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometrically quantify the band intensities using image analysis software and normalize to the loading control.

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

DIM_C_pPhOH_mTOR_Pathway cluster_upstream Upstream Regulation cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects This compound This compound NR4A1 NR4A1 This compound->NR4A1 antagonizes p53 p53 NR4A1->p53 inhibits Sestrin 2 Sestrin 2 p53->Sestrin 2 activates AMPKα AMPKα Sestrin 2->AMPKα activates mTOR mTOR AMPKα->mTOR inhibits p70S6K p70S6K mTOR->p70S6K activates S6RP S6RP p70S6K->S6RP activates Cell Growth\n& Proliferation Cell Growth & Proliferation S6RP->Cell Growth\n& Proliferation promotes

Caption: The signaling pathway of this compound's indirect inhibition of mTOR.

Western_Blot_Workflow Cell Culture Cell Culture Treatment with\nthis compound Treatment with This compound Cell Culture->Treatment with\nthis compound Cell Lysis Cell Lysis Treatment with\nthis compound->Cell Lysis Protein\nQuantification Protein Quantification Cell Lysis->Protein\nQuantification SDS-PAGE SDS-PAGE Protein\nQuantification->SDS-PAGE Protein Transfer\n(PVDF Membrane) Protein Transfer (PVDF Membrane) SDS-PAGE->Protein Transfer\n(PVDF Membrane) Blocking Blocking Protein Transfer\n(PVDF Membrane)->Blocking Primary Antibody\nIncubation Primary Antibody Incubation Blocking->Primary Antibody\nIncubation Secondary Antibody\nIncubation Secondary Antibody Incubation Primary Antibody\nIncubation->Secondary Antibody\nIncubation Chemiluminescent\nDetection Chemiluminescent Detection Secondary Antibody\nIncubation->Chemiluminescent\nDetection Data Analysis Data Analysis Chemiluminescent\nDetection->Data Analysis

Caption: A typical workflow for Western blot analysis.

Conclusion and Future Directions

This compound represents a promising class of anti-cancer compounds that effectively inhibit the mTOR signaling pathway through a novel, indirect mechanism. Its ability to antagonize NR4A1 and subsequently activate the p53/sestrin 2/AMPKα axis provides a unique therapeutic strategy. The quantitative data and experimental protocols presented in this guide offer a solid foundation for further research and development of this compound and related analogs.

Future studies should focus on in vivo efficacy and toxicity profiles, the exploration of synergistic combinations with other anti-cancer agents, and the identification of predictive biomarkers to select patient populations most likely to respond to this therapeutic approach. A deeper understanding of the broader cellular effects of NR4A1 antagonism will also be crucial in fully realizing the therapeutic potential of this class of compounds.

References

Preliminary Efficacy of DIM-C-pPhOH in Cancer Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the preliminary in vitro studies of 1,1-bis(3′-indolyl)-1-(p-hydroxyphenyl)methane (DIM-C-pPhOH), a C-substituted diindolylmethane derivative. The document details its mechanism of action as a nuclear receptor 4A1 (NR4A1) antagonist and its subsequent effects on key signaling pathways implicated in cancer progression. Quantitative data from various cancer cell line studies are summarized, and detailed protocols for the key experimental assays are provided. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the compound's activity.

Introduction

This compound is a synthetic analog of 3,3'-diindolylmethane (DIM), a natural compound derived from the digestion of indole-3-carbinol found in cruciferous vegetables.[1] C-substituted diindolylmethanes (C-DIMs) have demonstrated significant antineoplastic activity across multiple cancer cell lines.[2][3] this compound distinguishes itself by functioning as a potent antagonist of the orphan nuclear receptor NR4A1 (also known as Nur77 or TR3).[2][4] NR4A1 is frequently overexpressed in various tumors and plays a pro-oncogenic role by regulating genes involved in cell proliferation, survival, and migration.[5][6] By antagonizing NR4A1, this compound initiates a cascade of events that culminate in the inhibition of cancer cell growth, induction of apoptosis, and modulation of critical signaling pathways such as the mTOR pathway.[4][7]

Quantitative Data Summary

The cytotoxic and growth-inhibitory effects of this compound have been quantified in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit a biological process by 50%, are summarized below.

Cancer TypeCell LineIC50 (µM)Assay DurationReference
Kidney CancerACHN13.6Not Specified[4]
Kidney Cancer786-O13.0Not Specified[4]
Colon CancerRKO21.248 hours[2]
Colon CancerSW48021.448 hours[2]
Pancreatic CancerL3.6pL11.3548 hours[5]
Pancreatic CancerMiaPaCa-213.8748 hours[5]
Pancreatic CancerPanc115.6148 hours[5]

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects primarily through the antagonism of NR4A1.[2] This interaction inhibits the pro-oncogenic functions of NR4A1, leading to the modulation of several downstream signaling pathways.

NR4A1 Antagonism and Downstream Effects

As a direct antagonist, this compound binds to the ligand-binding domain of NR4A1, preventing its transactivation activity.[2][3] This inactivation mimics the effects of NR4A1 knockdown via RNA interference (siNR4A1).[7] The antagonism of NR4A1 by this compound leads to the downregulation of several Sp-regulated genes, including the anti-apoptotic protein survivin.[2]

This compound This compound NR4A1 NR4A1 This compound->NR4A1 Antagonizes Pro-oncogenic Gene Expression Pro-oncogenic Gene Expression NR4A1->Pro-oncogenic Gene Expression Cell Proliferation & Survival Cell Proliferation & Survival Pro-oncogenic Gene Expression->Cell Proliferation & Survival

Figure 1: Antagonism of NR4A1 by this compound.

Inhibition of the mTOR Signaling Pathway

A key consequence of NR4A1 antagonism by this compound is the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.[4][7] This occurs through the induction of sestrin 2, which in turn activates AMP-activated protein kinase (AMPKα).[4] Activated AMPKα then inhibits mTOR and its downstream effectors, which are crucial for cell growth and proliferation.[4]

cluster_inhibition This compound Action cluster_pathway mTOR Signaling Pathway This compound This compound NR4A1 NR4A1 This compound->NR4A1 Sestrin 2 Sestrin 2 NR4A1->Sestrin 2 AMPKα AMPKα Sestrin 2->AMPKα mTOR mTOR AMPKα->mTOR Downstream Kinases Downstream Kinases mTOR->Downstream Kinases This compound This compound Bcl-2 & Survivin Bcl-2 & Survivin This compound->Bcl-2 & Survivin Caspase 8 & 7 Caspase 8 & 7 This compound->Caspase 8 & 7 Apoptosis Apoptosis Caspase 8 & 7->Apoptosis A Seed Cells B Treat with this compound A->B C Add WST-1 Reagent B->C D Incubate C->D E Measure Absorbance D->E A Treat Cells B Harvest & Wash A->B C Resuspend in Binding Buffer B->C D Add Annexin V & PI C->D E Incubate D->E F Flow Cytometry Analysis E->F

References

The Pharmacokinetic Profile of DIM-C-pPhOH: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Overview for Researchers and Drug Development Professionals

DIM-C-pPhOH, scientifically known as 1,1-bis(3'-indolyl)-1-(p-hydroxyphenyl)methane and also referred to as C-DIM8, is a potent antagonist of the nuclear receptor 4A1 (NR4A1). This compound has garnered significant interest in oncological research due to its ability to inhibit cancer cell growth, modulate mTOR signaling, and induce apoptosis and cellular stress.[1][2] Understanding the pharmacokinetic properties of this compound is critical for its development as a potential therapeutic agent. This guide provides a comprehensive analysis of its absorption, distribution, metabolism, and excretion (ADME) profile, based on available preclinical data.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound have been characterized in C57Bl/6 mice following both intravenous and oral administration. The data, summarized below, reveals a compound with rapid metabolism and low oral bioavailability.[1][3]

Table 1: Noncompartmental Pharmacokinetic Parameters of this compound in Mice
ParameterIntravenous (1 mg/kg)Oral Gavage (10 mg/kg)
Cmax (ng/mL) 215 ± 3548 ± 9
Tmax (min) 515
AUC (ng*h/mL) 71.5 ± 12.543.5 ± 8.5
Half-life (t½) (min) 71 ± 13105 ± 21
Oral Bioavailability (%) -6

Data presented as mean ± SEM.

Experimental Protocols

The following section details the methodologies employed in the pharmacokinetic studies of this compound in a murine model.

Animal Model
  • Species: Mus musculus (Mouse)

  • Strain: C57Bl/6

  • Sex: Not specified

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

Drug Administration
  • Oral Administration: this compound was administered via oral gavage at a dose of 10 mg/kg. The vehicle used for administration was corn oil.[1][2]

  • Intravenous Administration: A single dose of 1 mg/kg of this compound was administered intravenously.

Sample Collection and Analysis
  • Sample Type: Plasma and brain tissue.

  • Time Points: Samples were collected at various time points over a 12-hour period.

  • Analytical Method: The concentration of this compound in plasma and brain homogenates was quantified using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method.[1][4][5][6]

Visualizing Experimental and Biological Pathways

To better illustrate the processes involved in the study and the mechanism of action of this compound, the following diagrams have been generated using the DOT language.

Experimental Workflow

The following diagram outlines the key steps in the pharmacokinetic study of this compound.

G cluster_0 Dosing cluster_1 Sampling cluster_2 Analysis oral Oral Gavage (10 mg/kg) blood Blood Collection (Multiple Time Points) oral->blood iv Intravenous (1 mg/kg) iv->blood plasma Plasma Separation blood->plasma lcms LC-MS Analysis plasma->lcms pk Pharmacokinetic Modeling lcms->pk

Pharmacokinetic Study Workflow for this compound.
Signaling Pathway of this compound Action

This compound functions as an antagonist of NR4A1, a nuclear receptor that plays a pro-oncogenic role in various cancers.[7] By inhibiting NR4A1, this compound triggers a cascade of events that ultimately lead to decreased cancer cell proliferation and survival.[8][9] One of the key downstream pathways affected is the mTOR signaling pathway.

G DIM This compound NR4A1 NR4A1 DIM->NR4A1 mTOR mTOR Signaling NR4A1->mTOR Apoptosis Apoptosis NR4A1->Apoptosis Survivin Survivin, Bcl-2 NR4A1->Survivin Proliferation Cell Proliferation & Survival mTOR->Proliferation Survivin->Proliferation

Simplified NR4A1 Signaling Pathway Antagonized by this compound.

Discussion and Future Directions

The pharmacokinetic data for this compound indicate that while it is absorbed after oral administration, its bioavailability is low, and it is rapidly cleared from the plasma.[1] This suggests that the parent compound undergoes significant first-pass metabolism. The relatively short half-life also implies that frequent dosing may be necessary to maintain therapeutic concentrations.

The antagonism of the NR4A1 signaling pathway by this compound presents a promising strategy for cancer therapy.[7][9] By inhibiting NR4A1, this compound disrupts downstream pro-survival pathways like mTOR and reduces the expression of anti-apoptotic proteins such as survivin and Bcl-2, ultimately leading to apoptosis in cancer cells.

Future research should focus on strategies to improve the oral bioavailability of this compound, such as formulation development or the design of more metabolically stable analogs. A more detailed characterization of its metabolic pathways and the identification of its major metabolites are also crucial for a complete understanding of its disposition and to assess the potential for drug-drug interactions. Further preclinical studies in various cancer models are warranted to establish a clear pharmacokinetic/pharmacodynamic relationship and to optimize dosing regimens for potential clinical evaluation.

References

Foundational Research on Diindolylmethane Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diindolylmethane (DIM), a natural compound derived from the digestion of indole-3-carbinol found in cruciferous vegetables, has garnered significant scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the foundational research on DIM and its derivatives, focusing on its synthesis, chemical properties, and diverse biological activities. It aims to serve as a resource for researchers, scientists, and drug development professionals by presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key signaling pathways and experimental workflows.

Introduction

Cruciferous vegetables such as broccoli, cabbage, and cauliflower are known for their health benefits, which are partly attributed to the bioactive compound 3,3'-diindolylmethane (DIM).[1][2][3] DIM is formed in the acidic environment of the stomach from its precursor, indole-3-carbinol (I3C), which is released from glucobrassicin upon chewing or chopping these vegetables.[1][4] Laboratory and clinical studies have suggested that DIM possesses anti-inflammatory, anticancer, and immune-modulating properties.[2][5] This guide delves into the core scientific knowledge surrounding DIM, providing a technical foundation for further research and development.

Chemical Properties and Synthesis

DIM is a heterocyclic compound belonging to the indole family.[6][7] Its chemical stability is greater than that of its precursor, I3C.[1]

Table 1: Chemical and Physical Properties of 3,3'-Diindolylmethane

PropertyValueReference
IUPAC Name3-(1H-indol-3-ylmethyl)-1H-indole[6]
Molecular FormulaC₁₇H₁₄N₂[6][8]
Molecular Weight246.31 g/mol [6][8]
AppearanceWhite solid[9]
Melting Point165-167 °C
SolubilitySoluble in organic solvents like ethanol and toluene[9]
XLogP34.3[6]
Synthesis of 3,3'-Diindolylmethane

The most common method for synthesizing DIM is through the acid-catalyzed condensation of two equivalents of indole with one equivalent of formaldehyde.[9]

This protocol describes a common laboratory-scale synthesis of DIM.

Materials:

  • Indole

  • Paraformaldehyde

  • p-Toluenesulfonic acid

  • Ethanol

  • Water

  • Toluene

  • Standard laboratory glassware (three-necked flask, stirrer, condenser, filtration apparatus)

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a 1L three-necked flask equipped with a stirrer, add 280 grams of water, 120 grams of ethanol, 100.0 grams of indole, and 15.4 grams of paraformaldehyde.[9]

  • Catalyst Addition: To the stirred mixture, add 14.7 grams of p-toluenesulfonic acid.[9]

  • Reaction: Heat the mixture to 40-50°C and maintain this temperature for 3 hours with continuous stirring.[9][10] Monitor the reaction progress using TLC.

  • Isolation of Crude Product: Once the reaction is complete, cool the mixture. Filter the resulting precipitate and wash the solid with ethanol to obtain the crude 3,3'-diindolylmethane.[9]

  • Purification: Recrystallize the crude product from hot toluene. After cooling and complete precipitation, filter the crystals.[9]

  • Drying: Dry the purified crystals under low-temperature vacuum to obtain a white solid.[9]

G Synthesis of 3,3'-Diindolylmethane Indole Indole (2 eq) Reaction Condensation Reaction (3 hours) Indole->Reaction Formaldehyde Formaldehyde (1 eq) (from Paraformaldehyde) Formaldehyde->Reaction Catalyst p-Toluenesulfonic Acid (Catalyst) Catalyst->Reaction Solvent Water/Ethanol (Solvent) Solvent->Reaction Temperature 40-50°C Temperature->Reaction DIM 3,3'-Diindolylmethane (Crude) Reaction->DIM yields Isolation Filtration & Washing (Ethanol) Purification Recrystallization (Toluene) Isolation->Purification Pure_DIM Purified 3,3'-Diindolylmethane Purification->Pure_DIM Drying Vacuum Drying DIM->Isolation Pure_DIM->Drying

Synthesis workflow for 3,3'-Diindolylmethane.

Biological Activities and Mechanisms of Action

DIM exhibits a wide range of biological activities, with its anti-cancer properties being the most extensively studied. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, pancreatic, and colorectal cancer.[1]

Key Signaling Pathways Modulated by DIM

DIM's pleiotropic effects are attributed to its ability to modulate multiple signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[11]

  • Ah Receptor Pathway: DIM is a known modulator of the Aryl hydrocarbon (Ah) receptor, which plays a role in regulating the expression of xenobiotic-metabolizing enzymes.

  • NF-κB Pathway: DIM can inhibit the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes inflammation and cell survival.[11]

  • Akt/mTOR Pathway: DIM has been shown to inhibit the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival.[11][12]

  • Wnt/β-catenin Pathway: DIM can modulate the Wnt/β-catenin signaling pathway, which is involved in cell fate determination, proliferation, and differentiation.

  • Cell Cycle Regulation: DIM can induce cell cycle arrest, often at the G1 phase, by modulating the expression of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors like p27.[11][12]

  • Apoptosis Induction: DIM can induce apoptosis (programmed cell death) in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways. This involves the regulation of Bcl-2 family proteins and the activation of caspases.[11][12]

G Key Signaling Pathways Modulated by DIM cluster_pathways Signaling Pathways cluster_cellular_effects Cellular Effects DIM Diindolylmethane (DIM) AhR Ah Receptor DIM->AhR NFkB NF-κB DIM->NFkB inhibits Akt_mTOR Akt/mTOR DIM->Akt_mTOR inhibits Wnt Wnt/β-catenin DIM->Wnt modulates CellCycle Cell Cycle Arrest (G1) NFkB->CellCycle Apoptosis Apoptosis NFkB->Apoptosis Akt_mTOR->CellCycle Akt_mTOR->Apoptosis Angiogenesis ↓ Angiogenesis Akt_mTOR->Angiogenesis Wnt->CellCycle Metastasis ↓ Invasion & Metastasis Wnt->Metastasis CellCycle->Apoptosis

References

The Therapeutic Potential of DIM-C-pPhOH: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Novel NR4A1 Antagonist for Cancer Therapy

Introduction

1,1-bis(3'-indolyl)-1-(p-hydroxyphenyl)methane, commonly known as DIM-C-pPhOH, has emerged as a promising therapeutic agent in oncology. This technical guide provides a comprehensive overview of its mechanism of action, preclinical efficacy, and the signaling pathways it modulates. This compound acts as an antagonist of the nuclear receptor 4A1 (NR4A1), a key regulator of cancer cell proliferation, survival, and migration.[1][2][3] By inhibiting NR4A1, this compound triggers a cascade of events leading to cancer cell death and inhibition of tumor growth, making it a compelling candidate for further drug development.

Quantitative Data on the Efficacy of this compound

The anti-cancer activity of this compound has been quantified in various preclinical models. The following tables summarize the key findings regarding its potency in vitro and its efficacy in vivo.

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation TimeReference
ACHNKidney Cancer13.6Not Specified[4]
786-OKidney Cancer13.0Not Specified[4]
RKOColon Cancer21.248 hours[2]
SW480Colon Cancer21.448 hours[2]
L3.6pLPancreatic Cancer11.3548 hours[5]
MiaPaCa-2Pancreatic Cancer13.8748 hours[5]
Panc1Pancreatic Cancer15.6148 hours[5]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Cancer TypeCell LineAnimal ModelDosing RegimenTumor Growth InhibitionReference
Pancreatic CancerL3.6pLOrthotopic Nude Mice30 mg/kg/day (oral gavage) for 28 daysSignificant inhibition of tumor volume and weight[5]
Lung CancerA549Orthotopic Nude Mice30 mg/kg/day (oral gavage) for 4 weeksSignificant inhibition of tumor weight and volume[6]
Breast CancerMDA-MB-231Orthotopic Nude Mice15-30 mg/kg/day30-60%[7]

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating several critical signaling pathways. As an antagonist of NR4A1, it initiates a series of downstream events that collectively contribute to the suppression of tumor growth and survival.

NR4A1 Antagonism and Apoptosis Induction

This compound directly binds to the ligand-binding domain of NR4A1, functioning as an antagonist.[2] This inhibition of NR4A1, a pro-oncogenic factor in many cancers, leads to the downregulation of anti-apoptotic proteins such as Bcl-2 and survivin.[5] Concurrently, this compound treatment results in the cleavage of caspases 7 and 8, key executioners of the apoptotic cascade, ultimately leading to programmed cell death.[4]

This compound This compound NR4A1 NR4A1 This compound->NR4A1 inhibits Caspases Caspase 7/8 This compound->Caspases induces cleavage Bcl2 Bcl-2 NR4A1->Bcl2 regulates Survivin Survivin NR4A1->Survivin regulates Apoptosis Apoptosis Bcl2->Apoptosis inhibits Survivin->Apoptosis inhibits Caspases->Apoptosis executes

This compound induces apoptosis via NR4A1 antagonism.
Inhibition of the mTOR Signaling Pathway

A crucial aspect of this compound's mechanism of action is its ability to inhibit the mTOR signaling pathway, a central regulator of cell growth and proliferation. Antagonism of NR4A1 by this compound leads to an increase in reactive oxygen species (ROS).[8] This, in turn, induces the expression of sestrin 2, which activates AMP-activated protein kinase (AMPKα).[4][8] Activated AMPKα then phosphorylates and inhibits the mTOR complex 1 (mTORC1), leading to the dephosphorylation of its downstream targets, p70S6K and 4E-BP1, ultimately suppressing protein synthesis and cell growth.[6]

DIM_C This compound NR4A1 NR4A1 DIM_C->NR4A1 inhibits ROS ROS NR4A1->ROS suppresses Sestrin2 Sestrin 2 ROS->Sestrin2 induces AMPKa AMPKα Sestrin2->AMPKa activates mTORC1 mTORC1 AMPKa->mTORC1 inhibits p70S6K p70S6K mTORC1->p70S6K activates _4EBP1 4E-BP1 mTORC1->_4EBP1 activates Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis promotes _4EBP1->Protein_Synthesis promotes cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm NR4A1_n NR4A1 NR4A1_c NR4A1 (p) NR4A1_n->NR4A1_c SMAD7_degradation SMAD7 Degradation Complex NR4A1_c->SMAD7_degradation participates in SMAD7 SMAD7 SMAD7_degradation->SMAD7 promotes degradation of TGFb TGF-β SMAD7->TGFb inhibits signaling TGFb->NR4A1_n induces phosphorylation & nuclear export Cell_Migration Cell Migration TGFb->Cell_Migration promotes DIM_C This compound DIM_C->NR4A1_n inhibits phosphorylation & nuclear export

References

Methodological & Application

Application Notes and Protocols for DIM-C-pPhOH in In Vitro Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DIM-C-pPhOH, or 1,1-bis(3'-indolyl)-1-(p-hydroxyphenyl)methane, is a potent antagonist of the nuclear receptor 4A1 (NR4A1, also known as Nur77 or TR3).[1][2] NR4A1 is frequently overexpressed in various cancers and plays a pro-oncogenic role by regulating pathways involved in cell proliferation, survival, and migration.[3][4][5] this compound exerts its anti-cancer effects by inhibiting NR4A1 function, leading to the suppression of tumor growth, induction of apoptosis, and modulation of key signaling pathways such as the mTOR pathway.[1][3][5] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in in vitro cell culture studies.

Mechanism of Action

This compound functions as an NR4A1 antagonist, binding to its ligand-binding domain and inhibiting its transcriptional activity.[2][4] This inhibition mimics the effects of NR4A1 knockdown and leads to several downstream cellular consequences, including:

  • Inhibition of Cell Proliferation and Growth: By antagonizing NR4A1, this compound downregulates the expression of genes that promote cell growth and survival.[3][4]

  • Induction of Apoptosis: The compound promotes programmed cell death by inducing the cleavage of caspases 7 and 8 and modulating the expression of apoptosis-related proteins like Bcl-2 and survivin.[1]

  • Inhibition of mTOR Signaling: this compound treatment leads to the inhibition of the mTOR signaling pathway, a central regulator of cell growth and metabolism.[1][5] This is often mediated through the activation of AMPKα.[1]

  • Induction of Cellular Stress: The compound can induce reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress, contributing to its pro-apoptotic effects.

Data Presentation

Quantitative Effects of this compound on Various Cancer Cell Lines
Cell LineCancer TypeAssayIncubation Time (hours)IC50 (µM)Key Observed Effects
ACHNKidneyCell Proliferation2413.6Decreased cell proliferation, induction of apoptosis.[1]
786-OKidneyCell Proliferation2413.0Decreased cell proliferation, induction of apoptosis.[1]
RKOColonCell Growth4821.2Inhibition of cell growth, induction of apoptosis, inhibition of mTOR signaling.[2]
SW480ColonCell Growth4821.4Inhibition of cell growth, induction of apoptosis.[2]
IshikawaEndometrialCell Growth24~20-25Inhibition of cell growth, induction of Annexin V staining, inhibition of mTOR signaling.[5]
Hec-1BEndometrialCell Growth24~20-25Inhibition of cell growth, induction of Annexin V staining, inhibition of mTOR signaling.[5]
MDA-MB-231BreastCell Growth, Migration--Decreased cell growth and migration, induction of apoptosis.[3]
SKBR3BreastCell Growth, Migration--Decreased cell growth and migration, induction of apoptosis.[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability and to determine its IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the overnight culture medium and replace it with a medium containing various concentrations of this compound or a vehicle control (DMSO at a final concentration not exceeding 0.1%).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[6]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6][8]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Cold PBS

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).[1]

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation to ensure all apoptotic cells are collected.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[10]

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis

This protocol is used to detect changes in the expression of specific proteins (e.g., NR4A1, p-mTOR, mTOR, cleaved caspases) following this compound treatment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins, dilutions to be optimized)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • 6-well or 10 cm plates

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described for the other assays.

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-NR4A1, anti-p-mTOR, anti-mTOR, anti-cleaved caspase-3) overnight at 4°C. Note: Optimal antibody dilutions should be determined empirically.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

DIM_C_pPhOH_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., ACHN, 786-O, RKO) Treatment 3. Treatment (Varying concentrations and time points) CellCulture->Treatment DIM_Prep 2. This compound Preparation (Stock in DMSO) DIM_Prep->Treatment Viability 4a. Cell Viability (MTT Assay) Treatment->Viability Apoptosis 4b. Apoptosis (Annexin V/PI Staining) Treatment->Apoptosis Western 4c. Protein Expression (Western Blot) Treatment->Western IC50 5a. IC50 Determination Viability->IC50 Flow 5b. Flow Cytometry Analysis Apoptosis->Flow Blot 5c. Densitometry Western->Blot

Caption: Experimental workflow for in vitro studies using this compound.

Signaling_Pathway cluster_dim_effect Effects of this compound DIM This compound NR4A1 NR4A1 (Nur77/TR3) DIM->NR4A1 Antagonizes AMPK AMPKα DIM->AMPK Activates Apoptosis Apoptosis DIM->Apoptosis Induces mTOR_pathway mTOR Signaling NR4A1->mTOR_pathway Promotes Proliferation Cell Proliferation & Survival NR4A1->Proliferation Promotes NR4A1->Apoptosis Inhibits mTOR_pathway->Proliferation Inhibits AMPK->mTOR_pathway Inhibits

Caption: Simplified signaling pathway of this compound action.

References

Application Notes and Protocols for DIM-C-pPhOH in a Mouse Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-bis(3'-indolyl)-1-(p-hydroxyphenyl)methane (DIM-C-pPhOH) is a potent antagonist of the nuclear receptor 4A1 (NR4A1), a transcription factor implicated in the progression of various cancers.[1][2][3] Overexpression of NR4A1 is observed in several tumor types, including breast, colon, lung, and pancreatic cancers, where it promotes pro-oncogenic pathways.[1][4] this compound exerts its anti-neoplastic effects by inhibiting NR4A1-regulated gene expression, leading to decreased cancer cell growth, migration, and induction of apoptosis.[1][2] This document provides detailed application notes and protocols for the utilization of this compound in a mouse xenograft model, a critical preclinical step in evaluating its therapeutic potential.

Mechanism of Action

This compound functions as an NR4A1 antagonist, binding to its ligand-binding domain and inhibiting its transcriptional activity.[2][5] This antagonism disrupts several downstream signaling pathways crucial for tumor growth and survival. Key mechanisms include:

  • Inhibition of mTOR Signaling: this compound treatment can lead to the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and proliferation.[2][3][6]

  • Downregulation of Sp-Regulated Genes: The compound has been shown to decrease the expression of genes regulated by the Sp (Specificity protein) family of transcription factors, such as survivin, which are critical for cell survival.[2][5]

  • Induction of Apoptosis: By inhibiting pro-survival pathways and inducing cellular stress, this compound promotes programmed cell death in cancer cells.[3][4]

Data Presentation

In Vivo Efficacy of this compound in Mouse Xenograft Models
Cancer TypeCell LineMouse StrainDosageAdministration RouteTumor Growth InhibitionReference
Breast CancerMDA-MB-231Athymic Nude15-30 mg/kg/day-30-60%[1]
Pancreatic CancerL3.6pLAthymic Nude30 mg/kg/dayOral GavageSignificant[4][7]
Renal CancerACHNAthymic Nude30 mg/kg/dayOral GavageSignificant[3]
Lung CancerA549Athymic Nude30 mg/kg/dayOral GavageSignificant[8]
In Vitro Activity of this compound
Cell LineCancer TypeIC50 (Cell Proliferation)Reference
ACHNRenal13.6 µM[3]
786-ORenal13.0 µM[3]
RKOColon21.2 µM[2]
SW480Colon21.4 µM[2]
Panc1Pancreatic11.35 µM[4]
MiaPaCa-2Pancreatic13.87 µM[4]
L3.6pLPancreatic15.61 µM[4]

Experimental Protocols

Mouse Xenograft Model Protocol

This protocol outlines the general procedure for establishing a subcutaneous xenograft model and subsequent treatment with this compound.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, A549, L3.6pL)

  • Athymic nude mice (6-8 weeks old)

  • Sterile phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • This compound

  • Vehicle (e.g., corn oil)

  • Gavage needles

  • Calipers

  • Anesthetic

Procedure:

  • Cell Preparation: Culture cancer cells to ~80% confluency. On the day of injection, harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 1 x 10^7 cells/mL. Keep cells on ice.

  • Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment Initiation: Once tumors reach the desired size, randomize the mice into control and treatment groups.

  • Drug Preparation and Administration: Prepare a stock solution of this compound in a suitable vehicle (e.g., corn oil). The final concentration should be such that the desired dose (e.g., 30 mg/kg) can be administered in a volume of 100-200 µL. Administer this compound or vehicle to the respective groups daily via oral gavage.

  • Monitoring and Endpoint: Continue treatment for the planned duration (e.g., 28-50 days).[3][4] Monitor tumor growth and the general health of the mice throughout the study. At the end of the experiment, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).

Western Blot Analysis of Tumor Lysates

Materials:

  • Excised tumors

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-NR4A1, anti-p-mTOR, anti-survivin, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Homogenize the excised tumors in lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities and normalize to a loading control like β-actin.

Visualizations

DIM_C_pPhOH_Signaling_Pathway cluster_inhibition DIM_C_pPhOH This compound NR4A1 NR4A1 DIM_C_pPhOH->NR4A1 antagonizes mTOR_Signaling mTOR Signaling NR4A1->mTOR_Signaling activates Sp1 Sp1 NR4A1->Sp1 activates inhibit_mTOR inhibit_Sp1 Cell_Growth Cell Growth & Proliferation mTOR_Signaling->Cell_Growth Pro_oncogenic_Genes Pro-oncogenic Genes (e.g., survivin, bcl-2) Sp1->Pro_oncogenic_Genes upregulates Apoptosis Apoptosis Pro_oncogenic_Genes->Apoptosis inhibits inhibit_mTOR->mTOR_Signaling inhibit_Sp1->Sp1

Caption: this compound signaling pathway.

Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture Cell_Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Cell_Implantation Tumor_Growth 3. Tumor Growth Monitoring Cell_Implantation->Tumor_Growth Randomization 4. Randomization of Mice Tumor_Growth->Randomization Treatment 5. Treatment with This compound or Vehicle Randomization->Treatment Data_Collection 6. Tumor Measurement & Health Monitoring Treatment->Data_Collection Data_Collection->Treatment Daily Endpoint 7. Endpoint: Tumor Excision & Analysis Data_Collection->Endpoint

Caption: Mouse xenograft experimental workflow.

References

Techniques for Assessing DIM-C-pPhOH-Induced Apoptosis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-bis(3'-indolyl)-1-(p-hydroxyphenyl)methane (DIM-C-pPhOH) is a potent antagonist of the nuclear receptor 4A1 (NR4A1, also known as Nur77 or TR3)[1][2]. NR4A1 is frequently overexpressed in various solid tumors and exhibits pro-oncogenic activities[3]. By antagonizing NR4A1, this compound disrupts key cellular pathways, leading to the induction of apoptosis in cancer cells, making it a promising candidate for anti-cancer drug development.

These application notes provide detailed protocols for assessing apoptosis induced by this compound. The methodologies cover the detection of key apoptotic markers and the elucidation of the underlying signaling pathways.

Mechanism of this compound-Induced Apoptosis

This compound-mediated antagonism of NR4A1 initiates a cascade of events culminating in apoptosis. The primary mechanism involves the induction of reactive oxygen species (ROS) and the inhibition of the mTOR signaling pathway[1][3]. Antagonism of NR4A1 by this compound leads to the downregulation of pro-reductant genes, resulting in ROS accumulation. This, in turn, can inhibit mTOR signaling, a key regulator of cell growth and survival. Ultimately, these events trigger the activation of the caspase cascade, leading to the execution of apoptosis.

Data Presentation: Efficacy of this compound

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound for cell growth inhibition in various cancer cell lines. This data is crucial for determining the appropriate concentration range for inducing apoptosis in experimental models.

Cell LineCancer TypeIC50 (µM) for Cell Growth Inhibition (48h)Reference
L3.6pLPancreatic Cancer11.35[4]
MiaPaCa-2Pancreatic Cancer13.87[4]
Panc1Pancreatic Cancer15.61[4]
RKOColon Cancer21.2[5]
SW480Colon Cancer21.4[5]

Experimental Protocols

Here, we provide detailed protocols for two key assays to assess this compound-induced apoptosis: Annexin V/Propidium Iodide (PI) staining for flow cytometry and Western blotting for the detection of caspase and PARP cleavage.

Protocol 1: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This protocol allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a suitable density to reach 70-80% confluency at the time of treatment.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 10, 15, 20 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 18-24 hours)[4].

  • Cell Harvesting:

    • For adherent cells, gently collect the culture medium (containing floating apoptotic cells).

    • Wash the adherent cells once with PBS.

    • Trypsinize the adherent cells and combine them with the collected supernatant.

    • For suspension cells, directly collect the cells.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour of staining.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 2: Western Blotting for Cleaved Caspase-3 and Cleaved PARP

This protocol detects the activation of executioner caspases and the cleavage of a key substrate, PARP, which are hallmarks of apoptosis.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-cleaved caspase-3 (Asp175) antibody (e.g., Cell Signaling Technology, #9661, 1:1000 dilution)

    • Rabbit anti-cleaved PARP (Asp214) antibody (e.g., Cell Signaling Technology, #9541, 1:1000 dilution)

    • Antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody (anti-rabbit IgG)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed and treat cells with this compound as described in Protocol 1.

    • After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a 10-15% gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (cleaved caspase-3 or cleaved PARP) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5 minutes each.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

    • The appearance of the cleaved fragments of caspase-3 (17/19 kDa) and PARP (89 kDa) indicates apoptosis induction.

    • Reprobe the membrane with a loading control antibody to ensure equal protein loading.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

DIM_C_pPhOH_Apoptosis_Pathway cluster_drug Drug Action cluster_receptor Receptor Level cluster_cellular_response Cellular Response cluster_apoptosis_execution Apoptosis Execution This compound This compound NR4A1 NR4A1 This compound->NR4A1 antagonizes ROS ROS NR4A1->ROS downregulates pro-reductant genes mTOR_signaling mTOR Signaling ROS->mTOR_signaling inhibits Caspase_Cascade Caspase Cascade (Caspase-3, -7, -8) mTOR_signaling->Caspase_Cascade leads to activation PARP_Cleavage PARP Cleavage Caspase_Cascade->PARP_Cleavage activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis PARP_Cleavage->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow for Assessing Apoptosis

Apoptosis_Assessment_Workflow cluster_treatment Cell Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis cell_culture Cell Culture dim_treatment This compound Treatment cell_culture->dim_treatment flow_cytometry Annexin V/PI Staining (Flow Cytometry) dim_treatment->flow_cytometry western_blot Western Blotting (Cleaved Caspase-3, Cleaved PARP) dim_treatment->western_blot quantification Quantification of Apoptotic Cells flow_cytometry->quantification protein_detection Detection of Apoptotic Markers western_blot->protein_detection

Caption: General workflow for assessing this compound-induced apoptosis.

References

Application Notes and Protocols: Utilizing DIM-C-pPhOH in Combination Cancer Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-bis(3'-indolyl)-1-(p-hydroxyphenyl)methane (DIM-C-pPhOH) is a potent antagonist of the nuclear receptor 4A1 (NR4A1), a key regulator of pro-oncogenic pathways in various cancers.[1][2][3][4] By inhibiting NR4A1, this compound has been shown to suppress cancer cell proliferation, induce apoptosis, and inhibit mTOR signaling, making it a promising candidate for cancer therapy.[1][5][6] These application notes provide a comprehensive overview of this compound's mechanism of action and offer detailed protocols for its investigation, both as a single agent and in prospective combination with other chemotherapy drugs.

While direct experimental evidence for this compound in combination with specific chemotherapy agents is emerging, its known mechanisms of action suggest a strong potential for synergistic effects. This document outlines investigational protocols to explore these combinations, providing a foundational framework for preclinical research.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the antagonism of NR4A1.[1][5][6] NR4A1 is frequently overexpressed in solid tumors, where it promotes cell growth, survival, and migration.[2][3] this compound binds to the ligand-binding domain of NR4A1, inhibiting its transcriptional activity.[4][7] This leads to a cascade of downstream effects, including:

  • Inhibition of mTOR Signaling: this compound treatment leads to the induction of sestrin 2 and activation of AMPKα, which in turn inhibits the mTOR signaling pathway. This pathway is crucial for cell growth and proliferation.[1][8]

  • Induction of Apoptosis: The compound induces apoptosis, as evidenced by increased Annexin V staining and cleavage of caspases 7 and 8 in cancer cells.[1]

  • Downregulation of Pro-Survival Genes: this compound inhibits the NR4A1-regulated expression of key survival proteins such as survivin and Bcl-2, as well as the epidermal growth factor receptor (EGFR).[1]

  • Induction of Cellular Stress: The compound promotes reactive oxygen species (ROS) and endoplasmic reticulum stress, contributing to its pro-apoptotic effects.[8]

The multifaceted mechanism of this compound provides a strong rationale for its use in combination with conventional chemotherapy. By targeting survival pathways, it may lower the threshold for apoptosis induction by cytotoxic agents and potentially overcome drug resistance.

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo efficacy of this compound as a single agent in various cancer models.

Table 1: In Vitro Efficacy of this compound

Cell LineCancer TypeParameterValueReference
ACHNKidneyIC50 (Proliferation)13.6 µM[1]
786-OKidneyIC50 (Proliferation)13.0 µM[1]
RKOColonIC50 (Growth)21.2 µM[4]
SW480ColonIC50 (Growth)21.4 µM[4]
Rh30RhabdomyosarcomaIC50 (Growth)~15 µM[1]
RDRhabdomyosarcomaIC50 (Growth)~29 µM[1]

Table 2: In Vivo Efficacy of this compound

Cancer ModelTreatmentOutcomeReference
Kidney Cancer Xenograft (ACHN cells)30 mg/kg, oral gavage, daily for 50 daysSignificant inhibition of tumor growth[1]
Breast Cancer Xenograft (MDA-MB-231 cells)15-30 mg/kg/day30-60% inhibition of tumor growth[2]
Rhabdomyosarcoma Xenograft (Rh30 cells)40 mg/kg/day for 28 daysSignificant inhibition of tumor growth[1]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound.

DIM_C_pPhOH_Pathway cluster_inhibition This compound Action cluster_pathway Cellular Pathways This compound This compound NR4A1 NR4A1 This compound->NR4A1 inhibits Apoptosis Apoptosis This compound->Apoptosis induces mTOR_signaling mTOR Signaling NR4A1->mTOR_signaling activates Pro_survival_genes Pro-survival Genes (survivin, bcl-2, EGFR) NR4A1->Pro_survival_genes activates Cell_Growth Cell Growth & Proliferation mTOR_signaling->Cell_Growth Pro_survival_genes->Cell_Growth Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Culture Treatment Treat with this compound +/- Chemotherapy Agent Cell_Culture->Treatment Proliferation_Assay Proliferation Assay (e.g., MTT) Treatment->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis Treatment->Western_Blot Xenograft Establish Tumor Xenografts in Mice Animal_Treatment Treat with this compound +/- Chemotherapy Agent Xenograft->Animal_Treatment Tumor_Measurement Monitor Tumor Growth Animal_Treatment->Tumor_Measurement Tissue_Analysis Harvest Tumors for Analysis (e.g., Western Blot, IHC) Tumor_Measurement->Tissue_Analysis

References

Application Notes and Protocols for Studying NR4A1-Regulated Gene Expression using DIM-C-pPhOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear receptor subfamily 4 group A member 1 (NR4A1), also known as Nur77 or TR3, is an orphan nuclear receptor that plays a pivotal role in cell proliferation, apoptosis, and migration.[1] Its overexpression has been linked to poor prognosis in several cancers, making it a promising therapeutic target.[2] 1,1-bis(3'-indolyl)-1-(p-hydroxyphenyl)methane (DIM-C-pPhOH) is a potent antagonist of NR4A1.[3] By binding to the ligand-binding domain of NR4A1, this compound inhibits its transcriptional activity, leading to the modulation of NR4A1-regulated gene expression and subsequent anti-cancer effects.[4][5] These application notes provide a comprehensive overview of the use of this compound as a tool to study NR4A1 signaling and include detailed protocols for key experimental assays.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
Cell LineCancer TypeAssayIC50 Value (µM)Exposure TimeReference
ACHNRenal Cell CarcinomaCell Proliferation13.624 hours[3][6]
786-ORenal Cell CarcinomaCell Proliferation13.024 hours[3][6]
RKOColon CancerCell Growth21.248 hours[4]
SW480Colon CancerCell Growth21.448 hours[4]
RH30RhabdomyosarcomaCell Growth~15-2024 hours[2]
RDRhabdomyosarcomaCell Growth~20-2524 hours[2]
Table 2: Effective Concentrations of this compound for Various In Vitro Effects
Cell Line(s)EffectConcentration (µM)Exposure TimeReference
ACHN, 786-OInhibition of NR4A1-regulated gene expression (survivin, bcl-2, EGFR)15-2024 hours[3][6]
ACHN, 786-OInduction of Apoptosis (Annexin V staining, caspase 7/8 cleavage)2024 hours[3][6]
ACHN, 786-OInhibition of mTOR signaling15-2024 hours[6]
MCF7, MDA-MB-231, SKBR3Decreased β1-integrin expression and migrationNot specifiedNot specified[6]
RDInhibition of NR4A1-dependent transactivation15Not specified[1]
RD, Rh30Staining of nuclear NR4A12024 hours[1]
MDA-MB-231, SKBR3Induction of p21, SERPINB5, GADD45α15-2024 hours[7]

Signaling Pathways and Experimental Workflows

DIM_C_pPhOH_NR4A1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound NR4A1_inactive NR4A1 (inactive) This compound->NR4A1_inactive Enters cell NR4A1_active NR4A1 (active) This compound->NR4A1_active Binds and antagonizes NR4A1_inactive->NR4A1_active Translocates to nucleus mTOR_active mTOR (active) Apoptosis_machinery_inactive Apoptosis Machinery (inactive) mTOR_active->Apoptosis_machinery_inactive Inhibits mTOR_inactive mTOR (inactive) Apoptosis_machinery_active Apoptosis Machinery (active) mTOR_inactive->Apoptosis_machinery_active Activates NR4A1_bound This compound-NR4A1 NR4A1_active->NR4A1_bound Target_Genes Pro-survival & Proliferation Genes (e.g., survivin, bcl-2, EGFR) NR4A1_active->Target_Genes Binds to promoter NR4A1_bound->Target_Genes Prevents binding Gene_Expression_On Gene Expression ON Target_Genes->Gene_Expression_On Activates Gene_Expression_Off Gene Expression OFF Target_Genes->Gene_Expression_Off Gene_Expression_On->mTOR_active Promotes Gene_Expression_Off->mTOR_inactive Leads to Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays Cell_Culture 1. Cell Culture (e.g., ACHN, 786-O, RKO) Treatment 2. Treat with This compound Cell_Culture->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis (Annexin V Assay) Treatment->Apoptosis Migration Cell Migration (Boyden Chamber) Treatment->Migration Gene_Expression Gene Expression (Western Blot, Luciferase Assay) Treatment->Gene_Expression

References

Application Notes and Protocols for Evaluating mTOR Inhibition by DIM-C-pPhOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for evaluating the inhibitory effects of DIM-C-pPhOH on the mTOR signaling pathway. The information is intended for researchers in cell biology, cancer biology, and drug development.

Introduction

1,1-bis(3′-indolyl)-1-(p-hydroxyphenyl)methane (this compound) is a potent antagonist of the nuclear receptor 4A1 (NR4A1). Its mechanism of action involves the indirect inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival. In cancer cells expressing wild-type p53, this compound-mediated NR4A1 antagonism leads to the activation of a p53/sestrin2/AMPKα signaling axis, which in turn suppresses mTOR activity[1][2]. This document outlines key experimental methods to characterize and quantify the inhibitory effects of this compound on the mTOR pathway.

Mechanism of Action: this compound-Induced mTOR Inhibition

This compound functions as an antagonist of NR4A1, a nuclear receptor often overexpressed in various cancers. The antagonism of NR4A1 by this compound initiates a signaling cascade that culminates in the inhibition of mTORC1. In p53-positive cells, this process involves the activation of p53, leading to the upregulation of sestrin 2. Sestrin 2, in turn, activates AMP-activated protein kinase (AMPKα), a key negative regulator of mTORC1. Activated AMPKα phosphorylates and activates the TSC2 tumor suppressor, which then inhibits the small GTPase Rheb, a critical activator of mTORC1. The inhibition of mTORC1 leads to reduced phosphorylation of its downstream effectors, p70S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), ultimately resulting in decreased protein synthesis and cell proliferation[1][2][3].

mTOR_Inhibition_by_DIM_C_pPhOH cluster_upstream Upstream Signaling cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects This compound This compound NR4A1 NR4A1 This compound->NR4A1 p53 p53 NR4A1->p53 Inhibition Sestrin2 Sestrin2 p53->Sestrin2 Activation AMPKα AMPKα Sestrin2->AMPKα Activation TSC2 TSC2 AMPKα->TSC2 Activation Rheb Rheb TSC2->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation p70S6K p70S6K mTORC1->p70S6K Inhibition of Phosphorylation 4E-BP1 4E-BP1 mTORC1->4E-BP1 Inhibition of Phosphorylation Protein Synthesis Protein Synthesis p70S6K->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation

Caption: Signaling pathway of mTOR inhibition by this compound.

Data Presentation: Quantitative Analysis of this compound Activity

The inhibitory effect of this compound on cell viability and proliferation is a key indicator of its potential as a therapeutic agent. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Cell LineCancer TypeAssay DurationIC50 (µM)Reference
RKOColon Cancer48 hours21.2[1]
SW480Colon Cancer48 hours21.4[1]
ACHNRenal CancerNot specified13.6[4]
786-ORenal CancerNot specified13.0[4]

Experimental Protocols

The following protocols are essential for evaluating the mTOR inhibitory activity of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis start Seed Cells treat Treat with this compound (Dose-response & Time-course) start->treat viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treat->apoptosis western Western Blot Analysis treat->western ic50 Calculate IC50 Values viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant western_quant Densitometry of Protein Bands western->western_quant

Caption: General experimental workflow for evaluating this compound.
Cell Viability Assay (MTT Assay)

Objective: To determine the IC50 value of this compound in a given cell line.

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound stock solution (e.g., in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound or vehicle control (DMSO) to the wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for mTOR Pathway Proteins

Objective: To assess the phosphorylation status of key mTOR pathway proteins upon treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound

  • 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-p70S6K, anti-p70S6K, anti-p-4E-BP1, anti-4E-BP1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To determine if this compound induces apoptosis.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound as described for Western blotting.

  • Collect both adherent and floating cells and wash them with PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Conclusion

The protocols and information provided in these application notes offer a comprehensive framework for investigating the mTOR inhibitory effects of this compound. By employing these methods, researchers can effectively characterize the mechanism of action and quantify the potency of this compound, thereby facilitating its further development as a potential therapeutic agent. The indirect inhibition of the mTOR pathway through NR4A1 antagonism represents a novel approach in cancer therapy, and a thorough evaluation using these standardized methods is crucial for advancing our understanding of this compound's therapeutic potential.

References

protocol for solubilizing and storing DIM-C-pPhOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DIM-C-pPhOH, also known as 1,1-Bis(3'-indolyl)-1-(p-hydroxyphenyl)methane, is a potent antagonist of the nuclear receptor 4A1 (NR4A1), commonly known as Nur77 or TR3.[1][2][3] As an antagonist, this compound inhibits the pro-oncogenic activities of NR4A1, making it a valuable research tool for studying cellular processes such as apoptosis, cell migration, and stress responses.[4] In various cancer cell lines, this compound has been shown to promote apoptosis through the induction of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress, and to inhibit transforming growth factor-beta (TGF-β)-induced cell migration.[1] These characteristics make it a compound of significant interest in cancer research and drug development.

Proper solubilization and storage of this compound are critical for maintaining its biological activity and ensuring experimental reproducibility. This document provides a detailed protocol for the effective solubilization and storage of this compound, along with a summary of its key chemical and physical properties.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReference(s)
Molecular Weight 338.408 g/mol [1][3]
Molecular Formula C₂₃H₁₈N₂O[1][3]
CAS Number 151358-47-3[1][3]
Purity ≥98%[1][3]
Maximum Solubility in DMSO 100 mM[1][3][5]
Maximum Solubility in Ethanol 100 mM[1][3][5]
Appearance Off-white to pink solid[6][7]

Experimental Protocols

Safety Precautions

Before handling this compound, it is essential to review the Safety Data Sheet (SDS) and adhere to standard laboratory safety practices.[8] This includes wearing appropriate personal protective equipment (PPE) such as a lab coat, safety glasses, and gloves. Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of the powder.[8] Avoid direct contact with skin and eyes.[8]

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound (solid)

  • Anhydrous or high-purity DMSO (freshly opened to minimize moisture absorption)

  • Sterile, conical-bottom polypropylene or glass vial

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Water bath or sonicator

Procedure:

  • Equilibrate Reagents: Allow the vial of this compound and the DMSO to come to room temperature before opening to prevent condensation.

  • Weighing the Compound: Accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.384 mg of this compound (Mass = Molarity x Volume x Molecular Weight).

  • Dissolving the Compound:

    • Add the weighed this compound to a sterile vial.

    • Add the appropriate volume of fresh, high-purity DMSO. For a 10 mM stock solution, if you weighed 3.384 mg, you would add 1 mL of DMSO.

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • Aiding Solubilization (if necessary): If the compound does not fully dissolve, you can gently warm the solution in a water bath (up to 60°C) or use a sonicator for short bursts until the solution is clear.[6] Visually inspect the solution to ensure there are no visible particles.

  • Storage of Stock Solution:

    • For short-term storage (up to 1 month), store the stock solution at -20°C.[9]

    • For long-term storage (up to 1 year), aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[2][10]

Protocol for Preparation of a Working Solution

This protocol describes the dilution of the 10 mM stock solution to a final working concentration for cell-based assays.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate cell culture medium or buffer

  • Sterile microcentrifuge tubes or other suitable containers

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thaw Stock Solution: Thaw the 10 mM this compound stock solution at room temperature.

  • Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your experimental volume. For example, to prepare 1 mL of a 20 µM working solution, you would add 2 µL of the 10 mM stock solution to 998 µL of cell culture medium.

    • The formula C1V1 = C2V2 can be used for this calculation (C1 = initial concentration, V1 = initial volume, C2 = final concentration, V2 = final volume).

  • Prepare Working Solution: Add the calculated volume of the this compound stock solution to the appropriate volume of pre-warmed cell culture medium or buffer. Mix gently by pipetting up and down.

  • Immediate Use: It is recommended to use the freshly prepared working solution immediately for your experiments.

Signaling Pathway

This compound functions as an antagonist of the nuclear receptor NR4A1 (Nur77). This antagonism disrupts the pro-survival and pro-migration signaling typically mediated by NR4A1, leading to anti-cancer effects. The diagram below illustrates the key signaling pathways influenced by this compound.

DIM_C_pPhOH_Pathway DIM This compound NR4A1 NR4A1 (Nur77) DIM->NR4A1 TGFb TGF-β Signaling NR4A1->TGFb promotes ROS_ER ROS/ER Stress NR4A1->ROS_ER suppresses Migration Cell Migration TGFb->Migration Apoptosis Apoptosis ROS_ER->Apoptosis

Caption: Signaling pathways affected by this compound antagonism of NR4A1.

Experimental Workflow

The following diagram outlines the general workflow for preparing and using this compound in a typical cell-based experiment.

Experimental_Workflow start Start weigh Weigh this compound start->weigh dissolve Dissolve in DMSO to make 10 mM Stock Solution weigh->dissolve store Store Stock Solution (-20°C or -80°C) dissolve->store thaw Thaw Stock Solution store->thaw dilute Dilute to Working Concentration in Medium thaw->dilute treat Treat Cells dilute->treat assay Perform Assay (e.g., Apoptosis, Migration) treat->assay end End assay->end

Caption: General workflow for preparing and using this compound.

References

Application of DIM-C-pPhOH in Breast Cancer Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-bis(3'-indolyl)-1-(p-hydroxyphenyl)methane, commonly known as DIM-C-pPhOH, is a potent antagonist of the nuclear receptor 4A1 (NR4A1).[1][2] NR4A1 is frequently overexpressed in breast tumors and plays a significant role in promoting cancer cell proliferation, survival, migration, and invasion.[1][3] As an antagonist, this compound effectively inhibits the pro-oncogenic functions of NR4A1, making it a valuable tool for preclinical breast cancer research and a potential candidate for therapeutic development. This document provides detailed application notes and protocols for the use of this compound in breast cancer research models.

Mechanism of Action

This compound exerts its anti-cancer effects by binding to the ligand-binding domain of NR4A1 and inhibiting its transcriptional activity. This leads to the modulation of various downstream signaling pathways implicated in breast cancer progression. Key mechanistic actions include:

  • Inhibition of Cell Growth and Proliferation: this compound treatment leads to a significant decrease in breast cancer cell proliferation.[1]

  • Induction of Apoptosis: The compound induces programmed cell death in breast cancer cells.[1]

  • Suppression of Cell Migration and Invasion: this compound has been shown to inhibit the migratory and invasive potential of breast cancer cells.

  • Modulation of Gene Expression: It alters the expression of NR4A1-regulated genes, leading to the downregulation of pro-oncogenic proteins such as β1-integrin and thioredoxin domain containing 5 (TXNDC5), and the upregulation of tumor suppressor proteins like p21, SERPINB5, and GADD45α.[3][4]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy of this compound and its analogs in breast cancer research models.

Cell LineCancer TypeAssayIC50 / Effective ConcentrationCitation
MDA-MB-231Triple-Negative Breast CancerProtein Expression (β1-integrin, TXNDC5)≥10-15 µM[1][3]
SKBR3HER2-Positive Breast CancerProtein Expression (β1-integrin, TXNDC5)≥10-15 µM[1][3]
MDA-MB-231Triple-Negative Breast CancerProtein Expression (p21, SERPINB5, GADD45α)15-20 µM[3][4]
SKBR3HER2-Positive Breast CancerProtein Expression (p21, SERPINB5, GADD45α)15-20 µM[3][4]
ACHNRenal Cell CarcinomaCell ProliferationIC50: 13.6 µM[1][5]
786-ORenal Cell CarcinomaCell ProliferationIC50: 13.0 µM[1][5]
RKOColon CancerCell GrowthIC50: 21.2 µM (48h)[6]
SW480Colon CancerCell GrowthIC50: 21.4 µM (48h)[6]
Animal ModelCancer TypeCompoundDosageTumor Growth InhibitionCitation
Athymic Nude Mice (MDA-MB-231 Xenograft)Triple-Negative Breast CancerThis compound15-30 mg/kg/day30-60%[3]
Athymic Nude Mice (MDA-MB-231 Xenograft)Triple-Negative Breast CancerButtressed Analog (this compound-3-Cl-5-OCH3)~2 mg/kg/day>10-fold more potent than this compound[3]

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol outlines the procedure for determining the cytotoxic effect of this compound on breast cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Breast cancer cell lines (e.g., MDA-MB-231, SKBR3)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the breast cancer cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should not exceed 0.1%.

    • After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value using non-linear regression analysis.

Western Blot Analysis

This protocol describes the detection of changes in protein expression in breast cancer cells treated with this compound.

Materials:

  • Breast cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-NR4A1, anti-β1-integrin, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with 0.1% Tween 20)

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis:

    • Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

    • Wash the cells with ice-cold PBS and then lyse them with RIPA buffer.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities and normalize them to a loading control (e.g., β-actin).

In Vivo Orthotopic Xenograft Model

This protocol details the procedure for evaluating the in vivo efficacy of this compound in an orthotopic breast cancer xenograft model using MDA-MB-231 cells.

Materials:

  • Female athymic nude mice (4-6 weeks old)

  • MDA-MB-231 cells

  • Matrigel

  • This compound

  • Vehicle for administration (e.g., corn oil)

  • Calipers for tumor measurement

Protocol:

  • Cell Preparation and Implantation:

    • Harvest MDA-MB-231 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 2.5 x 10⁷ cells/mL.

    • Anesthetize the mice and inject 100 µL of the cell suspension (2.5 x 10⁶ cells) into the mammary fat pad.

  • Tumor Growth Monitoring and Treatment:

    • Monitor the mice for tumor formation. Once the tumors are palpable and reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.

    • Administer this compound (e.g., 15-30 mg/kg) or vehicle daily via oral gavage or intraperitoneal injection.

    • Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis:

    • Continue the treatment for the specified duration (e.g., 21-28 days) or until the tumors in the control group reach the maximum allowed size.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and process them for further analysis, such as western blotting or immunohistochemistry, to assess the in vivo effects of this compound on the target proteins.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NR4A1_mem NR4A1 NR4A1_cyto NR4A1 NR4A1_nuc NR4A1 DNA DNA NR4A1_nuc->DNA Binds Pro_oncogenic_Genes Pro-oncogenic Genes (e.g., β1-integrin, TXNDC5) NR4A1_nuc->Pro_oncogenic_Genes Tumor_Suppressor_Genes Tumor Suppressor Genes (e.g., p21, SERPINB5, GADD45α) NR4A1_nuc->Tumor_Suppressor_Genes DNA->Pro_oncogenic_Genes Transcription DNA->Tumor_Suppressor_Genes Transcription DIM_C_pPhOH This compound DIM_C_pPhOH->NR4A1_nuc Antagonizes Cell_Growth Cell Growth & Proliferation Pro_oncogenic_Genes->Cell_Growth Migration_Invasion Migration & Invasion Pro_oncogenic_Genes->Migration_Invasion Tumor_Suppressor_Genes->Cell_Growth Apoptosis Apoptosis Tumor_Suppressor_Genes->Apoptosis

Caption: Signaling pathway of this compound in breast cancer cells.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Breast Cancer Cell Lines (MDA-MB-231, SKBR3) Treatment Treat with this compound Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Western_Blot Western Blot Analysis Treatment->Western_Blot IC50 Determine IC50 Viability_Assay->IC50 Protein_Expression Analyze Protein Expression Western_Blot->Protein_Expression Xenograft Orthotopic Xenograft Model (Athymic Nude Mice) Tumor_Induction Induce Tumors with MDA-MB-231 Cells Xenograft->Tumor_Induction In_Vivo_Treatment Treat with this compound Tumor_Induction->In_Vivo_Treatment Tumor_Measurement Monitor Tumor Growth In_Vivo_Treatment->Tumor_Measurement Endpoint_Analysis Endpoint Analysis Tumor_Measurement->Endpoint_Analysis

Caption: Experimental workflow for evaluating this compound.

Logical_Relationship DIM_C_pPhOH This compound NR4A1_Antagonism NR4A1 Antagonism DIM_C_pPhOH->NR4A1_Antagonism Downregulation_of_Oncogenes Downregulation of Pro-oncogenic Genes NR4A1_Antagonism->Downregulation_of_Oncogenes Upregulation_of_Tumor_Suppressors Upregulation of Tumor Suppressor Genes NR4A1_Antagonism->Upregulation_of_Tumor_Suppressors Inhibition_of_Proliferation Inhibition of Cell Proliferation Downregulation_of_Oncogenes->Inhibition_of_Proliferation Inhibition_of_Metastasis Inhibition of Migration/Invasion Downregulation_of_Oncogenes->Inhibition_of_Metastasis Upregulation_of_Tumor_Suppressors->Inhibition_of_Proliferation Induction_of_Apoptosis Induction of Apoptosis Upregulation_of_Tumor_Suppressors->Induction_of_Apoptosis Anti_Cancer_Effects Anti-Cancer Effects Inhibition_of_Proliferation->Anti_Cancer_Effects Induction_of_Apoptosis->Anti_Cancer_Effects Inhibition_of_Metastasis->Anti_Cancer_Effects

Caption: Logical relationship of this compound's anti-cancer effects.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Rapid In Vivo Metabolism of DIM-C-pPhOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the rapid in vivo metabolism of the NR4A1 antagonist, DIM-C-pPhOH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its metabolism a concern?

A1: this compound, or 1,1-bis(3'-indolyl)-1-(p-hydroxyphenyl)methane, is a potent antagonist of the nuclear receptor 4A1 (NR4A1). NR4A1 is a key regulator of various cellular processes, and its dysregulation is implicated in several cancers. While this compound shows significant promise in preclinical cancer models, its therapeutic potential is limited by its rapid metabolism in vivo, leading to low serum levels and reduced efficacy.[1]

Q2: What is the primary metabolic pathway responsible for the rapid clearance of this compound?

A2: The primary route of metabolism for this compound is the conjugation of its phenolic hydroxyl group. This process, mainly through glucuronidation and sulfation, increases the water solubility of the compound, facilitating its rapid excretion from the body. This rapid clearance is a common challenge for phenolic compounds in drug development.

Q3: What are "buttressed analogs" and how do they address the rapid metabolism of this compound?

A3: "Buttressed analogs" are derivatives of this compound that have been chemically modified to hinder the metabolic conjugation of the hydroxyl group. This is typically achieved by introducing substituents at the ortho positions (3' and 5') of the p-hydroxyphenyl ring.[1] These "buttressing" groups create steric hindrance, making it more difficult for metabolic enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) to access and modify the hydroxyl group. This structural modification leads to improved metabolic stability and, consequently, enhanced in vivo potency.[1]

Q4: Have buttressed analogs shown improved efficacy in preclinical models?

A4: Yes, several buttressed analogs of this compound have demonstrated significantly greater potency in both in vitro and in vivo cancer models. For instance, analogs with chloro, bromo, and methoxy substituents at the 3' and 5' positions of the phenyl ring have shown potent inhibition of tumor growth in breast cancer xenograft models at doses considerably lower than that required for this compound.[1]

Troubleshooting Guides

Problem 1: Low in vivo efficacy of this compound despite promising in vitro activity.
  • Possible Cause: Rapid in vivo metabolism through conjugation of the phenolic hydroxyl group. Pharmacokinetic studies have indicated that this compound exhibits low serum levels and is rapidly metabolized.[1]

  • Troubleshooting Steps:

    • Confirm Metabolic Instability: Conduct in vitro metabolic stability assays using liver microsomes or S9 fractions to quantify the rate of metabolism.

    • Consider Buttressed Analogs: Synthesize or procure buttressed analogs of this compound with substituents at the 3' and/or 5' position of the p-hydroxyphenyl ring.

    • In Vivo Efficacy Comparison: Perform a comparative in vivo study to evaluate the efficacy of the buttressed analog(s) against the parent this compound. The expectation is that the buttressed analogs will exhibit greater potency at lower doses.[1]

Problem 2: Difficulty in synthesizing buttressed analogs of this compound.
  • Possible Cause: Suboptimal reaction conditions for the condensation of indole with the substituted p-hydroxybenzaldehyde.

  • Troubleshooting Steps:

    • Catalyst Selection: The synthesis of bis(indolyl)methanes is typically acid-catalyzed. A variety of catalysts can be employed, including Lewis acids (e.g., InCl₃, Sc(OTf)₃) or protic acids. More environmentally friendly and reusable catalysts like NiSO₄·6H₂O have also been reported to be effective.[2]

    • Solvent and Temperature: The reaction is often carried out in solvents like ethanol at room temperature.[2] Optimization of the solvent and temperature may be necessary depending on the specific aldehyde used.

    • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) to determine the optimal reaction time.[2]

    • Purification: After the reaction is complete, the catalyst is typically removed by filtration, and the product is purified from the crude mixture, often by recrystallization from a suitable solvent like ethanol.[2][3]

Data Presentation

Table 1: In Vivo Efficacy of this compound and a Buttressed Analog in a Mouse Xenograft Model of Breast Cancer

CompoundDose (mg/kg/day)Tumor Growth InhibitionReference
This compound15-3030-60%[1]
This compound-3-Cl-5-OCH₃2Significant[1]
This compound-3-Cl-5-OCH₃5Potent[1]
This compound-3-Cl-5-OCH₃10Potent[1]

Experimental Protocols

Synthesis of Buttressed Analogs of this compound (General Procedure)

This protocol is a general guideline based on the synthesis of bis(indolyl)methanes.

Materials:

  • Indole

  • Substituted p-hydroxybenzaldehyde (e.g., 3-chloro-4-hydroxy-5-methoxybenzaldehyde)

  • Catalyst (e.g., NiSO₄·6H₂O)

  • Ethanol

  • Chloroform

Procedure:

  • In a round-bottom flask, dissolve the substituted p-hydroxybenzaldehyde (1 mmol) and indole (2 mmol) in ethanol.

  • Add a catalytic amount of NiSO₄·6H₂O (e.g., 0.1 mmol).

  • Stir the mixture magnetically at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC) with a suitable solvent system (e.g., petroleum ether and ethyl acetate, 9:1).

  • Once the reaction is complete, add chloroform to the reaction mixture.

  • Filter the mixture to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield the purified buttressed analog.

In Vitro Metabolic Stability Assay using Liver Microsomes

This is a general protocol for assessing the metabolic stability of a compound.

Materials:

  • Test compound (this compound or analog)

  • Liver microsomes (from the species of interest, e.g., mouse, human)

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-warm a mixture of liver microsomes and phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.

Mandatory Visualizations

Metabolic Pathway of this compound This compound This compound Glucuronidated Metabolite Glucuronidated Metabolite This compound->Glucuronidated Metabolite UGTs Sulfated Metabolite Sulfated Metabolite This compound->Sulfated Metabolite SULTs Rapid Excretion Rapid Excretion Glucuronidated Metabolite->Rapid Excretion Sulfated Metabolite->Rapid Excretion

Caption: Metabolic fate of this compound via conjugation.

Strategy to Overcome Rapid Metabolism cluster_0 Problem cluster_1 Solution cluster_2 Outcome Rapid Metabolism Rapid Metabolism Buttressed Analogs Buttressed Analogs Rapid Metabolism->Buttressed Analogs Design Steric Hindrance Steric Hindrance Buttressed Analogs->Steric Hindrance Improved Stability Improved Stability Buttressed Analogs->Improved Stability Enhanced Efficacy Enhanced Efficacy Improved Stability->Enhanced Efficacy

Caption: Logic for developing buttressed analogs.

NR4A1 Signaling in Cancer NR4A1 NR4A1 Proliferation Proliferation NR4A1->Proliferation Survival Survival NR4A1->Survival Apoptosis Apoptosis NR4A1->Apoptosis This compound This compound This compound->NR4A1 Antagonist

Caption: Simplified NR4A1 signaling in cancer.

References

Technical Support Center: Optimizing DIM-C-pPhOH Concentration for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with DIM-C-pPhOH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, or 1,1-bis(3'-indolyl)-1-(p-hydroxyphenyl)methane, is a potent antagonist of the nuclear receptor 4A1 (NR4A1), also known as Nur77 or TR3.[1][2][3][4][5] It functions by directly binding to the ligand-binding domain of NR4A1, thereby inhibiting its transcriptional activity.[1][5] This antagonism leads to the modulation of various downstream signaling pathways involved in cell growth, proliferation, apoptosis, and migration.[2][5][6]

Q2: What are the common applications of this compound in research?

A2: this compound is primarily used in cancer research to study the role of NR4A1 in various malignancies. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and suppress tumor growth in preclinical models of breast, colon, pancreatic, lung, and kidney cancer, as well as rhabdomyosarcoma.[1][2][6][7][8] It is also used to investigate NR4A1-regulated signaling pathways, such as the mTOR pathway.[2][5]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in DMSO and ethanol, typically up to 100 mM.[4][9] For long-term storage, it is recommended to store the lyophilized powder at -20°C, where it is stable for up to 36 months.[10] Once dissolved, stock solutions should be stored at -20°C and used within one month to maintain potency. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[10]

Q4: What is the typical effective concentration range for this compound in cell culture experiments?

A4: The effective concentration of this compound can vary depending on the cell line and the specific biological endpoint being measured. Generally, concentrations in the range of 7.5 µM to 22.5 µM are used in cell culture experiments to inhibit cell proliferation and induce apoptosis.[2][8] For instance, IC50 values (the concentration that inhibits 50% of cell growth) have been reported to be around 13.0 µM to 21.4 µM in various cancer cell lines.[1][2][3]

Troubleshooting Guides

Issue 1: Low or No Efficacy of this compound
Possible Cause Troubleshooting Step
Degraded Compound Ensure proper storage of both lyophilized powder (-20°C, desiccated) and stock solutions (-20°C, protected from light).[10] Avoid multiple freeze-thaw cycles by preparing aliquots.
Incorrect Concentration Verify calculations for stock solution and final working concentrations. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Cell Line Resistance Some cell lines may be less sensitive to NR4A1 antagonism. Confirm NR4A1 expression in your cell line via Western blot or qPCR. Consider using a different cell line with known NR4A1 expression.
Suboptimal Treatment Duration The effects of this compound can be time-dependent. An exposure time of 24 to 72 hours is often required to observe significant effects on cell proliferation and apoptosis.[1]
Solubility Issues If precipitation is observed in the media, ensure the final DMSO concentration is not toxic to the cells (typically <0.5%). Gentle warming or sonication can aid in dissolution.[2]
Issue 2: High Cell Toxicity or Off-Target Effects
Possible Cause Troubleshooting Step
Concentration Too High Perform a dose-response curve to identify the lowest effective concentration that produces the desired effect with minimal toxicity.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cells. Run a vehicle control (media with solvent only) to assess solvent toxicity.
Contamination Ensure aseptic techniques are followed during stock solution preparation and cell culture experiments to rule out contamination as a source of toxicity.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Treatment DurationReference
RKOColon Cancer21.248 hours[1]
SW480Colon Cancer21.448 hours[1]
ACHNKidney Cancer13.6Not Specified[2][3][11]
786-OKidney Cancer13.0Not Specified[2][3][11]
RH30Rhabdomyosarcoma~15-2024 hours[8]
RDRhabdomyosarcoma>2024 hours[8]

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Proliferation Assay (e.g., MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in culture medium. A typical concentration range to test would be 0, 1, 5, 10, 20, 40, and 80 µM.

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using a suitable software.

Protocol 2: Assessment of Apoptosis by Western Blot for Cleaved Caspase-3
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., 20 µM) for 24 hours. Include a vehicle control.

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the cleaved caspase-3 band indicates apoptosis.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Apoptotic Proteins (e.g., Caspases) Apoptotic Proteins (e.g., Caspases) This compound->Apoptotic Proteins (e.g., Caspases) Induces NR4A1 NR4A1 This compound->NR4A1 Antagonizes mTOR mTOR Pro-survival Proteins (e.g., survivin, bcl-2) Pro-survival Proteins (e.g., survivin, bcl-2) mTOR->Pro-survival Proteins (e.g., survivin, bcl-2) Promotes p53 p53 Pro-survival Proteins (e.g., survivin, bcl-2)->Apoptotic Proteins (e.g., Caspases) Inhibits NR4A1->mTOR Inhibits NR4A1->p53 Inactivates Sp1 Sp1 NR4A1->Sp1 Interacts with Target Gene Expression Target Gene Expression Sp1->Target Gene Expression Regulates

Caption: Signaling pathway of this compound as an NR4A1 antagonist.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_outcome Outcome Cell_Culture 1. Seed Cells Compound_Prep 2. Prepare this compound Dilutions Cell_Culture->Compound_Prep Treatment 3. Treat Cells Compound_Prep->Treatment Proliferation_Assay 4a. Cell Proliferation Assay (e.g., MTT) Treatment->Proliferation_Assay Apoptosis_Assay 4b. Apoptosis Assay (e.g., Western Blot for Cleaved Caspase-3) Treatment->Apoptosis_Assay Gene_Expression 4c. Gene Expression Analysis (e.g., qPCR) Treatment->Gene_Expression IC50_Determination 5a. Determine IC50 Proliferation_Assay->IC50_Determination Apoptosis_Confirmation 5b. Confirm Apoptosis Induction Apoptosis_Assay->Apoptosis_Confirmation Target_Gene_Modulation 5c. Assess Target Gene Modulation Gene_Expression->Target_Gene_Modulation

Caption: General experimental workflow for optimizing this compound.

References

Technical Support Center: Addressing Off-Target Effects of DIM-C-pPhOH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers using DIM-C-pPhOH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and confidently interpret your results by addressing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an antagonist of the nuclear receptor 4A1 (NR4A1), also known as Nur77 or TR3.[1][2] It functions by binding to the ligand-binding domain of NR4A1, thereby inhibiting its transcriptional activity.[2][3] This antagonism leads to the modulation of genes involved in cell proliferation, survival, and migration.[4][5]

Q2: Are the observed effects of this compound, such as apoptosis and mTOR signaling inhibition, on-target or off-target?

The induction of apoptosis and inhibition of mTOR signaling are considered on-target effects resulting from the antagonism of NR4A1.[1][2][6] NR4A1 is known to regulate pro-oncogenic pathways, and its inhibition by this compound leads to these downstream cellular responses in various cancer cell lines.[4][5]

Q3: What are the potential off-target effects of this compound?

While many of the observed effects of this compound are consistent with NR4A1 antagonism, the possibility of off-target effects should always be considered. Potential off-target effects could include interactions with other structurally related nuclear receptors or other cellular proteins. However, current literature primarily focuses on the consequences of NR4A1 inhibition, such as the induction of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress, as part of the on-target mechanism of action.[4][6]

Q4: How can I be sure that the effects I'm observing are due to NR4A1 antagonism and not off-target effects?

To confirm that the observed effects are mediated by NR4A1, it is crucial to perform rigorous control experiments. The gold standard is to use a genetic knockdown or knockout of NR4A1. If the effect of this compound is diminished or absent in NR4A1-deficient cells, it strongly suggests an on-target mechanism.[2][6][7] Additionally, comparing the effects of this compound with a structurally similar but biologically inactive analog can help to rule out non-specific effects.

Q5: What is a suitable concentration range for using this compound in cell culture experiments?

The effective concentration of this compound can vary between cell lines. For example, IC50 values for cell proliferation are reported to be around 13.6 µM in ACHN cells and 13.0 µM in 786-O cells.[1] In other studies, concentrations between 15-20 µM have been used to observe effects on gene expression and apoptosis.[1][4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

Troubleshooting Guide

This guide provides solutions to common issues encountered when using this compound, with a focus on distinguishing on-target from potential off-target effects.

Problem Possible Cause Suggested Solution
High cellular toxicity observed at expected effective concentrations. 1. Cell line is highly sensitive. 2. Off-target cytotoxicity. 3. Solvent toxicity.1. Perform a detailed dose-response curve to identify a narrower effective and non-toxic concentration range. 2. Use NR4A1 knockdown/knockout cells to see if the toxicity is NR4A1-dependent. 3. Ensure the final solvent concentration (e.g., DMSO) is consistent across all treatments and is at a non-toxic level for your cells.
Inconsistent results between experiments. 1. Variability in cell culture conditions. 2. Degradation of this compound stock solution. 3. Cell passage number affecting phenotype.1. Standardize cell seeding density, growth phase, and treatment duration. 2. Prepare fresh dilutions from a frozen stock for each experiment. Store stock solutions at -20°C or -80°C as recommended.[1] 3. Use cells within a consistent and low passage number range.
Observed phenotype does not match published data. 1. Different cell line-specific responses. 2. Potential off-target effect is dominant in your cell line. 3. Reagent quality.1. Confirm the expression level of NR4A1 in your cell line. 2. Perform NR4A1 knockdown to verify if the phenotype is on-target. 3. Purchase this compound from a reputable supplier and verify its purity.
Unsure if downstream signaling is a direct or indirect effect of NR4A1 antagonism. 1. Complex signaling cascades.1. Perform a time-course experiment to distinguish early (potentially direct) from late (potentially indirect) events. 2. Use specific inhibitors for downstream pathways to dissect the signaling cascade.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from published studies.

Table 1: In Vitro Efficacy of this compound
Cell LineAssayParameterValueReference
ACHN (Renal Cancer)Cell ProliferationIC5013.6 µM[1]
786-O (Renal Cancer)Cell ProliferationIC5013.0 µM[1]
Panc1 (Pancreatic Cancer)Cell ProliferationIC50 (48h)11.35 µM[7]
MiaPaCa-2 (Pancreatic Cancer)Cell ProliferationIC50 (48h)13.87 µM[7]
L3.6pl (Pancreatic Cancer)Cell ProliferationIC50 (48h)15.61 µM[7]
RKO (Colon Cancer)Cell ProliferationIC50 (48h)21.2 µM[3]
SW480 (Colon Cancer)Cell ProliferationIC50 (48h)21.4 µM[3]
Table 2: In Vivo Efficacy of this compound
Animal ModelTumor TypeDosageEffectReference
Athymic Nude MiceRenal Cancer Xenograft30 mg/kg (oral gavage, daily)Significant inhibition of tumor growth[1]
Orthotopic Mouse ModelPancreatic Cancer30 mg/kg/dayInhibition of tumor growth and induction of apoptosis[7]

Experimental Protocols

Protocol 1: Validating On-Target Effects using NR4A1 Knockdown

This protocol describes how to confirm that the cellular effects of this compound are mediated through NR4A1.

Materials:

  • Your cell line of interest

  • siRNA targeting NR4A1 (and a non-targeting control siRNA)

  • Lipofectamine RNAiMAX or similar transfection reagent

  • Opti-MEM or other serum-free medium

  • Complete growth medium

  • This compound

  • Reagents for your specific downstream assay (e.g., cell viability, apoptosis, Western blot)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA Transfection:

    • For each well, dilute NR4A1 siRNA or control siRNA in Opti-MEM.

    • In a separate tube, dilute Lipofectamine RNAiMAX in Opti-MEM.

    • Combine the diluted siRNA and Lipofectamine solutions and incubate for 10-20 minutes at room temperature to allow complex formation.

    • Add the siRNA-lipid complexes to the cells.

    • Incubate for 48-72 hours to allow for NR4A1 knockdown.

  • This compound Treatment:

    • After the incubation period for knockdown, replace the medium with fresh complete medium containing either this compound at the desired concentration or vehicle control (e.g., DMSO).

  • Endpoint Analysis:

    • Incubate for the desired treatment duration (e.g., 24-48 hours).

    • Harvest cells and perform your downstream analysis (e.g., Western blot to confirm NR4A1 knockdown and analyze downstream targets, apoptosis assay, or cell viability assay).

  • Data Interpretation: Compare the effect of this compound in cells treated with control siRNA versus NR4A1 siRNA. A significantly reduced effect in the NR4A1 knockdown cells indicates an on-target mechanism.

Protocol 2: Western Blot Analysis of NR4A1-Regulated Proteins

This protocol details how to assess the impact of this compound on the expression of proteins known to be regulated by NR4A1.

Materials:

  • Cells treated with this compound and control

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-NR4A1, anti-Bcl-2, anti-survivin, anti-p-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Lysis: Lyse treated and control cells with RIPA buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare lysates with Laemmli buffer. Boil samples for 5 minutes.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature, then incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Detect chemiluminescence using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control like β-actin.

Visualizations

DIM_C_pPhOH_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound mTOR mTOR This compound->mTOR Inhibits ROS ROS This compound->ROS ER_Stress ER_Stress This compound->ER_Stress NR4A1 NR4A1 This compound->NR4A1 Antagonizes p-mTOR p-mTOR Apoptosis Apoptosis ROS->Apoptosis ER_Stress->Apoptosis Pro_oncogenic_Genes Pro-oncogenic Genes NR4A1->Pro_oncogenic_Genes Inhibits Transcription Tumor_Suppressor_Genes Tumor Suppressor Genes NR4A1->Tumor_Suppressor_Genes Promotes Transcription Pro_oncogenic_Genes->Apoptosis Leads to

Caption: Simplified signaling pathway of this compound as an NR4A1 antagonist.

Experimental_Workflow start Start Experiment cell_culture Cell Culture (Control vs. NR4A1 KD/KO) start->cell_culture treatment Treat with this compound (Dose-Response) cell_culture->treatment phenotype_assay Phenotypic Assay (Viability, Apoptosis, Migration) treatment->phenotype_assay molecular_analysis Molecular Analysis (Western Blot, qPCR) treatment->molecular_analysis data_analysis Data Analysis and Interpretation phenotype_assay->data_analysis molecular_analysis->data_analysis conclusion Conclusion: On-Target vs. Off-Target data_analysis->conclusion

Caption: Experimental workflow for validating on-target effects of this compound.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of DIM-C-pPhOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the bioavailability of the NR4A1 antagonist, 1,1-bis(3'-indolyl)-1-(p-hydroxyphenyl)methane (DIM-C-pPhOH), for in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a methylene-substituted bis-indole derivative that functions as an antagonist of the nuclear receptor 4A1 (NR4A1), also known as Nur77 or TR3.[1][2] NR4A1 is overexpressed in various cancers and promotes cell proliferation, survival, and migration.[2][3] this compound inhibits the pro-oncogenic activities of NR4A1, leading to decreased cancer cell growth, induction of apoptosis, and inhibition of signaling pathways like mTOR.[1][3][4]

Q2: I am observing high variability and low efficacy in my in vivo studies with this compound. What are the likely causes?

A2: High variability and low efficacy are often linked to the poor oral bioavailability of this compound. This is primarily due to its low aqueous solubility and rapid metabolism in the body.[2] An inconsistent formulation or administration technique can also contribute to these issues. Utilizing bioavailability-enhancing formulations is crucial for achieving consistent and reliable results.

Q3: What are the most promising strategies to improve the oral bioavailability of this compound?

A3: Several formulation strategies can significantly enhance the oral bioavailability of poorly soluble compounds like this compound. The most common and effective approaches include:

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): Isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water microemulsion in the gastrointestinal tract, enhancing drug solubilization and absorption.

  • Nanostructured Lipid Carriers (NLCs): A second generation of lipid nanoparticles that are composed of a blend of solid and liquid lipids, offering high drug loading and stability.

  • Polymer-Based Nano-formulations: Using polymers like Pluronic F-127 to create micelles that encapsulate the drug, thereby increasing its solubility and stability.

Q4: Can I use a simple suspension of this compound in corn oil for my in vivo experiments?

A4: While administration of this compound in corn oil via oral gavage has been reported in some studies, this simple suspension may lead to low and variable absorption due to the compound's poor solubility.[1][5] For more consistent and reproducible results, especially in efficacy studies, it is highly recommended to use a bioavailability-enhancing formulation.

Q5: Are there any structural modifications to this compound that can improve its in vivo performance?

A5: Yes, the synthesis of "buttressed analogs" of this compound has been shown to increase its potency. These analogs have substituents ortho to the hydroxyl group, which are thought to decrease the rate of metabolic conjugation, thereby prolonging the compound's activity in vivo.[2]

Troubleshooting Guides

Issue 1: Drug Precipitation in Formulation During Preparation or Storage
Possible Cause Troubleshooting Steps
Drug concentration exceeds solubility in the chosen excipients. 1. Reduce the concentration of this compound in the formulation. 2. Screen for alternative oils, surfactants, or co-solvents with higher solubilizing capacity for this compound. 3. Gently warm the mixture during preparation to aid dissolution, but be mindful of the compound's stability at higher temperatures.
Incompatibility between this compound and excipients. 1. Review the chemical properties of all components. Indole-based compounds can sometimes interact with certain excipients. 2. Prepare small test batches with different excipient combinations to identify any incompatibilities.
Temperature fluctuations during storage. 1. Store the formulation at a constant, controlled temperature as determined during stability studies. 2. If using a formulation that is sensitive to cold (e.g., some SMEDDS), avoid refrigeration unless specified.
Issue 2: Inconsistent Pharmacokinetic Data (High Standard Deviation in Cmax and AUC)
Possible Cause Troubleshooting Steps
Inhomogeneous dosing suspension. 1. Ensure the formulation is thoroughly mixed before each administration. 2. If using a suspension, maintain continuous stirring during the dosing period to prevent settling.
Inaccurate oral gavage technique. 1. Ensure all personnel are properly trained and use a consistent technique. 2. Verify the correct placement of the gavage needle to avoid accidental administration into the lungs. 3. Administer the dose at a slow and steady rate.
Interaction with food (for non-fasted animals). 1. Standardize the feeding schedule of the animals. 2. Consider fasting the animals before dosing, if appropriate for the study design, as food can alter gastrointestinal conditions and affect drug absorption.
Issue 3: Low In Vivo Efficacy Despite Using an Enhanced Formulation
Possible Cause Troubleshooting Steps
Suboptimal formulation design. 1. Re-evaluate the composition of your formulation. The ratio of oil, surfactant, and co-surfactant in a SMEDDS, for example, is critical for its performance. 2. Characterize the formulation's properties, such as particle size and drug release profile in vitro, to ensure it meets the desired specifications.
Rapid metabolism of this compound. 1. Consider using a buttressed analog of this compound, which is designed to have a slower rate of metabolism.[2] 2. If feasible, co-administer with a known inhibitor of the metabolic enzymes responsible for this compound degradation, though this would require careful validation.
The chosen in vivo model is not sensitive to NR4A1 antagonism. 1. Confirm the expression and activity of NR4A1 in your chosen cell line or animal model. 2. Review the literature to ensure that the targeted pathway is relevant to the disease model being studied.

Data Presentation: Comparative Bioavailability of DIM Formulations

FormulationCmax (µg/mL)AUC (µg·h/mL)Fold Increase in Bioavailability (vs. Crystalline DIM)
Crystalline DIM (in 0.5% methyl cellulose) 0.18 ± 0.020.97 ± 0.081.0
BioResponse DIM (BR-DIM®) 0.22 ± 0.021.05 ± 0.05~1.1
Pluronic F127-DIM Formulation 3.08 ± 0.177.06 ± 0.93~7.3

Data adapted from a pharmacokinetic study in female Sprague-Dawley rats administered a 60 mg/kg oral dose.

Experimental Protocols

Protocol 1: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS)

Objective: To prepare a SMEDDS formulation to enhance the oral bioavailability of this compound.

Materials:

  • This compound

  • Oil phase (e.g., Capryol 90, Oleic acid)

  • Surfactant (e.g., Cremophor EL, Tween 80)

  • Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)

  • Vortex mixer

  • Water bath (optional)

Methodology:

  • Excipient Screening:

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construction of Pseudo-ternary Phase Diagram:

    • Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.

    • For each mixture, titrate with water and observe for the formation of a clear, microemulsified region.

    • Plot the results on a ternary phase diagram to identify the optimal concentration ranges for the excipients.

  • Preparation of this compound SMEDDS:

    • Based on the phase diagram, select an optimized ratio of oil, surfactant, and co-surfactant.

    • Accurately weigh the components and mix them in a glass vial.

    • Add the desired amount of this compound to the excipient mixture.

    • Vortex the mixture until the this compound is completely dissolved and the solution is clear and homogenous. Gentle warming in a water bath (30-40°C) may be used if necessary.

  • Characterization:

    • Assess the self-emulsification properties by adding a small amount of the SMEDDS formulation to water under gentle agitation and observing the formation of a fine, milky-white or clear microemulsion.

    • Measure the droplet size and zeta potential of the resulting microemulsion using a suitable particle size analyzer.

Protocol 2: Preparation of Nanostructured Lipid Carriers (NLCs)

Objective: To prepare NLCs for the oral delivery of this compound.

Materials:

  • This compound

  • Solid lipid (e.g., Glyceryl monostearate)

  • Liquid lipid (e.g., Oleic acid, Capmul MCM)

  • Surfactant (e.g., Tween 80, Poloxamer 188)

  • High-pressure homogenizer or ultrasonicator

  • Magnetic stirrer with heating plate

Methodology:

  • Preparation of Lipid Phase:

    • Melt the solid lipid by heating it to 5-10°C above its melting point.

    • Add the liquid lipid and this compound to the molten solid lipid and stir until a clear, homogenous lipid phase is obtained.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant in distilled water and heat it to the same temperature as the lipid phase.

  • Formation of Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a high-speed homogenizer to form a coarse oil-in-water emulsion.

  • Homogenization:

    • Subject the pre-emulsion to high-pressure homogenization or ultrasonication for a sufficient duration to produce NLCs with the desired particle size.

  • Cooling and Solidification:

    • Cool the nanoemulsion in an ice bath to allow the lipid to recrystallize and form NLCs.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential.

    • Determine the drug entrapment efficiency and loading capacity.

Signaling Pathway and Experimental Workflow Diagrams

DIM_C_pPhOH_NR4A1_Signaling_Pathway cluster_upstream Upstream Signals cluster_receptor Nuclear Receptor cluster_downstream Downstream Pro-Oncogenic Pathways Growth Factors Growth Factors NR4A1 NR4A1 Growth Factors->NR4A1 Stress Signals Stress Signals Stress Signals->NR4A1 mTOR_pathway mTOR Signaling NR4A1->mTOR_pathway activates Survivin Survivin NR4A1->Survivin upregulates Bcl2 Bcl-2 NR4A1->Bcl2 upregulates Cell_Proliferation Cell Proliferation mTOR_pathway->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Survivin->Apoptosis_Inhibition Bcl2->Apoptosis_Inhibition DIM_C_pPhOH This compound DIM_C_pPhOH->NR4A1 antagonizes

Caption: Mechanism of action of this compound as an NR4A1 antagonist.

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_analysis Data Analysis Solubility_Screening Excipient Solubility Screening Formulation_Prep Preparation of Enhanced Formulation (e.g., SMEDDS) Solubility_Screening->Formulation_Prep Characterization In Vitro Characterization (Particle Size, Drug Load) Formulation_Prep->Characterization Animal_Dosing Oral Gavage to Animal Model Characterization->Animal_Dosing PK_Study Pharmacokinetic Study (Blood Sampling) Animal_Dosing->PK_Study Efficacy_Study Efficacy Study (Tumor Measurement) Animal_Dosing->Efficacy_Study Bioanalysis LC-MS/MS Bioanalysis of Plasma Samples PK_Study->Bioanalysis Efficacy_Evaluation Evaluation of Therapeutic Efficacy Efficacy_Study->Efficacy_Evaluation PK_Parameters Calculation of PK Parameters (Cmax, AUC) Bioanalysis->PK_Parameters

Caption: Experimental workflow for improving and evaluating this compound bioavailability.

References

Technical Support Center: Refining DIM-C-pPhOH Treatment Duration for Apoptosis Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the treatment duration of DIM-C-pPhOH for apoptosis assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in inducing apoptosis?

A1: this compound is an antagonist of the nuclear receptor 4A1 (NR4A1), also known as TR3 or Nur77.[1][2] In many cancer cells, NR4A1 is overexpressed and promotes cell survival.[3] By acting as an antagonist, this compound inactivates NR4A1, leading to a decrease in the expression of anti-apoptotic genes like Bcl-2 and survivin.[3] This ultimately results in the activation of the apoptotic cascade, including the cleavage of caspases and PARP.[3]

Q2: What is a recommended starting point for this compound treatment duration and concentration in apoptosis assays?

A2: Based on published studies, a common starting point for this compound treatment is a duration of 18 to 48 hours at a concentration range of 10-20 µM.[3][4] For instance, in pancreatic cancer cell lines, apoptosis has been observed after 18 hours of treatment with 15 µM this compound.[3] In renal cancer cells, significant apoptosis was detected after 24 hours with 20 µM this compound.[2] However, the optimal duration and concentration are highly cell-type dependent and should be determined empirically through a time-course and dose-response experiment.

Q3: How do I design an experiment to determine the optimal this compound treatment duration?

A3: To determine the optimal treatment duration, a time-course experiment is recommended. This involves treating your cells with a fixed concentration of this compound (e.g., the IC50 value for cell viability) and harvesting them at multiple time points (e.g., 6, 12, 18, 24, 36, and 48 hours). Subsequently, you can perform apoptosis assays such as Annexin V/PI staining to identify the time point at which the desired apoptotic effect is most prominent.

Q4: Can I use this compound in combination with other therapeutic agents?

A4: Yes, investigating the combination of this compound with other agents is a valid research direction. The unique mechanism of targeting NR4A1 may offer synergistic effects with other chemotherapeutics. As with single-agent treatment, it is crucial to perform dose-response and time-course experiments for the combination treatment to identify optimal conditions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No significant increase in apoptosis after this compound treatment. 1. Suboptimal treatment duration or concentration: The selected time point may be too early or too late to detect apoptosis, or the concentration may be too low. 2. Cell line resistance: The specific cell line may be resistant to this compound-induced apoptosis. 3. Reagent issues: The this compound compound may have degraded, or the apoptosis detection kit may be faulty.1. Perform a time-course and dose-response experiment: Test a range of concentrations (e.g., 5-30 µM) and time points (e.g., 6-72 hours). 2. Confirm NR4A1 expression: Verify that your cell line expresses the target protein, NR4A1. 3. Use a positive control: Include a known apoptosis-inducing agent (e.g., staurosporine) to validate the assay. Ensure proper storage and handling of this compound.
High levels of necrosis observed in the apoptosis assay. 1. Excessive treatment duration or concentration: High concentrations or prolonged exposure can lead to secondary necrosis. 2. Harsh cell handling: Rough pipetting or centrifugation can damage cell membranes.1. Reduce the treatment duration and/or concentration: Analyze earlier time points in your time-course experiment. 2. Handle cells gently: Use wide-bore pipette tips and centrifuge at low speeds (e.g., 300-400 x g).[5]
Inconsistent results between apoptosis assays (e.g., Annexin V vs. Caspase activity). 1. Different kinetics of apoptotic events: Annexin V binding (early event) and caspase activation (mid-event) occur at different times. 2. Assay-specific artifacts. 1. Perform a detailed time-course analysis: Measure multiple apoptotic markers at various time points to understand the sequence of events. 2. Consult troubleshooting guides for each specific assay.
High background in negative controls for Annexin V staining. 1. Cells were not healthy at the start of the experiment. 2. Mechanical stress during cell harvesting. 1. Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. 2. For adherent cells, use a gentle detachment method like trypsin-EDTA for a short duration.

Quantitative Data Summary

Table 1: Reported IC50 Values for this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48 hoursReference
RKOColon Cancer21.2[1]
SW480Colon Cancer21.4[1]
ACHNRenal Cancer13.6[2]
786-ORenal Cancer13.0[2]

Table 2: Time-Dependent Effects of a this compound Analog (DIM-C-pPhOCH3) in L3.6pL Pancreatic Cancer Cells

Treatment DurationEffectReference
6 hoursInduction of pro-apoptotic genes (ATF3, p21, etc.)[4]
24 hoursInduction of apoptosis (DAPI staining)[4]
48 hoursCleavage of PARP and caspases 3, 7, and 8[4]

Experimental Protocols

Annexin V/PI Staining for Flow Cytometry
  • Induce Apoptosis: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for the determined time points. Include a vehicle-treated negative control and a positive control (e.g., staurosporine).

  • Harvest Cells: For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or brief trypsinization. For suspension cells, collect them directly. Centrifuge the cells at 300-400 x g for 5 minutes.

  • Wash Cells: Discard the supernatant and wash the cells once with cold 1X PBS. Centrifuge again and discard the supernatant.

  • Resuspend in Binding Buffer: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Caspase-3/7 Activity Assay (Fluorometric)
  • Induce Apoptosis: Seed cells in a 96-well plate and treat with this compound as described above.

  • Cell Lysis: After treatment, remove the media and add 50 µL of chilled cell lysis buffer to each well. Incubate on ice for 10 minutes.

  • Prepare Reaction Mixture: Prepare a reaction buffer containing a fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC).

  • Assay Reaction: Add the reaction mixture to each well containing cell lysate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 420-460 nm emission for AMC).[6]

TUNEL Assay for DNA Fragmentation
  • Sample Preparation: Prepare cell smears on slides or use tissue sections.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[7] Wash with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10-15 minutes on ice.[7][8]

  • TdT Reaction: Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or FITC-dUTP) for 60 minutes at 37°C in a humidified chamber.[8]

  • Detection: If using an indirect method (e.g., Br-dUTP), incubate with a fluorescently labeled anti-BrdU antibody.

  • Counterstaining: Stain the nuclei with a counterstain such as DAPI.

  • Visualization: Mount the slides with an antifade mounting medium and visualize under a fluorescence microscope.

Visualizations

DIM_C_pPhOH_Apoptosis_Pathway This compound Induced Apoptosis Pathway DIM_C_pPhOH This compound NR4A1 NR4A1 (TR3) (Nuclear Receptor) DIM_C_pPhOH->NR4A1 antagonizes Anti_Apoptotic Anti-Apoptotic Genes (e.g., Bcl-2, Survivin) NR4A1->Anti_Apoptotic decreases expression Pro_Apoptotic Pro-Apoptotic Genes (e.g., ATF3, p21) NR4A1->Pro_Apoptotic increases expression (indirectly) Caspase_Cascade Caspase Cascade Activation (Caspase-8, -7, -3) Anti_Apoptotic->Caspase_Cascade Pro_Apoptotic->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis PARP_Cleavage PARP Cleavage Caspase_Cascade->PARP_Cleavage

Caption: Signaling pathway of this compound-induced apoptosis.

Apoptosis_Assay_Workflow Workflow for Optimizing this compound Treatment cluster_experiment Experimental Design cluster_assays Apoptosis Assays cluster_analysis Data Analysis & Optimization Start Start with Literature Review (10-20 µM, 18-48h) Dose_Response Dose-Response Experiment (e.g., 5, 10, 15, 20, 30 µM) Start->Dose_Response Time_Course Time-Course Experiment (e.g., 6, 12, 18, 24, 36, 48h) Annexin_V Annexin V/PI Staining (Early Apoptosis) Time_Course->Annexin_V perform Caspase Caspase Activity Assay (Mid Apoptosis) Time_Course->Caspase perform TUNEL TUNEL Assay (Late Apoptosis) Time_Course->TUNEL perform Dose_Response->Time_Course Analyze Analyze Results Annexin_V->Analyze Caspase->Analyze TUNEL->Analyze Optimal Determine Optimal Treatment Duration Analyze->Optimal

Caption: Experimental workflow for refining treatment duration.

Troubleshooting_Logic Troubleshooting Logic for Apoptosis Assays Start Inconsistent or Unexpected Apoptosis Results Check_Controls Are positive/negative controls working? Start->Check_Controls Check_Cells Are cells healthy and not stressed? Check_Controls->Check_Cells Yes Check_Reagents Are reagents (this compound, assay kits) okay? Check_Controls->Check_Reagents No Adjust_Time Adjust Treatment Duration (Time-Course) Check_Cells->Adjust_Time Yes Improve_Handling Improve Cell Handling Technique Check_Cells->Improve_Handling No Check_Reagents->Check_Cells Yes Replace_Reagents Replace Reagents Check_Reagents->Replace_Reagents No Adjust_Conc Adjust Concentration (Dose-Response) Adjust_Time->Adjust_Conc Re_evaluate Re-evaluate Experiment Adjust_Conc->Re_evaluate Improve_Handling->Re_evaluate Replace_Reagents->Re_evaluate

Caption: Logical flow for troubleshooting apoptosis experiments.

References

challenges in synthesizing DIM-C-pPhOH and potential solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,1-bis(3'-indolyl)-1-(p-hydroxyphenyl)methane (DIM-C-pPhOH). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis of this compound is typically achieved through an acid-catalyzed electrophilic substitution reaction. In this reaction, two equivalents of indole react with one equivalent of p-hydroxybenzaldehyde. The acidic catalyst activates the aldehyde, making it susceptible to nucleophilic attack by the electron-rich indole at its C3 position.

Q2: What type of catalysts can be used for this synthesis?

A variety of Brønsted and Lewis acids have been shown to be effective for the synthesis of diindolylmethanes. These include, but are not limited to:

  • Brønsted acids: p-Toluenesulfonic acid (p-TSA), hydrochloric acid (HCl), and solid-supported acids like poly(4-vinylpyridinium)hydrogen sulfate.

  • Lewis acids: Lanthanide triflates (e.g., La(OTf)₃), nickel sulfate (NiSO₄·6H₂O), and iodine. The choice of catalyst can influence reaction times and yields.

Q3: What are suitable solvents for the synthesis of this compound?

The reaction can be performed in various polar protic and aprotic solvents. Common choices include ethanol, methanol, and acetonitrile. Solvent-free conditions, either by grinding the reactants with a solid catalyst or using microwave irradiation, have also been reported to be effective and environmentally friendly.

Q4: What is a common challenge when using p-hydroxybenzaldehyde as a substrate?

A notable challenge in the synthesis of this compound is achieving high yields. It has been observed that the condensation reaction involving benzaldehydes with a hydroxyl group in the para-position, such as p-hydroxybenzaldehyde, tends to proceed with lower yields compared to those with a meta-positioned hydroxyl group or other electron-withdrawing substituents.[1]

Q5: How can the purity of the final product be assessed?

The purity of this compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry. Purity levels of >95% are typically desired for biological studies.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low to No Product Formation 1. Inactive Catalyst: The acid catalyst may be old or deactivated. 2. Insufficient Catalyst: The catalytic amount may be too low for the reaction scale. 3. Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. 4. Poor Reagent Quality: Indole or p-hydroxybenzaldehyde may be of low purity.1. Use a fresh batch of catalyst. 2. Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%). 3. Increase the reaction temperature or switch to a higher boiling point solvent. Consider microwave irradiation for rate enhancement. 4. Ensure the purity of the starting materials. Recrystallize or purify if necessary.
Low Yield 1. Sub-optimal Reaction Time: The reaction may not have reached completion, or the product may be degrading over time. 2. Side Reactions: The electron-rich nature of indole and the presence of the hydroxyl group on the aldehyde can lead to side product formation. 3. Equilibrium: The reaction is reversible, and the equilibrium may not favor the product. 4. Inherent Substrate Reactivity: As noted, p-hydroxybenzaldehyde can lead to lower yields compared to other benzaldehydes.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. 2. Use milder reaction conditions (e.g., lower temperature, weaker acid catalyst) to minimize side reactions. 3. If water is a byproduct, consider using a Dean-Stark apparatus to remove it and drive the reaction forward. 4. Experiment with different catalysts and solvent systems to optimize the yield for this specific substrate.
Formation of Multiple Products/Impurities 1. Over-reaction/Degradation: Prolonged reaction times or harsh acidic conditions can lead to the formation of colored impurities and polymeric materials. 2. Side Reactions of the Hydroxyl Group: Although less common under acidic conditions, the phenolic hydroxyl group could potentially undergo side reactions. 3. Formation of an Azine: A possible side product could be the azine formed from the reaction of the aldehyde with any hydrazine impurities or under specific conditions.1. Reduce the reaction time and/or temperature. Use a milder catalyst. 2. Ensure an inert atmosphere if oxidation is a concern. 3. Careful purification by column chromatography may be required to separate the desired product from closely related impurities.
Difficulty in Product Purification 1. High Polarity of the Product: The presence of the phenolic hydroxyl group and the two indole N-H groups makes this compound a relatively polar molecule, which can make purification challenging. 2. Amorphous or Oily Product: The product may not crystallize easily.1. For column chromatography, a more polar eluent system may be required. Consider using a gradient elution. Alternative stationary phases like alumina or functionalized silica could be explored. 2. Try different solvent systems for recrystallization. A common choice is a mixture of ethyl acetate and ethanol. If the product oils out, try dissolving it in a minimal amount of a good solvent and then adding a poor solvent dropwise to induce crystallization.

Quantitative Data

The yield of diindolylmethanes is highly dependent on the substituents on the aromatic aldehyde. Below is a representative table illustrating the effect of the substituent's electronic nature and position on the reaction yield under similar acidic conditions.

AldehydeSubstituentElectronic EffectPositionTypical Yield
Benzaldehyde-HNeutral-High
4-Nitrobenzaldehyde-NO₂Electron-withdrawingparaVery High
4-Chlorobenzaldehyde-ClElectron-withdrawingparaHigh
4-Methoxybenzaldehyde-OCH₃Electron-donatingparaModerate
4-Hydroxybenzaldehyde -OH Electron-donating para Lower
3-Hydroxybenzaldehyde-OHElectron-donatingmetaModerate

Note: This table provides a qualitative comparison based on general observations in the literature. Actual yields will vary depending on the specific reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound using p-Toluenesulfonic Acid

This protocol is a general guideline for the synthesis of this compound using a conventional Brønsted acid catalyst.

Materials:

  • Indole

  • p-Hydroxybenzaldehyde

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Acetonitrile (CH₃CN)

  • Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add indole (2.0 equivalents) and p-hydroxybenzaldehyde (1.0 equivalent).

  • Add acetonitrile to dissolve the reactants (approximately 10 mL per gram of p-hydroxybenzaldehyde).

  • Add p-toluenesulfonic acid monohydrate (0.1 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature or heat to a gentle reflux (e.g., 50-60 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexanes, 1:2). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature and quench by adding a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a mixture of ethanol and water or by column chromatography on silica gel.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Slowly add hot water dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification reactants 1. Mix Indole (2 eq) and p-Hydroxybenzaldehyde (1 eq) solvent 2. Add Solvent (e.g., Acetonitrile) reactants->solvent catalyst 3. Add Acid Catalyst (e.g., p-TSA) solvent->catalyst stir 4. Stir at RT or Heat catalyst->stir monitor 5. Monitor by TLC stir->monitor quench 6. Quench with NaHCO₃ monitor->quench extract 7. Extract with EtOAc quench->extract dry 8. Dry and Concentrate extract->dry purify 9. Recrystallize or Column Chromatography dry->purify G cluster_0 Normal Cell Signaling cluster_1 Action of this compound TR3 TR3/Nur77 Complex TR3-Sp1-p300 Complex TR3->Complex Sp1 Sp1 Sp1->Complex p300 p300 p300->Complex Promoter Survivin Promoter Complex->Promoter Binds to Survivin Survivin Expression Promoter->Survivin Activates ApoptosisInhibition Inhibition of Apoptosis Survivin->ApoptosisInhibition DIM This compound TR3_inhibited TR3/Nur77 DIM->TR3_inhibited Antagonist Complex_inhibited TR3-Sp1-p300 Complex (Formation Inhibited) TR3_inhibited->Complex_inhibited Survivin_inhibited Survivin Expression (Decreased) Complex_inhibited->Survivin_inhibited Reduced Activation ApoptosisInduction Induction of Apoptosis Survivin_inhibited->ApoptosisInduction

References

strategies to enhance the stability of DIM-C-pPhOH in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of DIM-C-pPhOH in solution. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses?

A1: this compound is a synthetic derivative of diindolylmethane (DIM) that functions as an antagonist of the nuclear receptor 4A1 (NR4A1), also known as Nur77.[1][2][3][4] It is primarily used in cancer research to inhibit tumor growth, mTOR signaling, and induce apoptosis and cellular stress.[1][2][5]

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol, with a solubility of up to 100 mM in both solvents.[3][4]

Q3: What are the recommended storage conditions for this compound?

A3: Proper storage is crucial for maintaining the stability of this compound. Recommendations vary based on the form of the compound.

FormStorage TemperatureDuration
Powder-20°C3 years[1]
In Solvent-80°C1-2 years[1][2]
In Solvent-20°C1 month[1]

To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.[1]

Q4: Is this compound stable in aqueous solutions?

A4: While specific data on the aqueous stability of this compound is limited, phenolic compounds, in general, are susceptible to degradation in aqueous environments, particularly at neutral to alkaline pH where the phenolic hydroxyl group can be deprotonated, making it more prone to oxidation.[6][7]

Q5: What are the primary factors that can lead to the degradation of this compound in solution?

A5: Based on the chemical structure of this compound, which contains a phenolic hydroxyl group, and general knowledge of phenolic compound stability, the primary degradation factors are likely to be:

  • pH: Extreme pH values, especially alkaline conditions, can catalyze hydrolysis and oxidation.[7]

  • Oxygen: The presence of dissolved oxygen can lead to auto-oxidation of the phenolic group.[6]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.

  • Temperature: Elevated temperatures can accelerate the rate of all chemical degradation reactions.[8][9][10]

  • Metabolism: In biological systems, this compound is reported to be rapidly metabolized.[11]

Troubleshooting Guide

This guide provides solutions to common problems researchers may face when working with this compound in solution.

Problem 1: My this compound stock solution has changed color (e.g., turned yellow/brown).

  • Possible Cause: This is often a sign of oxidation. The phenolic hydroxyl group in this compound is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and alkaline pH.

  • Suggested Solution:

    • Use Fresh Solvent: Prepare fresh stock solutions using high-purity, anhydrous DMSO. Moisture in DMSO can reduce solubility and potentially accelerate degradation.[1]

    • Inert Atmosphere: When preparing and handling solutions, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

    • Light Protection: Store stock solutions in amber vials or wrap vials in aluminum foil to protect them from light.

    • pH Control: If working with aqueous buffers, ensure the pH is maintained in the acidic to neutral range (pH < 7) to minimize deprotonation and subsequent oxidation of the phenolic group.

Problem 2: I am observing a loss of biological activity or inconsistent results with my this compound treatment over time.

  • Possible Cause: This indicates degradation of the compound in your working solution. The rate of degradation can be influenced by the composition of your cell culture medium or buffer, incubation time, and temperature.

  • Suggested Solution:

    • Prepare Fresh Working Solutions: Prepare working dilutions of this compound immediately before each experiment from a freshly thawed aliquot of the stock solution.[1]

    • Minimize Incubation Time: If possible, design experiments to minimize the time the compound spends in aqueous media before and during the assay.

    • Incorporate Antioxidants: For in vitro assays, consider the addition of a mild antioxidant, such as N-acetylcysteine (NAC) or ascorbic acid, to the culture medium to quench free radicals and reduce oxidative degradation. Note that the antioxidant should be tested for any effects on the experimental system itself.

    • pH of Media: Be aware that standard cell culture media is typically buffered around pH 7.4, which may not be optimal for the stability of phenolic compounds. While altering media pH can impact cell health, being mindful of this factor can help in troubleshooting.

Problem 3: I am seeing precipitation of this compound in my aqueous working solution.

  • Possible Cause: this compound has poor aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous buffer or medium, the compound can crash out of solution.

  • Suggested Solution:

    • Optimize Dilution Method: When preparing working solutions, add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously to facilitate rapid mixing and dispersion.

    • Use a Surfactant: For in vivo formulations, a co-solvent system including surfactants like Tween-80 and PEG300 can be used to improve solubility and prevent precipitation.[1] A similar approach with a very low, non-toxic concentration of a surfactant may be tested for in vitro work, though this should be carefully controlled for its own biological effects.

    • Lower Final Concentration: If possible, work at the lowest effective concentration of this compound to reduce the likelihood of precipitation.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Inert gas (Nitrogen or Argon)

    • Amber glass vials with Teflon-lined caps

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Under a gentle stream of inert gas, add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).

    • Cap the vial tightly and vortex until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volume amber vials to minimize the number of freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage.

Protocol 2: Stability Assessment of this compound in an Aqueous Buffer

  • Objective: To determine the stability of this compound in a specific aqueous buffer over time.

  • Materials:

    • This compound stock solution in DMSO

    • Experimental aqueous buffer (e.g., PBS, pH 7.4)

    • HPLC system with a suitable C18 column and UV detector

  • Procedure:

    • Prepare a working solution of this compound in the experimental buffer at the desired final concentration (e.g., 20 µM). Ensure the final DMSO concentration is low and consistent across all samples (e.g., <0.1%).

    • Immediately after preparation (t=0), take an aliquot of the solution and analyze it by HPLC to determine the initial peak area of this compound.

    • Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C, protected from light).

    • At various time points (e.g., 2, 4, 8, 24 hours), withdraw aliquots and analyze by HPLC.

    • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

    • The results can be used to determine the degradation kinetics of the compound in that specific buffer.

Visualizations

Troubleshooting_Workflow Troubleshooting Logic for this compound Instability start Observed Issue: Inconsistent Results or Solution Discoloration check_storage Review Storage Conditions: - Correct temperature? - Light protected? - Aliquoted? start->check_storage check_prep Review Solution Preparation: - Fresh, anhydrous DMSO? - Inert atmosphere used? - Freshly prepared? check_storage->check_prep Correct storage_sol Action: - Store at -80°C - Use amber vials - Aliquot stock check_storage->storage_sol Incorrect check_assay Review Assay Conditions: - Aqueous buffer pH? - Incubation time? - Presence of oxygen? check_prep->check_assay Correct prep_sol Action: - Use fresh anhydrous DMSO - Purge with N2/Ar - Prepare fresh daily check_prep->prep_sol Incorrect assay_sol Action: - Use acidic/neutral buffer - Add antioxidant (e.g., NAC) - Minimize incubation time check_assay->assay_sol Sub-optimal end_good Problem Resolved check_assay->end_good Optimal storage_sol->end_good prep_sol->end_good assay_sol->end_good

Caption: Troubleshooting workflow for this compound instability.

Stability_Factors Key Factors Affecting this compound Stability cluster_factors Degradation Factors cluster_strategies Stabilization Strategies DIM This compound (in Solution) pH High pH (>7) (Alkaline) DIM->pH leads to degradation Oxygen Oxygen (Air Exposure) DIM->Oxygen leads to degradation Light Light (UV Exposure) DIM->Light leads to degradation Temp High Temperature (> Room Temp) DIM->Temp leads to degradation pH_control pH Control (Acidic/Neutral Buffer) pH_control->DIM enhances stability Inert Inert Atmosphere (N2 or Argon) Inert->DIM enhances stability Protect Light Protection (Amber Vials) Protect->DIM enhances stability Cold Low Temperature (-20°C to -80°C) Cold->DIM enhances stability Antioxidant Antioxidants (e.g., Ascorbic Acid) Antioxidant->DIM enhances stability

Caption: Factors influencing this compound stability in solution.

References

Navigating Inconsistent Results with DIM-C-pPhOH: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the NR4A1 antagonist, DIM-C-pPhOH. Inconsistent results in experimental settings can be a significant challenge; this guide aims to provide solutions to common issues encountered during the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an antagonist of the nuclear receptor 4A1 (NR4A1), also known as Nur77 or TR3.[1][2] It functions by inhibiting the pro-oncogenic activities of NR4A1.[3][4][5] This antagonism leads to the inhibition of cancer cell growth and migration, and the induction of apoptosis.[1][6] The effects of this compound are comparable to those observed with NR4A1 knockdown via RNA interference (siNR4A1).[2][7][8]

Q2: I am observing lower than expected potency or inconsistent results in my in vivo experiments. What could be the cause?

A key factor to consider is the metabolic stability of this compound. Pharmacokinetic studies have indicated that this compound is rapidly metabolized, which can lead to low serum levels and variable efficacy in in vivo models.[3] This has prompted the development of more potent "buttressed analogs" designed to have improved metabolic stability.[3] For in vivo studies, ensure consistent dosing schedules and consider the route of administration, as oral gavage has been documented.[1]

Q3: My this compound solution appears to have precipitated. How should I handle this?

This compound is soluble in DMSO and ethanol.[2] However, precipitation can occur, especially when preparing stock solutions or diluting into aqueous media. If precipitation is observed, gentle heating and/or sonication can be used to aid dissolution.[1] It is crucial to ensure the compound is fully dissolved before use to achieve accurate and reproducible concentrations.

Q4: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored at -20°C or -80°C.[1][2] Stock solutions in DMSO can be stored at -20°C, but it is advisable to aliquot them to avoid multiple freeze-thaw cycles, which can lead to degradation and loss of potency over time.[9] Lyophilized powder is stable for longer periods when stored desiccated at -20°C.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no biological activity in cell-based assays Incorrect concentration: IC50 values can vary between cell lines.Refer to the quantitative data table below for reported IC50 values in various cell lines. Perform a dose-response curve to determine the optimal concentration for your specific cell line.
Compound degradation: Improper storage or multiple freeze-thaw cycles of stock solutions.Prepare fresh stock solutions from lyophilized powder. Aliquot stock solutions to minimize freeze-thaw cycles. Store at -20°C or -80°C.[1][2][9]
Incomplete dissolution: Precipitation of the compound in media.Ensure complete dissolution of this compound in DMSO or ethanol before diluting into aqueous culture media. Gentle heating or sonication may be necessary.[1]
High variability between replicate experiments Inconsistent compound preparation: Differences in dissolution or dilution techniques.Standardize the protocol for preparing and diluting this compound. Ensure the compound is fully dissolved before each experiment.
Cell line variability: Differences in NR4A1 expression levels or genetic background of cells.Regularly check the expression of NR4A1 in your cell line. Use cells with a consistent passage number.
Inconsistent results in animal studies Rapid metabolism of this compound: Leads to low and variable bioavailability.[3]Consider using buttressed analogs of this compound with improved metabolic stability.[3] Maintain a strict and consistent dosing schedule.
Poor formulation: Incomplete dissolution or precipitation in the vehicle.Follow established protocols for in vivo formulation, such as using a mixture of DMSO, PEG300, Tween-80, and saline to ensure solubility.[1]

Quantitative Data Summary

Cell Line Assay Parameter Value Reference
ACHN (Renal Cancer)Cell ProliferationIC5013.6 µM[1][10]
786-O (Renal Cancer)Cell ProliferationIC5013.0 µM[1][10]
RKO (Colon Cancer)Cell GrowthIC50 (48 hours)21.2 µM[11]
SW480 (Colon Cancer)Cell GrowthIC50 (48 hours)21.4 µM[11]
MDA-MB-231 (Breast Cancer)Induction of p21 mRNAEC500.19 µM (for a buttressed analog)[3]

Experimental Protocols

In Vitro Cell Proliferation Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 20, 50 µM).

  • Treatment: Remove the overnight culture medium from the cells and replace it with medium containing the various concentrations of this compound. Include a DMSO-only control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as MTT, XTT, or CellTiter-Glo assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value by plotting the data on a dose-response curve.

Western Blot Analysis of Protein Expression
  • Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentration (e.g., 15-20 µM) for 24 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the protein of interest (e.g., NR4A1, survivin, Bcl-2, cleaved PARP) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control such as β-actin or GAPDH to normalize protein levels.

Visualizations

DIM_C_pPhOH_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR p38 p38 TGFbR->p38 Integrin β1-Integrin Pro_oncogenic_genes Pro-oncogenic Genes (survivin, bcl-2, EGFR) Integrin->Pro_oncogenic_genes Signaling NR4A1 NR4A1 (Nur77) p38->NR4A1 Phosphorylation & Nuclear Export mTOR_complex mTOR Signaling Apoptosis_caspases Caspase 7/8 Cleavage (Apoptosis) SMAD7 SMAD7 ROS_ER_Stress ROS / ER Stress NR4A1->SMAD7 Degradation NR4A1->Pro_oncogenic_genes Transcription DIM This compound DIM->Integrin Decreases Expression DIM->mTOR_complex Inhibits DIM->Apoptosis_caspases Induces DIM->ROS_ER_Stress Promotes DIM->NR4A1 Antagonizes

Caption: Signaling pathways affected by this compound treatment.

experimental_workflow cluster_analysis Analysis Options start Start Experiment prep Prepare this compound Stock (DMSO/Ethanol) Ensure full dissolution start->prep cells Seed Cells (Appropriate density) start->cells treat Treat Cells (Dose-response or single dose) prep->treat cells->treat incubate Incubate (e.g., 24 hours) treat->incubate endpoint Endpoint Analysis incubate->endpoint viability Cell Viability Assay (e.g., MTT) endpoint->viability western Western Blot (Protein expression) endpoint->western migration Migration/Invasion Assay endpoint->migration qpcr qPCR (Gene expression) endpoint->qpcr data Data Analysis & Interpretation viability->data western->data migration->data qpcr->data

Caption: General experimental workflow for in vitro studies with this compound.

troubleshooting_logic start Inconsistent Results Observed check_compound Check Compound Preparation - Full dissolution? - Fresh stock? start->check_compound check_cells Check Cell Health & Passage - Consistent NR4A1 expression? check_compound->check_cells [Compound OK] dissolution_issue Issue: Precipitation Action: Use sonication/gentle heat check_compound->dissolution_issue [No] storage_issue Issue: Degradation Action: Use fresh aliquots check_compound->storage_issue [Old Stock] check_protocol Review Experimental Protocol - Consistent timing? - Accurate concentrations? check_cells->check_protocol [Cells OK] cell_issue Issue: Cell Variability Action: Use low passage cells, verify target check_cells->cell_issue [No] protocol_issue Issue: Protocol Drift Action: Standardize all steps check_protocol->protocol_issue [No] resolve Re-run Experiment check_protocol->resolve [Protocol OK, Re-run] dissolution_issue->resolve storage_issue->resolve cell_issue->resolve protocol_issue->resolve

Caption: Logical troubleshooting workflow for inconsistent this compound results.

References

Validation & Comparative

Unveiling the Antagonist: A Comparative Guide to Validating DIM-C-pPhOH's Activity on NR4A1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antagonist activity of 1,1-bis(3'-indolyl)-1-(p-hydroxyphenyl)methane (DIM-C-pPhOH) on the nuclear receptor NR4A1. We delve into its performance against other alternatives, supported by experimental data and detailed protocols to aid in the validation of NR4A1 antagonists.

Nuclear receptor 4A1 (NR4A1), also known as Nur77 or TR3, has emerged as a critical regulator in various cancers, promoting cell proliferation, survival, and migration.[1] This has made it a compelling target for therapeutic intervention. This compound is a well-characterized antagonist of NR4A1, and its effects have been documented across a range of cancer cell lines.[2][3] This guide will compare this compound with other classes of NR4A1 antagonists, including its more potent buttressed analogs, natural compounds, and innovative protein degraders.

Comparative Analysis of NR4A1 Antagonists

The antagonist activity of various compounds against NR4A1 is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in functional assays, or their degradation concentration (DC50) for protein degraders. The following table summarizes the available quantitative data for this compound and its alternatives. It is important to note that these values are derived from different studies and experimental conditions, which may influence direct comparisons.

Compound ClassCompoundCell Line(s)IC50/EC50/DC50 (µM)Reference(s)
C-DIM Analog This compoundRKO (colon cancer)21.2[2]
SW480 (colon cancer)21.4[2]
ACHN (renal cancer)13.6[3]
786-O (renal cancer)13.0[3]
RH30 (rhabdomyosarcoma)~15-20[4]
RD (rhabdomyosarcoma)~29[4]
MDA-MB-231 (breast cancer)EC50 (PD-L1 mRNA downregulation): 17.8[5]
4T1 (murine breast cancer)EC50 (PD-L1 mRNA downregulation): 17.4[5]
Buttressed C-DIM Analog This compound-3-Cl-5-OCH3MDA-MB-231 (breast cancer)EC50 (PD-L1 mRNA downregulation): 3.6[5]
4T1 (murine breast cancer)EC50 (PD-L1 mRNA downregulation): 3.0[5]
Natural Product KaempferolRh30, Rh41 (rhabdomyosarcoma)Growth inhibition observed at 10-100 µM[6]
Natural Product QuercetinRh30, Rh41 (rhabdomyosarcoma)Growth inhibition observed at 10-100 µM[6]
Natural Product CelastrolNot specified for NR4A1 antagonismBinds NR4A1 with a KD of 0.29 µM[7][8]
PROTAC Degrader NR-V04CHL-1 (melanoma)DC50: 0.2285[9][10]
A375 (melanoma)DC50: 0.5188[9][10]
Dual PROTAC Degrader IKKβ/NR4A1 degrader-1Monomac-6 (AML)IC50: 0.32[11]
NB-4 (AML)IC50: 0.23[11]
U-937 (AML)IC50: 0.36[11]
Molm-13 (AML)IC50: 0.23[11]
HL-60 (AML)IC50: 0.54[11]

Visualizing the NR4A1 Signaling Axis and Experimental Validation

To better understand the mechanism of action of NR4A1 antagonists and the experimental approaches to validate their activity, the following diagrams illustrate the key signaling pathways and a typical validation workflow.

NR4A1_Signaling_Pathway NR4A1 Pro-Survival Signaling Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_antagonist Antagonist Action cluster_downstream Downstream Effects Growth Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 NR4A1 NR4A1 mTORC1->NR4A1 Activation/Upregulation Sp1 Sp1 NR4A1->Sp1 Co-activation Cell_Survival Cell Survival & Proliferation NR4A1->Cell_Survival Target_Genes Target Genes (e.g., Survivin, Bcl-2, c-Myc) Sp1->Target_Genes Transcription Target_Genes->Cell_Survival DIM_C_pPhOH This compound & Alternatives DIM_C_pPhOH->NR4A1 Inhibition Apoptosis Apoptosis DIM_C_pPhOH->Apoptosis Induction

Caption: NR4A1 signaling pathway and antagonist intervention.

Experimental_Workflow Workflow for Validating NR4A1 Antagonist Activity cluster_initial Initial Screening cluster_assays Functional & Mechanistic Assays cluster_phenotypic Phenotypic Outcomes cluster_analysis Data Analysis & Comparison Cell_Culture 1. Cancer Cell Culture (e.g., Colon, Breast, Lung) Compound_Treatment 2. Treatment with This compound / Alternatives Cell_Culture->Compound_Treatment Luciferase_Assay 3. Luciferase Reporter Assay (NR4A1-responsive element) Compound_Treatment->Luciferase_Assay Co_IP 4. Co-Immunoprecipitation (NR4A1-Sp1 interaction) Compound_Treatment->Co_IP Gene_Expression 5. Gene Expression Analysis (qRT-PCR / Western Blot) Compound_Treatment->Gene_Expression Cell_Viability 6. Cell Viability Assay (e.g., MTT, CellTiter-Glo) Compound_Treatment->Cell_Viability Apoptosis_Assay 7. Apoptosis Assay (e.g., Annexin V staining) Compound_Treatment->Apoptosis_Assay Data_Analysis 8. Data Analysis (IC50/EC50 determination) Luciferase_Assay->Data_Analysis Co_IP->Data_Analysis Gene_Expression->Data_Analysis Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Comparison 9. Comparison of Antagonist Potency Data_Analysis->Comparison

Caption: Experimental workflow for NR4A1 antagonist validation.

Detailed Experimental Protocols

To ensure reproducibility and aid in the design of validation studies, the following are detailed methodologies for key experiments cited in the literature.

Luciferase Reporter Assay for NR4A1 Transcriptional Activity

This assay measures the ability of a compound to inhibit NR4A1-mediated gene transcription.

  • Cell Seeding: Plate cancer cells (e.g., Ishikawa, Hec-1B) in 12-well plates and grow to approximately 60% confluency.

  • Transfection: Co-transfect the cells with a luciferase reporter plasmid containing NR4A1 response elements (e.g., NBRE-luc) and a constitutively active control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent like Lipofectamine 2000.

  • Compound Treatment: After 6 hours of transfection, replace the medium with fresh medium containing either DMSO (vehicle control) or varying concentrations of the test compound (e.g., this compound). Incubate for an additional 18-24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The antagonist activity is determined by the reduction in normalized luciferase activity compared to the vehicle control.

Co-Immunoprecipitation (Co-IP) for NR4A1 Protein Interactions

This technique is used to determine if an antagonist can disrupt the interaction of NR4A1 with its binding partners, such as the transcription factor Sp1.

  • Cell Lysis: Treat cultured cells with the test compound for the desired time. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Pre-clearing: Incubate the cell lysate with protein A/G agarose/sepharose beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for the protein of interest (e.g., anti-NR4A1) overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add protein A/G agarose/sepharose beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the antibody-antigen complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the interacting protein (e.g., anti-Sp1) and the immunoprecipitated protein (e.g., anti-NR4A1) as a control.

Gene Expression Analysis (qRT-PCR and Western Blot)

These methods are used to assess the effect of NR4A1 antagonists on the expression of downstream target genes at the mRNA and protein levels, respectively.

  • RNA Isolation and qRT-PCR:

    • Treat cells with the antagonist for a specified time.

    • Isolate total RNA using a suitable kit (e.g., RNeasy Mini Kit).

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform quantitative real-time PCR (qRT-PCR) using primers specific for target genes (e.g., Survivin, Bcl-2, c-Myc) and a housekeeping gene (e.g., GAPDH) for normalization.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

  • Protein Extraction and Western Blotting:

    • Treat cells with the antagonist and lyse them in RIPA buffer with protease inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against target proteins (e.g., Survivin, Bcl-2, cleaved PARP) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound serves as a foundational tool for studying NR4A1 antagonism. However, the field is evolving with the development of more potent "buttressed" analogs and novel therapeutic modalities like PROTACs that induce protein degradation rather than just inhibition. The comparative data and detailed protocols provided in this guide offer a valuable resource for researchers to effectively validate the activity of this compound and to benchmark the performance of new and existing NR4A1 antagonists, ultimately accelerating the development of novel cancer therapeutics targeting this critical oncogenic pathway.

References

A Comparative Guide to NR4A1 Inhibitors: Evaluating the Efficacy of DIM-C-pPhOH and Other Key Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the nuclear receptor 4A1 (NR4A1) inhibitor, DIM-C-pPhOH, with other notable inhibitors: Kaempferol, Quercetin, and Celastrol. This document synthesizes available experimental data to evaluate their efficacy and mechanisms of action, offering a valuable resource for advancing cancer research and therapeutic development.

Nuclear receptor 4A1 (NR4A1), also known as Nur77 or TR3, has emerged as a critical regulator in various cancers, influencing cell proliferation, survival, and metabolism.[1][2] Its dual role as both a pro-oncogenic and a tumor-suppressive factor, depending on the cellular context, makes it a compelling target for therapeutic intervention.[3][4] A growing number of small molecules have been identified as NR4A1 modulators, with this compound (1,1-bis(3'-indolyl)-1-(p-hydroxyphenyl)methane) being a prominent antagonist.[5] This guide offers a comparative analysis of this compound against other well-documented NR4A1 inhibitors.

Quantitative Comparison of NR4A1 Inhibitor Efficacy

The following tables summarize the available quantitative data on the efficacy of this compound and other NR4A1 inhibitors. It is important to note that the data is compiled from various studies using different cell lines and experimental conditions, which may influence the observed values.

Table 1: Comparative Inhibitory Concentrations (IC50) in Cancer Cell Lines

InhibitorCell LineAssay DurationIC50 (µM)Reference
This compound RKO (Colon Cancer)48 hours21.2[5]
SW480 (Colon Cancer)48 hours21.4[5]
Celastrol H460 (NSCLC)Not Specified1.288
PC-9 (NSCLC)Not Specified2.486
H520 (NSCLC)Not Specified1.225
Quercetin Rh30 (Rhabdomyosarcoma)Not Specified>10 (approx.)[6]
Rh41 (Rhabdomyosarcoma)Not Specified>10 (approx.)[6]

Table 2: Comparative Binding Affinities (Kd) to NR4A1

InhibitorBinding Assay MethodKd (µM)Reference
Kaempferol Tryptophan Fluorescence Quenching3.1[6]
Quercetin Tryptophan Fluorescence Quenching0.93[6]

Signaling Pathways and Mechanisms of Action

NR4A1 exerts its influence through complex signaling networks. The inhibitors discussed in this guide modulate these pathways to achieve their anti-cancer effects.

NR4A1_Signaling_Pathway cluster_extracellular Extracellular Signals Growth Factors Growth Factors NR4A1 NR4A1 Growth Factors->NR4A1 Stress Stimuli Stress Stimuli Stress Stimuli->NR4A1 NR4A1_Nuclear NR4A1_Nuclear NR4A1->NR4A1_Nuclear Translocation NR4A1_Cytoplasm NR4A1_Cytoplasm NR4A1->NR4A1_Cytoplasm Translocation

Inhibitor_Mechanism This compound This compound NR4A1 NR4A1 This compound->NR4A1 Antagonist Kaempferol Kaempferol Kaempferol->NR4A1 Antagonist Quercetin Quercetin Quercetin->NR4A1 Antagonist Celastrol Celastrol Celastrol->NR4A1 Inhibitor Inhibition of\nNuclear Activity Inhibition of Nuclear Activity NR4A1->Inhibition of\nNuclear Activity Inhibition of\nmTOR Signaling Inhibition of mTOR Signaling NR4A1->Inhibition of\nmTOR Signaling Induction of\nApoptosis Induction of Apoptosis Inhibition of\nNuclear Activity->Induction of\nApoptosis Decreased Cell\nProliferation Decreased Cell Proliferation Inhibition of\nNuclear Activity->Decreased Cell\nProliferation Inhibition of\nmTOR Signaling->Decreased Cell\nProliferation

Detailed Experimental Protocols

To ensure the reproducibility of the cited findings, this section outlines the methodologies for key experiments used to evaluate the efficacy of NR4A1 inhibitors.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the NR4A1 inhibitors (e.g., this compound, Kaempferol, Quercetin, Celastrol) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the inhibitor concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine on the cell surface.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the NR4A1 inhibitors at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Apoptosis_Assay_Workflow Cell Seeding & Treatment Cell Seeding & Treatment Cell Harvesting Cell Harvesting Cell Seeding & Treatment->Cell Harvesting Cell Washing Cell Washing Cell Harvesting->Cell Washing Annexin V/PI Staining Annexin V/PI Staining Cell Washing->Annexin V/PI Staining Flow Cytometry Analysis Flow Cytometry Analysis Annexin V/PI Staining->Flow Cytometry Analysis Data Interpretation Data Interpretation Flow Cytometry Analysis->Data Interpretation Quadrant Analysis

Western Blot Analysis

Western blotting is employed to detect changes in the protein expression of NR4A1 and its downstream targets.

Protocol:

  • Cell Lysis: After treatment with the inhibitors, wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against NR4A1 and its target genes (e.g., Survivin, Bcl-2, c-Myc) overnight at 4°C.[7][8] A loading control antibody (e.g., β-actin or GAPDH) should also be used.[9]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

This guide provides a comparative overview of this compound and other NR4A1 inhibitors, highlighting their efficacy and mechanisms of action based on available data. While this compound demonstrates clear antagonist activity against NR4A1, natural compounds like Kaempferol, Quercetin, and Celastrol also exhibit significant inhibitory potential. The provided data and protocols serve as a valuable starting point for researchers aiming to further investigate the therapeutic utility of targeting NR4A1 in cancer. The development of more potent and specific NR4A1 inhibitors, along with head-to-head comparative studies, will be crucial for advancing this promising therapeutic strategy.

References

Unveiling the Action of DIM-C-pPhOH: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the NR4A1 antagonist, 1,1-bis(3'-indolyl)-1-(p-hydroxyphenyl)methane (DIM-C-pPhOH), reveals its potent anti-cancer activities through the modulation of key cellular signaling pathways. This guide provides a comprehensive cross-validation of its mechanism of action, comparing its performance with genetic knockdown of its target and more potent chemical analogs, supported by experimental data and detailed protocols.

This compound has emerged as a significant tool in cancer research, primarily through its function as an antagonist of the nuclear receptor 4A1 (NR4A1), also known as Nur77 or TR3.[1][2] Overexpressed in a variety of solid tumors, including breast, pancreatic, and colon cancers, NR4A1 plays a pro-oncogenic role, promoting cell proliferation, survival, and migration.[3][4][5] this compound effectively counteracts these effects by binding to the ligand-binding domain of NR4A1 and inhibiting its transcriptional activity.[2][6] This guide delves into the molecular mechanisms of this compound, presenting a comparative analysis with alternative methods of NR4A1 inhibition and offering researchers the foundational data and protocols for their own investigations.

Comparative Efficacy: this compound vs. Alternatives

The anti-cancer effects of this compound are consistently demonstrated across multiple cancer cell lines. Its mechanism is validated by the similar outcomes observed with the genetic knockdown of NR4A1 using small interfering RNA (siNR4A1), confirming that its primary mode of action is through NR4A1 antagonism.[2][7] Furthermore, second-generation "buttressed analogs" of this compound have been developed, exhibiting enhanced potency.

Compound/MethodTargetCancer Cell Line(s)IC50 (Cell Proliferation)Key Outcomes
This compound NR4A1ACHN, 786-O (Kidney)13.6 µM, 13.0 µMInhibition of cell growth, induction of apoptosis, inhibition of mTOR signaling.[1]
Panc1, MiaPaCa-2, L3.6pl (Pancreatic)15.61 µM, 13.87 µM, 11.35 µM (48h)Decreased proliferation, induced apoptosis, decreased expression of Bcl-2 and survivin.[4]
RKO, SW480 (Colon)~10-15 µM (48h)Inhibition of cell growth, induction of apoptosis, inhibition of mTOR signaling.[8]
siNR4A1 NR4A1Various (Pancreatic, Colon, Breast)N/ADecreased cell growth, induced apoptosis, mirroring the effects of this compound.[2][7]
Buttressed Analogs (e.g., 3-Cl, 3,5-Br2, 3-Cl-5-OCH3) NR4A1MDA-MB-231, SKBR3 (Breast)Low µM to high nM rangeMore potent induction of NR4A1-regulated genes (p21, SERPINB5, GADD45α) compared to this compound.[3]

Deciphering the Molecular Mechanism: Signaling Pathways

This compound's antagonism of NR4A1 triggers a cascade of downstream effects, ultimately leading to cancer cell death and inhibition of tumor growth. The primary pathways affected include the induction of apoptosis, inhibition of the pro-survival mTOR signaling pathway, and the induction of cellular stress.

DIM_C_pPhOH_Mechanism cluster_inhibition This compound cluster_receptor Nucleus cluster_pathways Cellular Effects cluster_outcomes Phenotypic Outcomes DIM_C_pPhOH This compound NR4A1 NR4A1 (Nur77/TR3) DIM_C_pPhOH->NR4A1 Antagonizes mTOR_signaling mTOR Signaling NR4A1->mTOR_signaling Activates Apoptosis Apoptosis NR4A1->Apoptosis Inhibits Cell_Stress Cellular Stress (ROS/ER Stress) NR4A1->Cell_Stress Suppresses Pro_oncogenic_genes Pro-oncogenic Genes (e.g., survivin, bcl-2, EGFR) NR4A1->Pro_oncogenic_genes Regulates Expression Growth_Inhibition Inhibition of Cell Growth mTOR_signaling->Growth_Inhibition Apoptosis->Growth_Inhibition Pro_oncogenic_genes->Growth_Inhibition Tumor_Inhibition Inhibition of Tumor Growth Growth_Inhibition->Tumor_Inhibition Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Start Cancer Cell Lines (e.g., Breast, Pancreatic, Colon) Treatment Treat with this compound (or alternative) Start->Treatment Proliferation Cell Proliferation Assay (e.g., MTT) Treatment->Proliferation Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis WesternBlot Western Blot Analysis Treatment->WesternBlot IC50 IC50 Calculation Proliferation->IC50 ApoptosisQuant Quantification of Apoptosis Apoptosis->ApoptosisQuant ProteinExp Protein Expression Levels WesternBlot->ProteinExp

References

Unveiling the Impact of DIM-C-pPhOH on mTOR Signaling: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available data validates the inhibitory effects of 1,1-bis(3'-indolyl)-1-(p-hydroxyphenyl)methane (DIM-C-pPhOH) on the mammalian target of rapamycin (mTOR) signaling pathway. This guide provides a comparative analysis of this compound's mechanism and efficacy against other known mTOR inhibitors, supported by experimental data and detailed protocols for researchers in oncology, metabolic disorders, and drug discovery.

This compound distinguishes itself by indirectly modulating the mTOR pathway. Evidence indicates that its primary mechanism of action is the antagonism of the nuclear receptor 4A1 (NR4A1).[1][2][3][4][5] This interaction triggers a cascade of downstream events, including the activation of the p53/sestrin2/AMP-activated protein kinase α (AMPKα) axis, which ultimately leads to the inhibition of mTOR signaling.[2] This contrasts with direct mTOR inhibitors like rapamycin and everolimus, which function by forming a complex with FKBP12 to allosterically inhibit mTOR Complex 1 (mTORC1).[6][7]

Comparative Efficacy of mTOR Pathway Inhibitors

CompoundMechanism of ActionCell Line(s)IC50 (Cell Proliferation)Reference(s)
This compound NR4A1 Antagonist (Indirect mTOR inhibitor)ACHN and 786-O (Renal)13.6 µM and 13.0 µM[8]
RKO and SW480 (Colon)21.2 µM and 21.4 µM (48 hours)[9]
This compound-3,5-Br₂ NR4A1 Antagonist (Indirect mTOR inhibitor)Endometrial Cancer CellsMore potent than this compound[1]
Rapamycin (Sirolimus) Allosteric mTORC1 InhibitorHEK293~0.1 nM (mTOR activity)[6]
T98G and U87-MG (Glioblastoma)2 nM and 1 µM[6]
Y79 (Retinoblastoma)0.122 ± 0.026 µmol/L[10]
MCF7 (Breast)20 nM[11]
Everolimus Allosteric mTORC1 InhibitorT-cell lymphoma cell lines1-100 nM[12]

Deciphering the Signaling Cascade

The mechanism of this compound-induced mTOR inhibition involves a multi-step signaling pathway, which is distinct from direct mTOR inhibitors.

DIM This compound NR4A1 NR4A1 DIM->NR4A1 antagonizes p53 p53 NR4A1->p53 inhibits Sestrin2 Sestrin 2 p53->Sestrin2 activates AMPK AMPKα Sestrin2->AMPK activates mTORC1 mTORC1 AMPK->mTORC1 inhibits p70S6K p-p70S6K mTORC1->p70S6K activates S6RP p-S6RP mTORC1->S6RP activates CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth S6RP->CellGrowth

This compound's indirect mTOR inhibition pathway.

Experimental Validation Workflow

The validation of this compound's impact on mTOR signaling typically involves a series of in vitro experiments to quantify changes in protein phosphorylation and cellular outcomes.

start Cancer Cell Culture (e.g., ACHN, 786-O, RKO) treatment Treatment with This compound / Alternatives start->treatment lysis Cell Lysis & Protein Quantification (BCA Assay) treatment->lysis proliferation Cell Proliferation Assay (e.g., CCK-8, MTT) treatment->proliferation western Western Blotting lysis->western kinase mTORC1 Kinase Assay lysis->kinase p_proteins Detection of: p-mTOR, p-p70S6K, p-S6RP western->p_proteins substrate_p Measure phosphorylation of substrate (e.g., GST-p70S6K) kinase->substrate_p ic50 Determine IC50 values proliferation->ic50 end Data Analysis & Comparison p_proteins->end substrate_p->end ic50->end

Experimental workflow for assessing mTOR inhibition.

Logical Framework of Action

The inhibitory action of this compound on mTOR is a consequence of its primary effect on NR4A1, leading to a logical cascade of events that culminates in reduced cell proliferation.

premise1 Premise 1: This compound is an NR4A1 antagonist. premise2 Premise 2: NR4A1 antagonism leads to AMPKα activation. premise1->premise2 premise3 Premise 3: Activated AMPKα inhibits mTORC1 signaling. premise2->premise3 conclusion Conclusion: This compound inhibits mTOR signaling and downstream cellular processes. premise3->conclusion

Logical flow of this compound's mechanism.

Detailed Experimental Protocols

Western Blotting for Phosphorylated mTOR Signaling Proteins

This protocol is adapted from standard molecular biology techniques and is suitable for detecting phosphorylated proteins in the mTOR pathway.[13]

1. Sample Preparation: a. Culture cells to 70-80% confluency and treat with this compound or alternative inhibitors at desired concentrations and time points. b. Aspirate media and wash cells with ice-cold PBS. c. Lyse cells directly on the plate with RIPA buffer supplemented with protease and phosphatase inhibitors. d. Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein lysate) to a new tube and determine protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer: a. Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Load equal amounts of protein (20-40 µg) into the wells of an SDS-polyacrylamide gel. c. Run the gel at 100-120V until the dye front reaches the bottom. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C or using a semi-dry transfer apparatus.

3. Immunoblotting: a. Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies specific for phosphorylated proteins (e.g., anti-phospho-p70S6K (Thr389), anti-phospho-S6RP) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature. e. Wash the membrane again three times for 10 minutes each with TBST.

4. Detection: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Capture the chemiluminescent signal using a digital imaging system or X-ray film. d. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein like β-actin or GAPDH.

In Vitro mTORC1 Kinase Assay

This protocol allows for the direct measurement of mTORC1 kinase activity from cell lysates.[14][15]

1. Immunoprecipitation of mTORC1: a. Lyse treated and control cells using CHAPS lysis buffer. b. Pre-clear the lysate by incubating with protein A/G agarose beads. c. Immunoprecipitate mTORC1 by adding an anti-mTOR or anti-Raptor antibody to the lysate and incubating for 2-4 hours at 4°C. d. Add protein A/G agarose beads and incubate for another 1 hour at 4°C to capture the antibody-protein complex. e. Pellet the beads by centrifugation and wash them three to four times with CHAPS wash buffer.

2. Kinase Reaction: a. Resuspend the immunoprecipitated mTORC1 beads in kinase assay buffer. b. Add a recombinant, inactive substrate such as GST-p70S6K to the bead suspension. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction mixture at 30°C for 20-30 minutes with gentle agitation. e. Terminate the reaction by adding SDS-PAGE loading buffer and boiling the samples.

3. Analysis: a. Separate the reaction products by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Detect the phosphorylated substrate (e.g., phospho-p70S6K) by Western blotting using a phospho-specific antibody. d. Quantify the band intensity to determine the relative mTORC1 kinase activity in each sample.

References

A Comparative Analysis of NR4A1 Inhibition: DIM-C-pPhOH vs. siRNA Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of targeting the nuclear receptor NR4A1 (Nur77, TR3) is critical for advancing cancer therapeutics. This guide provides a detailed comparison of two primary methods for inhibiting NR4A1 function: the small molecule antagonist DIM-C-pPhOH and siRNA-mediated gene knockdown.

Nuclear receptor 4A1 (NR4A1) has emerged as a significant pro-oncogenic factor in a variety of solid tumors, including those of the breast, colon, lung, and pancreas.[1][2][3] It regulates key pathways involved in cancer cell proliferation, survival, migration, and invasion.[2][4] Consequently, strategies to inhibit NR4A1 are of high interest in oncology research. This guide will objectively compare the pharmacological antagonist 1,1-bis(3'-indolyl)-1-(p-hydroxyphenyl)methane (this compound) with the genetic approach of small interfering RNA (siRNA) knockdown, presenting supporting experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.

Performance Comparison: this compound vs. siRNA

Both this compound and siRNA targeting NR4A1 have demonstrated efficacy in inhibiting cancer cell growth and inducing apoptosis.[1][3] While both methods achieve the common goal of disrupting NR4A1 signaling, they operate through distinct mechanisms, leading to some differences in their biological effects and experimental considerations.

This compound is a member of the diindolylmethane (C-DIM) class of compounds that directly binds to the ligand-binding domain of NR4A1, acting as an antagonist or inverse agonist.[1][3] This interaction prevents the receptor from regulating the expression of its target genes. In contrast, siRNA knockdown involves the introduction of small interfering RNA molecules that are complementary to the NR4A1 mRNA, leading to its degradation and thereby preventing the synthesis of the NR4A1 protein.[3][5]

Studies have shown that the effects of this compound on cancer cell growth and gene expression often parallel those observed after siRNA-mediated knockdown of NR4A1, underscoring the specificity of this compound for its target.[3][6] For instance, both treatments have been shown to decrease the expression of Sp-regulated genes like survivin and to inhibit the mTOR signaling pathway.[3][6]

However, a key difference lies in the potential for off-target effects. While this compound may have other cellular interactions, siRNA off-target effects are a well-documented phenomenon where the siRNA can unintentionally silence other genes with partial sequence homology.[7][8] Strategies to mitigate these effects, such as using low siRNA concentrations and pooling multiple siRNAs, are crucial for accurate interpretation of experimental results.[9][10]

Quantitative Data Summary

The following tables summarize quantitative data from various studies to facilitate a direct comparison between this compound and siRNA knockdown of NR4A1.

Parameter This compound siRNA Knockdown of NR4A1 Cell Lines Reference
IC50 (Cell Proliferation) 13.0 µMNot Applicable786-O (Renal)[11]
13.6 µMNot ApplicableACHN (Renal)[11]
21.2 µMNot ApplicableRKO (Colon)[3]
21.4 µMNot ApplicableSW480 (Colon)[3]
Apoptosis Induction Induces Annexin V stainingInduces Annexin V stainingACHN and 786-O (Renal)[11][12]
Induces cleavage of caspases 7 and 8Not explicitly stated in the same studyACHN and 786-O (Renal)[11]
Gene Expression Modulation
Downregulationsurvivin, bcl-2, EGFR, β1-integrin, TXNDC5, PSPC1survivin, bcl-2, EGFR, cMyc, PSPC1ACHN, 786-O, MCF7, MDA-MB-231, SKBR3, H1299, SNU449, Ishikawa, Hec-1B[1][6][11][13]
Upregulationsestrin 2, GADD45A, SERPINB5 (maspin), p21sestrin 2, GADD45A, SERPINB5 (maspin), p21SKBR3, Ishikawa, Hec-1B[1][6]

Signaling Pathways and Experimental Workflows

The diagrams below, generated using Graphviz, illustrate the key signaling pathways affected by NR4A1 inhibition and a typical experimental workflow for comparing this compound and siRNA.

NR4A1_Signaling_Pathway cluster_downstream Downstream Effects DIM_C_pPhOH This compound NR4A1 NR4A1 DIM_C_pPhOH->NR4A1 Antagonizes siRNA siRNA siRNA->NR4A1 Degrades mRNA Proliferation Cell Proliferation (e.g., EGFR, cMyc) NR4A1->Proliferation Survival Cell Survival (e.g., survivin, bcl-2) NR4A1->Survival Migration Cell Migration (e.g., β1-integrin) NR4A1->Migration mTOR_signaling mTOR Signaling NR4A1->mTOR_signaling Apoptosis Apoptosis NR4A1->Apoptosis

NR4A1 signaling pathways targeted by this compound and siRNA.

Experimental_Workflow cluster_treatments Treatments Start Cancer Cell Line Treatment_DIM Treat with This compound Start->Treatment_DIM Treatment_siRNA Transfect with NR4A1 siRNA Start->Treatment_siRNA Control Control (e.g., DMSO, scrambled siRNA) Start->Control Cell_Viability Cell Viability Assay (e.g., MTT, XTT) Treatment_DIM->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V staining, Caspase activity) Treatment_DIM->Apoptosis_Assay Gene_Expression Gene Expression Analysis (e.g., RT-qPCR, RNA-seq) Treatment_DIM->Gene_Expression Protein_Expression Protein Expression Analysis (e.g., Western Blot) Treatment_DIM->Protein_Expression Treatment_siRNA->Cell_Viability Treatment_siRNA->Apoptosis_Assay Treatment_siRNA->Gene_Expression Treatment_siRNA->Protein_Expression Control->Cell_Viability Control->Apoptosis_Assay Control->Gene_Expression Control->Protein_Expression Analysis Comparative Data Analysis Cell_Viability->Analysis Apoptosis_Assay->Analysis Gene_Expression->Analysis Protein_Expression->Analysis

Workflow for comparing this compound and NR4A1 siRNA.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of this compound and siRNA knockdown of NR4A1.

Cell Culture

Cancer cell lines (e.g., ACHN, 786-O, RKO, SW480, SKBR3, MDA-MB-231) are maintained in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.

siRNA Transfection
  • Cell Seeding: Plate cells in 6-well plates or other appropriate vessels to achieve 50-70% confluency on the day of transfection.

  • siRNA Preparation: Dilute NR4A1-targeting siRNA (and a non-targeting or scrambled siRNA control) in serum-free medium. In a separate tube, dilute the transfection reagent (e.g., Lipofectamine 2000) in serum-free medium.

  • Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-lipid complexes to the cells in fresh serum-free or antibiotic-free medium.

  • Incubation and Analysis: Incubate the cells for 24-72 hours post-transfection before harvesting for downstream analysis (e.g., RT-qPCR or Western blot to confirm knockdown efficiency, or for use in functional assays). A knockdown efficiency of >80% is generally considered effective.[1]

This compound Treatment
  • Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Treatment: Dilute the this compound stock solution in culture medium to the desired final concentrations (e.g., 5-20 µM).[1][11] Replace the existing medium with the medium containing this compound or the vehicle control (DMSO).

  • Incubation and Analysis: Incubate the cells for the desired duration (e.g., 24-48 hours) before performing downstream assays.

Cell Proliferation Assay (XTT Assay)
  • Seeding: Seed cells in a 96-well plate and treat with this compound or transfect with siRNA as described above.

  • Incubation: Incubate for the desired time period.

  • XTT Reagent Addition: Add the XTT reagent, mixed with an electron coupling solution, to each well.[14]

  • Incubation: Incubate the plate at 37°C for 2-4 hours, or until a color change is apparent.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (Annexin V Staining)
  • Cell Treatment: Treat cells with this compound or transfect with siRNA.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are in late apoptosis or necrosis.

Western Blot Analysis
  • Cell Lysis: Lyse the treated or transfected cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against NR4A1 and other proteins of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (RT-qPCR)
  • RNA Extraction: Extract total RNA from treated or transfected cells using a suitable kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.

  • qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for NR4A1 and other target genes. Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Analysis: Calculate the relative gene expression using the ΔΔCt method.

Conclusion

Both this compound and siRNA knockdown are valuable tools for investigating the role of NR4A1 in cancer. This compound offers a pharmacologically relevant approach that can be translated to in vivo studies, while siRNA provides a highly specific method for gene silencing in vitro. The choice between these two methods will depend on the specific research question and experimental context. For validating the on-target effects of this compound, parallel experiments with NR4A1 siRNA are highly recommended. Conversely, this compound can be used to explore the therapeutic potential of targeting NR4A1 in a manner that is more analogous to a clinical setting. This guide provides the foundational information for researchers to design and interpret experiments aimed at elucidating and targeting the critical role of NR4A1 in cancer.

References

confirming the pro-apoptotic activity of DIM-C-pPhOH using multiple assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the pro-apoptotic activity of the NR4A1 antagonist, DIM-C-pPhOH, against other diindolylmethane (DIM) derivatives. We present supporting experimental data from multiple assays, detailed protocols, and visual representations of the underlying molecular pathways to facilitate a deeper understanding of its mechanism of action.

This compound, a member of the C-substituted diindolylmethane (C-DIM) family, has emerged as a potent antagonist of the nuclear receptor 4A1 (NR4A1), also known as Nur77 or TR3. By inhibiting NR4A1, this compound triggers a cascade of events leading to programmed cell death, or apoptosis, in various cancer cell lines. This guide objectively compares its efficacy with related compounds, offering a clear perspective on its potential as a therapeutic agent.

Data Presentation: A Comparative Analysis of DIM Derivatives

The pro-apoptotic potential of this compound and its analogs is often initially assessed by their ability to inhibit cancer cell growth. The following table summarizes the half-maximal inhibitory concentration (IC50) values for cell growth inhibition in different cancer cell lines, providing a quantitative comparison of their potency.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound L3.6pLPancreatic11.35 (48h)[1]
MiaPaCa-2Pancreatic13.87 (48h)[1]
Panc1Pancreatic15.61 (48h)[1]
RKOColon21.2 (48h)[2]
SW480Colon21.4 (48h)[2]
DIM-C-pPhOCH3 (Activator) L3.6pLPancreatic~15-20 (72h)[3]
4,4'-dibromoDIM LNCaPProstate7.5[4]
PC-3Prostate8.9[4]
DIM Derivative 3a (m-OH) L5178YLymphomaNot specifiedInduces 71.04% apoptosis[5]

The pro-apoptotic activity of this compound is further confirmed by its effects on key molecular markers of apoptosis. The table below summarizes the observed effects of this compound and a comparative NR4A1 activator, DIM-C-pPhOCH3, on these markers.

CompoundAssayEffectReference
This compound Annexin V StainingInduces staining, indicating externalization of phosphatidylserine.
Caspase-3 CleavageInduces cleavage, indicating activation of executioner caspase.[1]
PARP CleavageInduces cleavage, a hallmark of caspase-mediated apoptosis.[1]
Bcl-2 ExpressionDecreases expression of this anti-apoptotic protein.[1]
Survivin ExpressionDecreases expression of this inhibitor of apoptosis protein.[1]
DIM-C-pPhOCH3 (Activator) Caspase-3, -7, -8 CleavageInduces cleavage of initiator and executioner caspases.[3]
PARP CleavageInduces cleavage.[3]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams were generated using Graphviz.

G cluster_0 Cellular Environment cluster_1 Nucleus cluster_2 Cytoplasm This compound This compound NR4A1 NR4A1 This compound->NR4A1 Antagonizes Pro_oncogenic_genes Pro-oncogenic Genes (e.g., Bcl-2, Survivin) NR4A1->Pro_oncogenic_genes Transcription Caspase_Cascade Caspase Cascade Pro_oncogenic_genes->Caspase_Cascade Inhibits Apoptosis Apoptosis Caspase_Cascade->Apoptosis G cluster_0 Cell Culture & Treatment cluster_1 Apoptosis Assays cluster_2 Data Analysis A Seed Cancer Cells B Treat with this compound or control A->B C Annexin V/PI Staining B->C D Caspase Activity Assay B->D E Western Blot for Cleaved PARP, Bcl-2 B->E F Flow Cytometry C->F G Fluorometric/Luminometric Reading D->G H Densitometry E->H I Quantitative Comparison F->I G->I H->I

References

Assessing the Specificity of DIM-C-pPhOH for NR4A1 Over Other Nuclear Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the specificity of 1,1-bis(3′-indolyl)-1-(p-hydroxyphenyl)methane (DIM-C-pPhOH) as a ligand for the nuclear receptor subfamily 4 group A member 1 (NR4A1). While widely recognized as an NR4A1 antagonist, a thorough evaluation of its selectivity against other nuclear receptors is crucial for its development as a targeted therapeutic agent. This document summarizes available experimental data, details relevant experimental methodologies, and presents key signaling pathways to offer an objective comparison of this compound's performance.

Executive Summary

Quantitative Data on Ligand Specificity

A critical aspect of evaluating any targeted compound is its binding affinity and functional activity against its intended target versus off-target molecules. While extensive data on the activity of this compound in various cellular assays exists, direct comparative data on its binding affinity (e.g., Kd, Ki) or functional inhibition (IC50) across a panel of nuclear receptors is limited.

One study investigating a series of C-DIM analogs noted that the ligand-binding domains of NR4A1 and NR4A2 share over 60% similarity, leading to the hypothesis that these compounds may act as dual NR4A1 and NR4A2 ligands.[5] This study demonstrated that several buttressed analogs of this compound bind to the ligand-binding domains of both NR4A1 and NR4A2 with KD values in the low micromolar range and decrease both NR4A1- and NR4A2-dependent transactivation.[5] Although this provides strong evidence for cross-reactivity within the NR4A subfamily, specific quantitative values for this compound across a wider range of nuclear receptors are not provided.

CompoundTarget ReceptorBinding Affinity (Kd)Functional Activity (IC50)Cell LineReference
This compoundNR4A1High (not quantified in direct comparison)21.2 µM (Cell Growth)RKO Colon Cancer[3]
This compoundNR4A1High (not quantified in direct comparison)21.4 µM (Cell Growth)SW480 Colon Cancer[3]
This compoundNR4A1Not Specified13.6 µM (Cell Proliferation)ACHN Renal Cancer[6][7]
This compoundNR4A1Not Specified13.0 µM (Cell Proliferation)786-O Renal Cancer[6][7]
Buttressed C-DIM AnalogsNR4A1 & NR4A2Low µM rangeNot SpecifiedNot Specified[5]

Table 1: Summary of Available Quantitative Data for this compound and Related Analogs. Note: The table highlights the lack of direct comparative data for this compound against a panel of nuclear receptors.

Experimental Protocols

To accurately assess the specificity of a compound like this compound, standardized and rigorous experimental protocols are essential. The following sections detail the methodologies for key experiments cited in the literature for characterizing nuclear receptor ligands.

Competitive Binding Assay

This assay is used to determine the binding affinity of a test compound (unlabeled ligand) to a specific nuclear receptor by measuring its ability to displace a known high-affinity radiolabeled or fluorescently labeled ligand.

Objective: To quantify the binding affinity (Ki or IC50) of this compound for NR4A1 and other nuclear receptors.

Materials:

  • Purified recombinant nuclear receptor ligand-binding domain (LBD) (e.g., NR4A1-LBD, ERα-LBD, etc.)

  • Labeled ligand (radioligand or fluorescently labeled ligand) with known high affinity for the receptor.

  • Unlabeled competitor (this compound and other test compounds).

  • Assay buffer (e.g., Tris-HCl buffer with additives like NaCl, KCl, MgCl2, CaCl2).

  • Scintillation vials and fluid (for radioligand assays) or a fluorescence plate reader (for fluorescent assays).

Procedure:

  • Incubation: A constant concentration of the purified nuclear receptor LBD and the labeled ligand are incubated in the assay buffer.

  • Competition: Increasing concentrations of the unlabeled competitor (this compound) are added to the incubation mixture. A control with no unlabeled competitor (total binding) and a control with a saturating concentration of a known high-affinity unlabeled ligand (non-specific binding) are also prepared.

  • Equilibration: The mixture is incubated to allow the binding reaction to reach equilibrium.

  • Separation: The receptor-bound ligand is separated from the free ligand. This can be achieved through various methods such as filtration, size-exclusion chromatography, or scintillation proximity assay (SPA).

  • Detection: The amount of bound labeled ligand is quantified using a scintillation counter or a fluorescence plate reader.

  • Data Analysis: The data is plotted as the percentage of bound labeled ligand versus the concentration of the unlabeled competitor. The IC50 value (the concentration of the competitor that displaces 50% of the labeled ligand) is determined. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

GAL4 Hybrid Luciferase Reporter Gene Assay

This cell-based assay measures the functional activity of a compound as an agonist or antagonist of a specific nuclear receptor. It utilizes a chimeric receptor system to isolate the activity of the ligand-binding domain.

Objective: To determine the functional potency (EC50 for agonists, IC50 for antagonists) of this compound on NR4A1 and other nuclear receptors.

Materials:

  • Mammalian cell line (e.g., HEK293T, HeLa).

  • Expression plasmid for a chimeric receptor consisting of the GAL4 DNA-binding domain (DBD) fused to the ligand-binding domain (LBD) of the nuclear receptor of interest (e.g., GAL4-NR4A1-LBD).

  • Reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS).

  • Transfection reagent.

  • Cell culture medium and supplements.

  • Test compound (this compound).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Culture and Transfection: The chosen mammalian cell line is cultured and then co-transfected with the GAL4-NR-LBD expression plasmid and the UAS-luciferase reporter plasmid.

  • Compound Treatment: After transfection, the cells are treated with various concentrations of this compound. For antagonist assays, the cells are also treated with a known agonist for the specific nuclear receptor to induce a baseline level of luciferase expression.

  • Incubation: The cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for changes in gene expression.

  • Cell Lysis: The cells are lysed to release the luciferase enzyme.

  • Luciferase Assay: The luciferase assay reagent, containing the substrate luciferin, is added to the cell lysate.

  • Luminescence Measurement: The light produced by the luciferase-catalyzed reaction is measured using a luminometer.

  • Data Analysis: The luciferase activity is normalized to a control (e.g., co-transfected Renilla luciferase or total protein concentration). The data is then plotted as luciferase activity versus the concentration of this compound to determine the EC50 or IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in NR4A1 signaling and the experimental steps for assessing compound specificity is crucial for a clear understanding.

experimental_workflow cluster_binding Binding Assay Steps cluster_functional Functional Assay Steps binding_assay Competitive Binding Assay receptor_prep Prepare Purified Nuclear Receptor LBDs (NR4A1, other NRs) functional_assay Luciferase Reporter Gene Assay cell_culture Culture Mammalian Cells incubation_bind Incubate Receptor, Labeled Ligand, and this compound receptor_prep->incubation_bind ligand_prep Prepare Labeled Ligand (Radiolabeled or Fluorescent) ligand_prep->incubation_bind compound_prep_bind Prepare Serial Dilutions of this compound compound_prep_bind->incubation_bind separation Separate Bound and Free Ligand incubation_bind->separation detection_bind Quantify Bound Labeled Ligand separation->detection_bind analysis_bind Calculate IC50 and Ki detection_bind->analysis_bind transfection Co-transfect with GAL4-NR-LBD and UAS-Luciferase Plasmids cell_culture->transfection compound_prep_func Treat Cells with This compound +/- Agonist transfection->compound_prep_func incubation_func Incubate for 24-48 hours compound_prep_func->incubation_func lysis Lyse Cells incubation_func->lysis detection_func Measure Luciferase Activity lysis->detection_func analysis_func Calculate IC50 or EC50 detection_func->analysis_func

Figure 1: Experimental workflow for assessing the specificity of this compound.

nr4a1_signaling cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Events growth_factors Growth Factors, Cytokines, Stress mapk MAPK Pathway growth_factors->mapk pi3k PI3K/Akt Pathway growth_factors->pi3k nfkb NF-κB Pathway growth_factors->nfkb nr4a1_gene NR4A1 Gene Transcription mapk->nr4a1_gene pi3k->nr4a1_gene nfkb->nr4a1_gene nr4a1_protein NR4A1 (Nur77) Protein nr4a1_gene->nr4a1_protein nbre NBRE/NuRE Binding nr4a1_protein->nbre target_genes Target Gene Expression (e.g., related to proliferation, apoptosis, inflammation) nbre->target_genes dim This compound dim->nr4a1_protein Antagonizes

Figure 2: Simplified NR4A1 signaling pathway and the antagonistic action of this compound.

Conclusion

This compound is a well-established antagonist of the nuclear receptor NR4A1, with its mechanism of action supported by a range of cellular studies. However, the critical question of its specificity over other nuclear receptors remains largely unanswered by publicly available, direct comparative data. Evidence suggests a likelihood of cross-reactivity with other members of the NR4A subfamily, particularly NR4A2. For the continued development of this compound or its analogs as targeted therapeutics, a comprehensive specificity profile generated from standardized binding and functional assays against a broad panel of nuclear receptors is imperative. This will enable a more accurate assessment of its potential on-target efficacy and off-target effects, which is a cornerstone of modern drug development. Researchers are encouraged to conduct and publish such comparative studies to fully elucidate the therapeutic potential of this class of compounds.

References

Safety Operating Guide

Proper Disposal of DIM-C-pPhOH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

As a trusted partner in research and development, we are committed to providing essential safety and logistical information that extends beyond the product itself. This document offers procedural guidance for the proper disposal of DIM-C-pPhOH, ensuring the safety of laboratory personnel and compliance with environmental regulations. This information is intended for researchers, scientists, and drug development professionals.

Given the absence of a specific Safety Data Sheet (SDS), this compound should be handled as a potentially hazardous substance. The following procedures are based on established best practices for the disposal of novel research chemicals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times to prevent skin and eye contact.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Under no circumstances should this compound be disposed of down the drain or in regular trash.

  • Waste Identification and Segregation:

    • Treat all materials contaminated with this compound as hazardous waste. This includes unused neat compound, solutions containing the compound, and any contaminated labware (e.g., pipette tips, vials, gloves).

    • Segregate this compound waste from other waste streams to prevent unintended chemical reactions. It should be collected as a non-halogenated organic waste unless dissolved in a halogenated solvent.

  • Containerization:

    • Solid Waste: Collect unused solid this compound and contaminated disposable materials in a dedicated, durable, and sealable container. Ensure the container is compatible with the chemical.

    • Liquid Waste: Collect solutions containing this compound in a leak-proof, screw-cap container designed for liquid chemical waste. Do not overfill the container; a general guideline is to fill to no more than 90% capacity.

  • Labeling:

    • Clearly label the hazardous waste container with the words "HAZARDOUS WASTE."

    • The label must include the full chemical name: "1,1-Bis(3'-indolyl)-1-(p-hydroxyphenyl)methane (this compound)" and the CAS number: "151358-47-3".

    • Indicate the primary hazards (e.g., "Irritant," "Handle with Care," "Toxicity Unknown").

    • List all components of a liquid waste mixture, including solvents, with their approximate concentrations.

    • Record the date when waste was first added to the container.

  • Storage:

    • Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.

    • This area should be well-ventilated and away from heat, open flames, and incompatible chemicals.

    • Follow all institutional and local regulations regarding the temporary storage of hazardous waste.

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Provide them with all necessary information about the waste as detailed on the label.

    • Follow their specific procedures for waste pickup and documentation.

Chemical and Physical Properties of this compound

The following table summarizes the known properties of this compound.

PropertyValue
Chemical Name 1,1-Bis(3'-indolyl)-1-(p-hydroxyphenyl)methane
Molecular Formula C₂₃H₁₈N₂O
Molecular Weight 338.408 g/mol [1][2]
CAS Number 151358-47-3[1][2]
Purity ≥98%[1][2]
Solubility Soluble to 100 mM in DMSO and ethanol[1][2]
Storage Store at -20°C[1][2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 start Start: Generation of This compound Waste identify_waste Identify Waste Type (Solid, Liquid, Contaminated Labware) start->identify_waste segregate_waste Segregate Waste into Dedicated Containers identify_waste->segregate_waste label_container Label Container with 'Hazardous Waste', Chemical Name, CAS#, Hazards segregate_waste->label_container improper_disposal Improper Disposal (Drain, Regular Trash) - DO NOT DO THIS segregate_waste->improper_disposal store_waste Store Sealed Container in Designated Satellite Accumulation Area label_container->store_waste contact_ehs Contact Institutional EHS for Waste Pickup store_waste->contact_ehs disposal Professional Disposal by Licensed Contractor contact_ehs->disposal

Caption: Workflow for the proper disposal of this compound.

Disclaimer: This information is provided as a general guide. Always consult your institution's specific protocols and your Environmental Health and Safety (EHS) department for definitive guidance on hazardous waste management. Your EHS office is the primary resource for ensuring compliance with all applicable regulations.

References

Essential Safety and Logistical Information for Handling DIM-C-pPhOH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel chemical compounds like DIM-C-pPhOH. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.

Chemical Profile:

  • Chemical Name: 1,1-Bis(3'-indolyl)-1-(p-hydroxyphenyl)methane

  • Molecular Formula: C₂₃H₁₈N₂O[1]

  • Molecular Weight: 338.41 g/mol [1]

  • Known Antagonist Role: Nuclear receptor 4A1 (NR4A1) antagonist[2][3][4][5]

While a comprehensive safety profile for this compound is not extensively documented, its structural components—a phenol group and indole rings (a type of aromatic hydrocarbon)—necessitate cautious handling akin to that of phenolic compounds and polycyclic aromatic hydrocarbons (PAHs). Phenol, in particular, is acutely toxic and can cause severe skin burns.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE Category Equipment Specifications and Use Cases
Eye and Face Protection Safety Goggles or Face ShieldAlways wear chemical splash goggles. A face shield should be worn over goggles when there is a significant risk of splashing.
Hand Protection Double-layered GlovesWear two pairs of nitrile gloves for incidental contact with dilute solutions. For handling stock solutions or in situations with a higher risk of contact, use a more robust outer glove such as neoprene or butyl rubber over an inner nitrile glove. Change gloves immediately upon contamination.
Body Protection Laboratory Coat and ApronA fully buttoned, long-sleeved lab coat is mandatory. For procedures with a high splash potential, a chemically resistant apron (e.g., butyl rubber or neoprene) should be worn over the lab coat.[6]
Respiratory Protection Fume HoodAll handling of this compound, including the preparation of stock and working solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of any potential aerosols or vapors.[6]
Footwear Closed-toe ShoesSturdy, closed-toe shoes that cover the entire foot are required in the laboratory at all times.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for minimizing risks.

  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Gather all necessary equipment and reagents. Prepare a designated waste container for this compound contaminated materials.

  • Donning PPE: Put on all required PPE as outlined in the table above, ensuring a proper fit.

  • Weighing and Solution Preparation: Conduct all weighing of the solid compound and preparation of solutions inside the chemical fume hood. Use appropriate tools to handle the solid to avoid generating dust. When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Experimental Use: Keep all containers with this compound sealed when not in immediate use. When transferring solutions, use appropriate pipettes or other transfer devices to minimize the risk of spills.

  • Post-Experiment: After completing the experimental work, decontaminate the work area within the fume hood.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. First, remove the outer gloves, followed by the apron, lab coat, and then the inner gloves. Safety goggles/face shield should be the last item removed before exiting the immediate work area. Wash hands thoroughly with soap and water immediately after removing all PPE.

Handling_Workflow cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_post Post-Handling prep_fume_hood Verify Fume Hood Operation gather_materials Gather Materials & Prepare Waste Container prep_fume_hood->gather_materials don_ppe Don PPE gather_materials->don_ppe weigh_prepare Weigh Solid & Prepare Solutions don_ppe->weigh_prepare experimental_use Conduct Experiment weigh_prepare->experimental_use decontaminate Decontaminate Work Area experimental_use->decontaminate dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Safe Handling Workflow for this compound.

Disposal Plan

Proper disposal of chemical waste is critical to ensure the safety of personnel and the environment.

  • Solid Waste: All solid waste contaminated with this compound (e.g., weighing paper, pipette tips, gloves, paper towels) should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste:

    • Non-Halogenated Solvents: Solutions of this compound in non-halogenated organic solvents (e.g., DMSO, ethanol) should be collected in a designated, labeled container for non-halogenated solvent waste.[7]

    • Halogenated Solvents: If this compound is dissolved in a halogenated solvent (e.g., chloroform, dichloromethane), it must be disposed of as halogenated waste.[8] Phenol/chloroform mixtures are treated as halogenated waste.[9]

    • Aqueous Solutions: Aqueous solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not dispose of these solutions down the drain.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the type of solvent.

  • Storage: Store waste containers in a designated and properly ventilated satellite accumulation area away from incompatible materials.

Disposal_Plan cluster_waste_type Waste Segregation cluster_liquid_segregation Liquid Waste Type cluster_disposal Final Disposal start Waste Generation (this compound Contaminated) solid_waste Solid Waste (Gloves, Tips, etc.) start->solid_waste liquid_waste Liquid Waste start->liquid_waste labeled_container Collect in Labeled Hazardous Waste Container solid_waste->labeled_container non_halogenated Non-Halogenated Solvent liquid_waste->non_halogenated halogenated Halogenated Solvent liquid_waste->halogenated aqueous Aqueous Solution liquid_waste->aqueous non_halogenated->labeled_container halogenated->labeled_container aqueous->labeled_container storage Store in Satellite Accumulation Area labeled_container->storage disposal_vendor Dispose via Certified Hazardous Waste Vendor storage->disposal_vendor

Waste Disposal Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
DIM-C-pPhOH
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
DIM-C-pPhOH

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。